Mono-N-pentyl phthalate-3,4,5,6-D4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/i4D,5D,7D,8D |
Clé InChI |
FPGPRAKRYDSZAW-YBNXMSKUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCC)[2H])[2H] |
SMILES canonique |
CCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Mono-N-pentyl phthalate-3,4,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-N-pentyl phthalate-3,4,5,6-D4 (M-n-PP-D4) is the deuterium-labeled form of Mono-N-pentyl phthalate (B1215562) (M-n-PP). Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of plastics.[1] Consequently, they are common environmental contaminants, leading to human exposure.[2] Concerns over the potential endocrine-disrupting effects of certain phthalates have led to regulatory monitoring of their levels in various products.[2]
M-n-PP is a metabolite of the plasticizer di-n-pentyl phthalate (DnPP).[3][4] The deuterated analog, M-n-PP-D4, serves as an invaluable internal standard for the accurate quantification of M-n-PP in biological and environmental samples using isotope dilution mass spectrometry (IDMS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5][6] Its use is critical for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in analytical measurements.[2][5]
Chemical and Physical Properties
The properties of this compound are primarily referenced through its non-deuterated counterpart, Mono-N-pentyl phthalate.
Table 1: Chemical Identifiers
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | Monopentyl Phthalate-d4, 2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid[7] |
| CAS Number | 1794756-28-7[7][8] |
| Unlabeled CAS Number | 24539-56-8[7] |
Table 2: Physical and Chemical Properties of Mono-N-pentyl phthalate (Unlabeled)
| Property | Value | Source |
| Molecular Formula | C13H16O4 | [9] |
| Molecular Weight | 236.26 g/mol | [9] |
| Monoisotopic Mass | 236.10485899 Da | [9] |
| XLogP3 | 3.7 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 4 | [9] |
| Rotatable Bond Count | 6 | [9] |
| Exact Mass | 236.10485899 g/mol | [9] |
| Topological Polar Surface Area | 63.6 Ų | [9] |
| Heavy Atom Count | 17 | [9] |
| Complexity | 262 | [9] |
Commercial Availability
This compound is commercially available from various chemical suppliers, typically as a solution.
Table 3: Typical Commercial Preparations
| Supplier | Concentration | Solvent | Part Number Example |
| Chiron | 1000 µg/mL | Methanol | 12353.13-K-ME[8] |
| LGC Standards | Not specified | Not specified | CDN-D-7580 |
| AccuStandard | 100 µg/mL | Acetonitrile | ALR-177S-CN[1] |
Metabolism
Mono-n-pentyl phthalate is a primary metabolite of di-n-pentyl phthalate (DnPP). The metabolic pathway involves an initial hydrolysis of the diester to the monoester, followed by further oxidation of the pentyl side chain.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of Mono-N-pentyl phthalate in various matrices. Below are generalized protocols for sample preparation and analysis using GC-MS and LC-MS/MS.
General Workflow for Sample Analysis
References
- 1. accustandard.com [accustandard.com]
- 2. benchchem.com [benchchem.com]
- 3. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposome-Explorer - Mono-n-pentyl phthalate (MnPP) (Compound) [exposome-explorer.iarc.fr]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. esslabshop.com [esslabshop.com]
- 9. Mono-n-pentyl phthalate | C13H16O4 | CID 90531 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mono-N-pentyl phthalate-3,4,5,6-D4 chemical properties
An In-depth Technical Guide to Mono-N-pentyl phthalate-3,4,5,6-D4
Introduction
This compound (MPP-d4) is the deuterium-labeled form of Mono-N-pentyl phthalate (B1215562) (MPP), which is a primary metabolite of the plasticizer Di-n-pentyl phthalate (DPP).[1] Due to the incorporation of four deuterium (B1214612) atoms on the benzene (B151609) ring, MPP-d4 serves as an ideal internal standard for the quantification of unlabeled MPP in biological and environmental samples using mass spectrometry-based techniques like GC-MS and LC-MS.[2] The stable isotope label ensures that MPP-d4 has nearly identical chemical and physical properties to its unlabeled counterpart, allowing it to co-elute chromatographically and exhibit similar ionization efficiency, yet be distinguishable by its higher mass. This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental contexts for this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound and its unlabeled analog are summarized below. These properties are crucial for its application in analytical chemistry.
| Property | This compound | Mono-N-pentyl phthalate (unlabeled) |
| CAS Number | 1794756-28-7[3][4] | 24539-56-8[4][5] |
| Chemical Formula | C₁₃H₁₂D₄O₄[1][3] | C₁₃H₁₆O₄[5] |
| Molecular Weight | ~240.29 g/mol [1] | ~236.26 g/mol [5] |
| Synonyms | MPP-d4, Monoamyl Phthalate-d4, Phthalic Acid-d4 Monopentyl Ester, 1,2-(Benzene-d4)dicarboxylic Acid Monopentyl Ester[1] | n-Pentyl Hydrogen Phthalate, Phthalic Acid mono-n-Pentyl Ester[3], Monopentyl phthalate[5] |
| IUPAC Name | 2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid[4] | 2-pentoxycarbonylbenzoic acid[5] |
| Physical State | Solid[3] | Not specified, but related monoesters are often solids or oils. |
| InChI | InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/i4D,5D,7D,8D[4] | InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)[5] |
| SMILES | [2H]c1c([2H])c([2H])c(C(=O)OCCCCC)c(C(=O)O)c1[2H][4] | CCCCCOC(=O)C1=CC=CC=C1C(=O)O[5] |
Applications in Research
This compound is primarily used as an internal standard in stable isotope dilution analysis.[2] This analytical technique is the gold standard for quantifying trace amounts of substances in complex matrices. Its application is critical in:
-
Toxicology and Human Biomonitoring: To accurately measure human exposure to Di-n-pentyl phthalate (DPP) by quantifying its metabolite, MPP, in biological samples such as urine or serum.[6]
-
Environmental Science: To monitor the presence and concentration of phthalate plasticizers and their degradation products in soil, water, and air.
-
Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of phthalates in animal models.[7] Deuteration can sometimes alter metabolic rates, a phenomenon known as the kinetic isotope effect, which is a consideration in drug development.[2][8]
Experimental Protocols
General Protocol for Quantification of Mono-N-pentyl Phthalate (MPP) using MPP-d4
This protocol outlines a typical workflow for using MPP-d4 as an internal standard for quantifying MPP in a biological sample (e.g., urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
A known volume of the biological sample (e.g., 1 mL of urine) is collected.
-
A precise amount of this compound solution of known concentration is spiked into the sample. This serves as the internal standard.
-
For metabolites that may be conjugated (e.g., glucuronidated), an enzymatic deconjugation step (e.g., using β-glucuronidase) is often performed.[9]
-
-
Extraction:
-
The analyte (MPP) and the internal standard (MPP-d4) are extracted from the sample matrix. Solid-Phase Extraction (SPE) is a common method for this purpose.
-
The extract is then evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water mixture) compatible with the LC system.
-
-
Chromatographic Separation:
-
The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
The analytes are separated on a C18 column or similar, using a gradient elution program with mobile phases such as water and acetonitrile/methanol, often with an acid additive like formic acid to improve peak shape.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
The instrument is set to monitor specific precursor-to-product ion transitions for both MPP and MPP-d4 using Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is generated using standards containing known concentrations of unlabeled MPP and a constant concentration of MPP-d4.
-
The ratio of the peak area of the analyte (MPP) to the peak area of the internal standard (MPP-d4) is plotted against the concentration of the analyte.
-
The concentration of MPP in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
-
Caption: Workflow for MPP quantification using MPP-d4.
Metabolic Pathways
Mono-N-pentyl phthalate (MPP) is not typically ingested directly but is formed in the body through the metabolism of its parent diester, Di-n-pentyl phthalate (DPP). Phthalate metabolism generally occurs in two phases.
-
Phase I Metabolism: The parent phthalate diester (DPP) is hydrolyzed by non-specific lipases and esterases, primarily in the gastrointestinal tract and other tissues, to form its monoester metabolite, MPP.[9][10][11]
-
Phase II Metabolism: The monoester can then undergo further oxidative metabolism to form more hydrophilic compounds, or it can be conjugated, for example with glucuronic acid, to facilitate excretion.[9][11] Studies in rats have identified several oxidative metabolites of MPP, including mono(4-hydroxypentyl) phthalate (MHPP), mono(4-oxopentyl) phthalate (MOPP), and mono(4-carboxybutyl) phthalate (MCBP).[6]
Caption: Metabolism of Di-n-pentyl phthalate (DPP).
Safety and Handling
Based on available safety data sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[3] However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, gloves, and a lab coat.[3]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a laboratory fume hood.[3]
-
Storage: Store at room temperature in a dry, well-ventilated place.[3]
-
First Aid:
In all cases of exposure, it is advisable to consult a physician and show them the safety data sheet.[3]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Mono-n-pentyl phthalate | C13H16O4 | CID 90531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mono-n-Butyl Phthalate Distributes to the Mouse Ovary and Liver and Alters the Expression of Phthalate-Metabolizing Enzymes in Both Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis and Purification of Deuterated Phthalate Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of deuterated phthalate (B1215562) standards, essential internal standards for accurate quantification in various analytical applications, including environmental monitoring, food safety, and pharmaceutical development. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to support researchers in producing high-purity deuterated phthalate standards.
Introduction to Deuterated Phthalate Standards
Phthalate esters are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. Due to their widespread use and potential endocrine-disrupting properties, the accurate monitoring of phthalate levels in various matrices is of significant concern. Deuterated phthalate standards, where one or more hydrogen atoms are replaced with deuterium (B1214612), are the gold standard for isotope dilution mass spectrometry (IDMS). Their use minimizes matrix effects and compensates for analyte losses during sample preparation and analysis, leading to highly accurate and precise quantification.
The synthesis of these standards involves the introduction of deuterium atoms into the phthalate molecule, followed by rigorous purification to ensure high chemical and isotopic purity. This guide details the common synthetic strategies and purification techniques employed in the preparation of these critical analytical reagents.
Synthesis of Deuterated Phthalate Standards
The synthesis of deuterated phthalates can be achieved through several routes, primarily involving the esterification of a deuterated precursor, either the phthalic anhydride/acid or the alcohol.
General Synthetic Approach
A common and efficient method for preparing a variety of deuterated phthalate esters involves a two-step process starting from commercially available deuterated precursors.[1] A general workflow is illustrated below:
References
Mono-N-pentyl phthalate-3,4,5,6-D4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mono-N-pentyl phthalate-3,4,5,6-D4, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, Mono-N-pentyl phthalate (B1215562) (MnPP). MnPP is a primary metabolite of the plasticizer di-n-pentyl phthalate (DnPP) and a key biomarker for assessing human exposure to this compound. This guide covers its chemical properties, analytical applications, metabolic pathways, and toxicological significance.
Core Compound Data
CAS Number: 1794756-28-7 Molecular Weight: 240.29 g/mol
| Property | Value |
| Chemical Formula | C₁₃H₁₂D₄O₄ |
| Synonyms | Monopentyl Phthalate-d4 |
| Isotopic Purity | Typically >98% (Lot-specific, refer to Certificate of Analysis) |
| Chemical Purity | Typically >95% (Lot-specific, refer to Certificate of Analysis) |
Analytical Applications and Experimental Protocols
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the precise measurement of MnPP in biological and environmental matrices. Its use is critical for correcting variations during sample preparation and instrumental analysis.
Experimental Protocol: Quantification of Mono-N-pentyl Phthalate in Human Urine by GC-MS
This protocol is adapted from established methods for analyzing phthalate metabolites in urine using a deuterated internal standard.
1. Sample Preparation and Enzymatic Hydrolysis:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge a 1 mL aliquot of urine at 3000 x g for 10 minutes.
-
Transfer the supernatant to a clean glass tube.
-
Spike the urine sample with 50 µL of a 1 µg/mL solution of this compound in methanol (B129727).
-
Add 250 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and 10 µL of β-glucuronidase from E. coli.
-
Vortex briefly and incubate at 37°C for 90 minutes in a shaking water bath to deconjugate the glucuronidated metabolites.
2. Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of ultrapure water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 3 mL of ethyl acetate.
3. Derivatization and GC-MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of pyridine (B92270) and 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature and transfer the derivatized sample to a GC-MS autosampler vial.
-
Inject the sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions (Typical):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 70°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 300°C at 20°C/min, and hold for 5 min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Specific m/z values for the derivatized MnPP and the deuterated internal standard.
-
Workflow for Sample Analysis
Metabolic Pathways of Di-n-pentyl Phthalate (DnPP)
Di-n-pentyl phthalate is rapidly metabolized in the body. The primary metabolic pathway involves a two-phase process. In Phase I, DnPP is hydrolyzed by esterases to its monoester, mono-n-pentyl phthalate (MnPP). Subsequently, the alkyl chain of MnPP can undergo further oxidation to form more polar metabolites, which are then, along with MnPP, conjugated with glucuronic acid in Phase II to facilitate excretion.
Toxicological Significance and Signaling Pathways
Mono-n-pentyl phthalate, like other phthalate monoesters, is considered an endocrine-disrupting chemical. Its toxicity is mediated through various mechanisms, primarily involving the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and the induction of oxidative stress.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
Phthalate monoesters are known to be ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation. The activation of PPARs, particularly PPARα and PPARγ, by mono-n-pentyl phthalate can lead to downstream effects on cellular processes.
Induction of Oxidative Stress
Exposure to phthalates can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, resulting in oxidative stress. This can cause damage to cellular components such as lipids, proteins, and DNA.
Summary
This compound is an indispensable tool for the accurate assessment of human exposure to di-n-pentyl phthalate. Understanding its application in robust analytical methods, alongside the metabolic and toxicological pathways of its non-deuterated analogue, is essential for researchers in environmental health, toxicology, and drug development. The methodologies and pathway diagrams provided in this guide offer a foundational resource for professionals in these fields.
Commercial Suppliers and Technical Guide for Mono-N-pentyl phthalate-3,4,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mono-N-pentyl phthalate-3,4,5,6-D4, a deuterated internal standard crucial for the accurate quantification of Mono-N-pentyl phthalate (B1215562) (MPP) in biological and environmental matrices. MPP is a primary metabolite of the plasticizer Di-n-pentyl phthalate (DPP), and monitoring its levels is essential for assessing human exposure and understanding its toxicological implications. This document outlines commercial sources, technical specifications, and detailed analytical methodologies for the use of this stable isotope-labeled compound.
Commercial Availability
This compound (CAS No. 1794756-28-7) is available from several reputable suppliers of analytical reference materials and stable isotopes. The following table summarizes key information from prominent commercial vendors.
| Supplier | Product Name | CAS Number | Additional Information |
| LGC Standards | This compound | 1794756-28-7 | Available as a neat solid.[1] |
| Simson Pharma Limited | Monopentyl Phthalate-D4 | 1794756-28-7 | Offered with a Certificate of Analysis. Available via custom synthesis.[2] |
| Gentaur | Mono-n-pentyl phthalate-3, 4, 5, 6-d4 | 1794756-28-7 | Distributed in the UK, US, and Europe. |
| MedChemExpress | This compound | 1794756-28-7 | Marketed as a deuterium-labeled internal standard for quantitative analysis.[3] |
| ESSLAB (distributor for Chiron) | This compound | 1794756-28-7 | Available as a solution in methanol (B129727).[4] |
Technical Data
Accurate quantification of MPP relies on the high purity and isotopic enrichment of the deuterated internal standard. The following table presents key quantitative data for this compound.
| Parameter | Value | Supplier/Source |
| CAS Number | 1794756-28-7 | LGC Standards, Simson Pharma Limited, Gentaur, MedChemExpress, ESSLAB |
| Molecular Formula | C₁₃H₁₂D₄O₄ | LGC Standards |
| Molecular Weight | 240.29 g/mol | LGC Standards |
| Chemical Purity | >98% | LGC Standards |
| Isotopic Enrichment | 99 atom % D | LGC Standards |
| Format | Neat Solid or Solution (1000 µg/mL in methanol) | LGC Standards, ESSLAB |
Experimental Protocols
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry methods for the quantification of MPP in biological samples, most commonly urine. The following is a detailed, generalized protocol derived from established methodologies for the analysis of phthalate metabolites.
Quantification of Mono-N-pentyl Phthalate in Human Urine using HPLC-MS/MS
This protocol is based on methods developed by the Centers for Disease Control and Prevention (CDC) for biomonitoring of phthalate metabolites.
1. Sample Preparation and Enzymatic Hydrolysis:
-
Aliquots of 100-200 µL of human urine are transferred to clean polypropylene (B1209903) tubes.
-
An internal standard spiking solution containing a known concentration of this compound is added to each sample.
-
To deconjugate the glucuronidated metabolites, a β-glucuronidase enzyme solution in an ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) is added.
-
The samples are incubated at 37°C for a minimum of 2 hours.
2. Solid-Phase Extraction (SPE):
-
The hydrolyzed samples are acidified with acetic acid.
-
Automated or manual solid-phase extraction is performed using a suitable SPE cartridge (e.g., C18).
-
The cartridges are conditioned with methanol and water.
-
The samples are loaded onto the cartridges.
-
The cartridges are washed with a water/methanol mixture to remove interferences.
-
The analytes are eluted with a suitable solvent, such as acetonitrile (B52724) or methanol.
3. HPLC-MS/MS Analysis:
-
The eluates are evaporated to dryness under a gentle stream of nitrogen and reconstituted in a mobile phase-compatible solvent.
-
An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution program.
-
Mobile Phase A: 0.1% acetic acid in water
-
Mobile Phase B: 0.1% acetic acid in acetonitrile
-
-
The mass spectrometer is operated in the negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native MPP and the deuterated internal standard.
4. Quantification:
-
The concentration of MPP in the original urine sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the native standard and a fixed concentration of the internal standard.
Experimental Workflow Diagram
References
- 1. Determination of total phthalates in urine by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Integrating Biomonitoring Exposure Data into the Risk Assessment Process: Phthalates [Diethyl Phthalate and Di(2-ethylhexyl) Phthalate] as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Certificate of Analysis and Purity Assessment of MNP-d4 (1-Methyl-4-nitrosopiperazine-d4)
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the quality assessment of MNP-d4 (1-Methyl-4-nitrosopiperazine-d4). MNP-d4 serves as a critical isotopically labeled internal standard for the accurate quantification of the potentially genotoxic impurity, 1-Methyl-4-nitrosopiperazine (MNP), in pharmaceutical products, notably in the antibiotic Rifampicin.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals who rely on the precise and accurate use of internal standards for sensitive analytical assays.
The reliability of quantitative analytical methods, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is fundamentally dependent on the well-characterized purity and isotopic enrichment of the internal standard. This guide outlines the core components of a typical Certificate of Analysis for MNP-d4 and details the experimental protocols for its comprehensive purity assessment.
Representative Certificate of Analysis
A Certificate of Analysis (COA) for a deuterated standard like MNP-d4 provides critical quality control data for a specific batch. While a specific COA for MNP-d4 was not publicly available, this section synthesizes the essential parameters based on industry standards for isotopically labeled compounds.
Table 1: Representative Certificate of Analysis for MNP-d4
| Parameter | Specification | Representative Result | Method of Determination |
| Identity | |||
| Compound Name | 1-Methyl-4-nitrosopiperazine-d4 | Confirmed | Mass Spectrometry, NMR |
| Chemical Formula | C₅H₇D₄N₃O | C₅H₇D₄N₃O | - |
| Molecular Weight | 134.18 g/mol | 134.18 g/mol | Mass Spectrometry |
| Purity | |||
| Chemical Purity | ≥ 98% | 99.5% | HPLC-UV |
| Isotopic Enrichment | |||
| Deuterium (B1214612) Incorporation | ≥ 98 atom % D | 99.2 atom % D | Mass Spectrometry |
| Isotopic Distribution | High-Resolution Mass Spectrometry | ||
| d4 | > 98% | 99.2% | |
| d3 | < 2% | 0.6% | |
| d2 | < 0.5% | 0.1% | |
| d1 | < 0.1% | Not Detected | |
| d0 (unlabeled) | < 0.1% | Not Detected | |
| Physical Properties | |||
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
Experimental Protocols
The assessment of MNP-d4 purity involves orthogonal analytical techniques to ensure both chemical and isotopic integrity. High-Performance Liquid Chromatography (HPLC) is employed for determining chemical purity, while Mass Spectrometry (MS) is the definitive technique for assessing isotopic enrichment.
2.1. Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the chemical purity of MNP-d4 by separating it from any non-deuterated or other chemical impurities.
Objective: To quantify the purity of the MNP-d4 compound relative to any potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
Reagents:
-
High-purity Methanol (B129727) (HPLC grade).
-
High-purity water (e.g., Milli-Q).
-
Ammonium formate (B1220265).
-
Ammonia (B1221849) water.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of MNP-d4 in a suitable solvent, such as methanol, to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 9.0 with ammonia water.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient Elution: A suitable gradient to ensure the separation of MNP-d4 from potential impurities.
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 5 µL.[1]
-
Detection: UV at an appropriate wavelength.
-
-
Analysis:
-
Inject a solvent blank to establish the baseline.
-
Inject the prepared MNP-d4 solution.
-
If available, inject a solution of non-deuterated MNP to determine its retention time for comparison.
-
-
Data Analysis: Integrate the peak areas of all detected peaks in the chromatogram. Calculate the chemical purity using the area percent method, where the purity is the percentage of the main MNP-d4 peak area relative to the total area of all peaks.
2.2. Isotopic Purity and Enrichment Assessment by Mass Spectrometry (MS)
High-resolution mass spectrometry is the definitive technique for determining the isotopic distribution and calculating the isotopic enrichment of MNP-d4.[3]
Objective: To determine the relative abundance of the d4-isotopologue compared to other isotopologues (d0, d1, d2, d3, etc.) and confirm the extent of deuterium incorporation.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode.
Procedure:
-
Sample Preparation: Prepare a dilute solution of MNP-d4 (e.g., 1 µg/mL) in a solvent compatible with the LC-MS system, such as a mixture of methanol and water.
-
LC-MS/MS Parameters:
-
The chromatographic conditions can be similar to those used for the HPLC purity assessment to separate the analyte of interest from any potential interferences before it enters the mass spectrometer.
-
Ion Source: Electrospray ionization (ESI).[2]
-
Scan Mode: Full scan mode over a mass range that includes the molecular ion cluster of MNP-d4 (e.g., m/z 125-140).
-
Resolution: High resolution (e.g., > 60,000 FWHM) to resolve the different isotopologues.
-
Multiple Reaction Monitoring (MRM) for Quantification: For use as an internal standard, specific precursor-to-product ion transitions are monitored. For MNP-d4, a common transition is 134.2 -> 104.1.[1]
-
-
Data Acquisition and Analysis:
-
Acquire the full scan mass spectrum corresponding to the chromatographic peak of MNP-d4.
-
Identify the ion signals corresponding to the different isotopologues (d0, d1, d2, d3, d4).
-
Calculate the relative abundance of each isotopologue.
-
The isotopic enrichment (Deuterium Incorporation) is calculated based on the relative intensities of the deuterated and non-deuterated species.
-
Visualizations
Diagram 1: Experimental Workflow for MNP-d4 Chemical Purity Assessment by HPLC
Caption: Workflow for determining chemical purity using HPLC.
Diagram 2: Experimental Workflow for MNP-d4 Isotopic Purity Assessment by LC-MS
Caption: Workflow for MNP-d4 isotopic purity assessment.
Diagram 3: Logical Relationship in Quantitative Analysis using MNP-d4
Caption: Use of MNP-d4 as an internal standard for MNP quantification.
References
An In-depth Technical Guide to Mono-N-pentyl phthalate-3,4,5,6-D4
This technical guide provides a comprehensive overview of the available safety and technical data for Mono-N-pentyl phthalate-3,4,5,6-D4. Given the limited direct safety data for this specific deuterated compound, this guide incorporates information from its non-deuterated analogue, Mono-n-pentyl phthalate (B1215562), and related phthalate compounds to provide a thorough understanding for researchers, scientists, and drug development professionals.
Chemical Identification and Properties
This compound is a deuterated stable isotope of Mono-n-pentyl phthalate.[1] Stable isotope-labeled compounds are utilized in research for various applications, including metabolic studies and as internal standards in analytical testing.
Table 1: Chemical Identifiers
| Identifier | This compound | Mono-n-pentyl phthalate |
| CAS Number | 1794756-28-7[2][3] | 24539-56-8[3][4] |
| Molecular Formula | C₁₃H₁₂D₄O₄ | C₁₃H₁₆O₄[4] |
| IUPAC Name | 2-(pentoxycarbonyl)benzoic-3,4,5,6-d4 acid | 2-pentoxycarbonylbenzoic acid[4] |
| Synonyms | Monopentyl Phthalate-d4[3] | 1,2-Benzenedicarboxylic acid, monopentyl ester[4] |
Table 2: Physicochemical Properties of Mono-n-pentyl phthalate
| Property | Value | Source |
| Molecular Weight | 236.26 g/mol | PubChem[4] |
| Monoisotopic Mass | 236.10485899 Da | PubChem[4] |
| XLogP3 | 3.7 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 6 | PubChem[4] |
| Kovats Retention Index | 1926 (Semi-standard non-polar) | NIST Mass Spectrometry Data Center[4] |
Hazard Identification and Safety Profile
General Phthalate Hazards:
-
Toxicity: Phthalates generally exhibit low acute oral toxicity.[7] Chronic exposure to some phthalates has been associated with effects on the liver, kidneys, and testes in animal studies.[7]
-
Endocrine Disruption: Several phthalates have been identified as endocrine disruptors, with anti-androgenic effects being a key concern.[5][8]
-
Metabolism: Phthalate diesters are rapidly metabolized to their corresponding monoesters in the digestive tract.[7]
The following diagram illustrates a potential hazard communication framework for a related phthalate, which may be relevant for handling this compound in a research setting.
Caption: GHS Hazard Communication for a Phthalate Ester.
Experimental Protocols
Detailed experimental protocols for the safety testing of this compound are not publicly available. However, the toxicological evaluation of phthalates generally involves a range of in vivo and in vitro studies.
General Methodologies for Phthalate Toxicity Assessment:
-
In Vivo Studies:
-
Acute Toxicity: Typically involves single-dose administration to rodents (e.g., rats, mice) via oral, dermal, or inhalation routes to determine the LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%).
-
Repeated Dose Toxicity: Subchronic (e.g., 28-day or 90-day) or chronic (e.g., 2-year) studies where animals are exposed to the test substance daily. These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).[7]
-
Reproductive/Developmental Toxicity: These studies, often conducted in rats, are designed to assess the effects on fertility, pregnancy, and fetal development.[8] For phthalates, there is a particular focus on anti-androgenic effects, such as changes in anogenital distance in male offspring.
-
-
In Vitro Studies:
-
Cell Culture Assays: Used to investigate specific mechanisms of toxicity. For example, Leydig cell cultures can be used to study the effects of phthalates on testosterone (B1683101) production.[8] Sertoli cell cultures can be examined for morphological changes.[8]
-
Receptor Binding Assays: To determine the interaction of the compound with nuclear receptors, such as the estrogen and androgen receptors.
-
The following workflow illustrates a general process for assessing the toxicity of a chemical substance like a phthalate.
Caption: General Workflow for Chemical Toxicity Testing.
First Aid and Handling
Based on general laboratory safety principles and information for related phthalates, the following first aid and handling measures are recommended.
Table 3: First Aid and Personal Protective Equipment
| Situation | Recommended Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[9] |
| Skin Contact | Wash off with soap and plenty of water. Get medical aid if symptoms persist.[9] |
| Ingestion | Do NOT induce vomiting. Get medical attention immediately.[9] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[10] |
| Personal Protective Equipment | Wear appropriate protective gloves (e.g., nitrile or neoprene), clothing, and eye/face protection.[9] Use in a well-ventilated area.[9] |
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with applicable regulations.[9] Waste should be classified as hazardous and disposed of according to local and national regulations.[10]
This document is intended for informational purposes for a scientific audience and is based on currently available data for related compounds. A formal safety data sheet from the manufacturer should be consulted for definitive safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. esslabshop.com [esslabshop.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Mono-n-pentyl phthalate | C13H16O4 | CID 90531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchprotocols.org [researchprotocols.org]
- 7. cpsc.gov [cpsc.gov]
- 8. edlists.org [edlists.org]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
A Technical Guide to the Physical Characteristics of Mono-N-pentyl phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Mono-N-pentyl phthalate-d4 (M-N-pp-d4). This deuterated analog of Mono-N-pentyl phthalate (B1215562) is a critical internal standard for analytical and research applications, particularly in mass spectrometry-based quantification of its non-deuterated counterpart. Understanding its physical properties is essential for accurate sample preparation, method development, and interpretation of experimental results.
Core Physical and Chemical Data
Precise experimental data for several physical characteristics of Mono-N-pentyl phthalate-d4 are not extensively reported in publicly available literature. However, data from various suppliers and chemical databases, supplemented with information on the non-deuterated analog, provide a solid foundation for its use.
| Property | Value | Source |
| Chemical Name | mono-n-Pentyl Phthalate-3,4,5,6-d4 | [1][2] |
| Synonyms | 2,3,4,5-Tetradeuterio-6-pentoxycarbonylbenzoic acid, 1,2-(Benzene-d4)dicarboxylic Acid 1-Pentyl Ester | [1] |
| CAS Number | 1794756-28-7 | [1][2] |
| Molecular Formula | C₁₃H₁₂D₄O₄ | [1][3][4] |
| Molecular Weight | 240.29 g/mol | [1][3] |
| Physical State | Neat (solid) or in solution (e.g., methanol) | [1][2] |
| Purity | ≥98% Chemical Purity, 99 atom % D | [1] |
| Storage | 2-8°C Refrigerator | [4] |
| Solubility | Soluble in methanol.[2] Phthalate esters are generally soluble in organic solvents and sparingly soluble in water.[5] |
Experimental Protocols
Detailed experimental protocols for determining the physical characteristics of Mono-N-pentyl phthalate-d4 are not explicitly available. However, standard laboratory procedures for compounds of this nature would be employed.
Determination of Melting Point (Capillary Method)
The melting point of a solid substance is a key indicator of its purity. The capillary method is a common and reliable technique for this determination.
Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature at which the substance melts is observed and recorded.
Apparatus:
-
Melting point apparatus with a heating block and a calibrated thermometer or digital temperature sensor.
-
Glass capillary tubes (sealed at one end).
-
Mortar and pestle.
Procedure:
-
Sample Preparation: A small amount of Mono-N-pentyl phthalate-d4 is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a reference standard like Mono-N-pentyl phthalate-d4.
References
The Unseen Benchmark: A Technical Guide to the Role of Deuterated Standards in Phthalate Exposure Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of environmental health and toxicology, the accurate quantification of phthalate (B1215562) exposure is paramount. These ubiquitous plasticizers, linked to a range of adverse health effects, demand analytical methods of the highest precision and reliability. This in-depth technical guide illuminates the critical role of deuterated internal standards in achieving this benchmark, providing a comprehensive resource for professionals in research, clinical, and drug development settings. The use of stable isotope-labeled internal standards, particularly deuterated analogues, is the gold standard for the quantification of phthalates in complex matrices such as biological fluids, environmental samples, and pharmaceutical products.
The Imperative for Isotope Dilution
The analytical challenge in phthalate exposure studies lies not only in the often-trace concentrations of these compounds but also in the inherent variability of sample matrices.[1] Biological samples like urine and blood, as well as environmental samples, are complex mixtures that can interfere with the analytical signal, a phenomenon known as the matrix effect. Furthermore, the multi-step process of sample preparation, including extraction and cleanup, can lead to analyte loss.[2]
Deuterated standards, which are chemically identical to the target phthalates but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium, provide a powerful solution to these challenges.[3] By adding a known amount of a deuterated standard to a sample at the beginning of the analytical workflow, it acts as an internal surrogate that experiences the same physical and chemical processes as the native analyte.[2] This approach, known as isotope dilution mass spectrometry (IDMS), allows for the correction of both matrix effects and procedural losses, leading to highly accurate and precise quantification.[4] The deuterated standard and the native analyte co-elute during chromatography and are detected by a mass spectrometer, which can differentiate them based on their mass-to-charge ratio.[3] The ratio of the native analyte to the deuterated standard is then used to calculate the concentration of the analyte in the original sample.[5]
Quantitative Performance of Deuterated Standards
The use of deuterated internal standards significantly enhances the performance of analytical methods for phthalate quantification. The following tables summarize key performance metrics from various studies, demonstrating the superior linearity, recovery, and precision achieved with isotope dilution techniques.
Table 1: Performance of Deuterated Phthalate Internal Standards in GC-MS Analysis
| Internal Standard | Matrix | Analyte(s) | Average Recovery (%) | Linearity (R²) | Precision (RSD%) | Reference |
| Di-n-butyl phthalate-d4 (DBP-d4) | Various | Panel of Phthalates | 95 - 105 | > 0.99 | < 10 | |
| bis(2-ethylhexyl) phthalate-d4 (DEHP-d4) | Coffee Brew | DEHP | Not specified | Not specified | Not specified | [6] |
| Diethyl phthalate-d4 (DEP-d4) | Coffee Brew | DEP | Not specified | Not specified | Not specified | [6] |
| Various deuterated standards | Wine | Various Phthalates | ~100 | Statistically equal slopes | 0.24 - 4.6 | [7] |
Table 2: Performance of Deuterated Phthalate Metabolite Standards in LC-MS/MS Analysis
| Internal Standard | Matrix | Analyte(s) | Limit of Quantification (LOQ) (ng/mL) | Linearity (r²) | Precision (RSD%) | Recovery (%) | Reference |
| Monobutyl phthalate-d4 (MBP-d4) | Human Urine | Monobutyl phthalate (MBP) | 1.0 | > 0.99 | < 15 | 85 - 115 | [8] |
| ¹³C₄-labeled internal standards | Human Urine | 11 Phthalate Metabolites | Not specified | Not specified | Not specified | Not specified | [9] |
| Isotope-labeled internal standard mix | Human Urine | Multiple Phthalate Metabolites | Low ng/mL | Not specified | Intraday: 1.8-13.8, Interday: 2.7-14 | ~100 | [10][11] |
Experimental Protocols: A Practical Guide
The successful implementation of isotope dilution methods for phthalate analysis requires meticulous attention to experimental detail. Below are detailed protocols for the two most common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: General Phthalate Analysis by GC-MS
This protocol provides a generalized workflow for the analysis of phthalates in various liquid or solid samples using a deuterated internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh or measure the sample into a pre-cleaned glass container to avoid contamination.[12]
-
For solid samples, perform a solvent extraction using a suitable solvent like hexane (B92381) or dichloromethane.[3]
-
Spike the sample with a known amount of the appropriate deuterated phthalate standard solution (e.g., 100 µL of a 1 µg/mL solution).[13]
-
-
Extraction (Liquid-Liquid Extraction - LLE):
-
GC-MS Analysis:
-
Reconstitute the dried extract in a known volume of a suitable solvent.[4]
-
Inject the concentrated extract into the GC-MS system. A splitless injection is commonly used for trace analysis.[13]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[13] Monitor characteristic ions for both the native phthalates and their deuterated standards.[13] A common fragment ion for many phthalates is m/z 149, while for their d4-labeled counterparts, it is often m/z 153.[13]
-
-
-
Quantification:
-
Quantify each phthalate by comparing the peak area of the native analyte to the peak area of its corresponding deuterated internal standard.[3]
-
Protocol 2: Phthalate Metabolite Analysis in Urine by LC-MS/MS
This protocol is specifically designed for the quantification of phthalate metabolites in human urine, a common matrix in biomonitoring studies.[8]
Methodology:
-
Sample Preparation:
-
Take a small volume of urine (e.g., 100-200 µL) and add the isotope-labeled internal standard mix.[4][15]
-
For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase is required to release the free metabolites.[8][16] Incubate the samples at 37°C for a specified period (e.g., 3 hours).[8]
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition a reversed-phase SPE cartridge with methanol (B129727) followed by water.[8]
-
Load the enzyme-treated urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.[8]
-
Elute the analytes (phthalate metabolites and deuterated standards) with an organic solvent like acetonitrile (B52724) or methanol.[8]
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
MS/MS Conditions:
-
-
Quantification:
-
Quantify each metabolite by comparing its peak area to that of its corresponding deuterated internal standard.
-
References
- 1. Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of 22 phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Biomarkers of Exposure for Di-n-pentyl Phthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-pentyl phthalate (B1215562) (DnPeP) is a phthalate ester used as a plasticizer in various consumer products. Due to its potential endocrine-disrupting properties and testicular toxicity observed in animal studies, there is a growing interest in assessing human exposure to this compound. Biomonitoring, through the measurement of specific metabolites in biological matrices such as urine, is the most reliable method for determining an individual's internal dose of DnPeP. This technical guide provides a comprehensive overview of the current knowledge on biomarkers of exposure for DnPeP, including identified metabolites, quantitative data from animal studies, and detailed analytical methodologies.
Principal Biomarkers of Di-n-pentyl Phthalate Exposure
The primary route of human exposure to phthalates is through ingestion, inhalation, and dermal contact. Once absorbed, DnPeP is rapidly metabolized in the body. The initial step involves hydrolysis to its monoester, mono-n-pentyl phthalate (MnPP). Subsequently, MnPP undergoes further oxidative metabolism, leading to the formation of several secondary metabolites that are then excreted in the urine, primarily as glucuronide conjugates.
Based on animal studies, the following metabolites have been identified as key biomarkers of DnPeP exposure[1]:
-
Mono-n-pentyl phthalate (MnPP): The primary hydrolysis product.
-
Mono(4-hydroxypentyl) phthalate (MHPP): A major oxidative metabolite and considered the most specific and adequate biomarker for DnPeP exposure due to its unique formation from the parent compound[1].
-
Mono(4-oxopentyl) phthalate (MOPP): An oxidative metabolite.
-
Mono(4-carboxybutyl) phthalate (MCBP): An oxidative metabolite.
-
Mono(3-carboxypropyl) phthalate (MCPP): While a metabolite of DnPeP, MCPP can also be formed from other phthalates, making it a less specific biomarker[2].
-
Other minor metabolites: Including mono(2-carboxyethyl) phthalate (MCEP), mono-n-pentenyl phthalate (MPeP), and phthalic acid (PA)[1].
Data Presentation: Quantitative Levels of DnPeP Metabolites
Currently, there is a notable lack of quantitative data on DnPeP metabolites in the general human population. Large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have not routinely included specific metabolites of DnPeP in their panel of environmental chemicals[3][4][5][6]. Biomonitoring California also does not currently measure di-n-pentyl phthalate[7].
The most comprehensive quantitative data currently available is from a study conducted on Sprague-Dawley rats. The following table summarizes the median urinary concentrations of DnPeP metabolites in rats 24 hours after a single oral administration of 500 mg/kg body weight of DnPeP[1].
| Metabolite | Abbreviation | Median Urinary Concentration (µg/mL) |
| Mono(4-hydroxypentyl) phthalate | MHPP | 993 |
| Mono-n-pentyl phthalate | MnPP | 222 |
| Mono(4-carboxybutyl) phthalate | MCBP | 168 |
| Mono(4-oxopentyl) phthalate | MOPP | 47 |
| Phthalic Acid | PA | 26 |
| Mono-n-pentenyl phthalate | MPeP | 16 |
| Mono(3-carboxypropyl) phthalate | MCPP | 9 |
| Mono(2-carboxyethyl) phthalate | MCEP | 0.2 |
Data from Silva et al. (2011)[1]
Experimental Protocols
The analysis of DnPeP metabolites in urine typically involves a multi-step process including enzymatic deconjugation, solid-phase extraction (SPE), and analysis by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Sample Collection and Storage
-
Matrix: Spot or 24-hour urine samples are collected in polypropylene (B1209903) containers.
-
Storage: Samples should be stored at -20°C or lower until analysis to prevent degradation of the metabolites.
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction
-
Enzymatic Deconjugation: Since phthalate metabolites are primarily excreted as glucuronide conjugates, an enzymatic hydrolysis step is necessary to cleave the glucuronic acid moiety.
-
To a 1 mL urine sample, add a buffer solution (e.g., ammonium (B1175870) acetate) and a β-glucuronidase enzyme solution (from Helix pomatia or E. coli).
-
Incubate the mixture at 37°C for a specified period (e.g., 90 minutes to 2 hours) to allow for complete hydrolysis.
-
-
Solid-Phase Extraction (SPE): This step is crucial for concentrating the analytes and removing interfering matrix components.
-
Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a series of solvents (e.g., water, methanol/water mixtures) to remove interfering substances.
-
Elute the phthalate metabolites with an appropriate organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for HPLC-MS/MS analysis.
-
Analytical Quantification: HPLC-MS/MS
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is typically used for the separation of phthalate metabolites.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred method for detecting phthalate metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of a specific metabolite in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly selective technique minimizes interferences from the complex urine matrix.
-
-
Quantification:
-
Internal Standards: Isotope-labeled internal standards for each target analyte are added to the samples before preparation to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Calibration: A calibration curve is generated using standards of known concentrations to quantify the metabolites in the unknown samples.
-
Mandatory Visualization
Metabolic Pathway of Di-n-pentyl Phthalate
Caption: Metabolic pathway of Di-n-pentyl Phthalate (DnPeP) to its primary urinary biomarkers.
Experimental Workflow for Biomarker Analysis
Caption: A typical experimental workflow for the quantification of DnPeP metabolites in urine.
Conclusion
The assessment of human exposure to Di-n-pentyl phthalate relies on the accurate measurement of its urinary metabolites. Mono(4-hydroxypentyl) phthalate (MHPP) has been identified as the most promising specific biomarker for DnPeP exposure. While robust analytical methods using HPLC-MS/MS are available for the quantification of phthalate metabolites, there is a significant data gap regarding the levels of DnPeP metabolites in the human population. The quantitative data from animal studies provide valuable insights but also highlight the need for future human biomonitoring studies to include specific metabolites of DnPeP. Such data will be crucial for understanding the extent of human exposure to this compound and for conducting comprehensive risk assessments.
References
- 1. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mono-(3-carboxypropyl) phthalate, a metabolite of di-n-octyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary Phthalate Metabolites and Alternatives and Serum Sex Steroid Hormones Among Pre- and Postmenopausal Women from NHANES, 2013-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary levels of seven phthalate metabolites in the U.S. population from the National Health and Nutrition Examination Survey (NHANES) 1999-2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. Temporal Trends in Phthalate Exposures: Findings from the National Health and Nutrition Examination Survey, 2001–2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomonitoring.ca.gov [biomonitoring.ca.gov]
An In-depth Technical Guide to the Solubility of Methyl Nonafluorobutyl Ether (MNP) in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Nonafluorobutyl Ether is a clear, colorless, and low-odor liquid.[1] It is a hydrofluoroether (HFE) and is recognized for its favorable environmental profile, including zero ozone depletion potential.[2] Its unique properties, such as low surface tension, low viscosity, and non-flammability, make it a versatile solvent and heat-transfer fluid.[1][3] In the context of drug development, its ability to dissolve a range of compounds and its compatibility with other materials are of particular interest.[4]
Data Presentation: Solubility and Miscibility in Organic Solvents
Quantitative solubility data for Methyl Nonafluorobutyl Ether in a wide range of organic solvents is not extensively published in publicly available literature. However, studies have demonstrated its miscibility with many common organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.
The following table summarizes the miscibility of Methyl Nonafluorobutyl Ether (HFE-7100) with a selection of organic solvents. This information is critical for researchers when formulating solvent systems for reactions, separations, or as delivery vehicles.
| Organic Solvent | Chemical Formula | Polarity | Miscibility with Methyl Nonafluorobutyl Ether (HFE-7100) |
| Acetone | C₃H₆O | Polar Aprotic | Miscible[5] |
| Acetonitrile | C₂H₃N | Polar Aprotic | Miscible[5] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Miscible[5] |
| Ethanol | C₂H₅OH | Polar Protic | Miscible |
| Hexane | C₆H₁₄ | Nonpolar | Miscible |
| Isopropanol | C₃H₈O | Polar Protic | Miscible |
| Methanol | CH₃OH | Polar Protic | Miscible[5] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible[5] |
| Toluene | C₇H₈ | Nonpolar | Miscible[5] |
Note: The miscibility of Methyl Nonafluorobutyl Ether with a broad range of organic solvents is a key characteristic that allows for its use in diverse applications. However, for critical applications, it is always recommended to verify miscibility under the specific conditions of temperature and pressure to be used.
Experimental Protocols: Determining Thermodynamic Solubility
For applications requiring precise knowledge of solubility limits, especially for solid compounds in Methyl Nonafluorobutyl Ether, the shake-flask method is the gold-standard for determining thermodynamic solubility. This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Objective: To determine the saturation concentration of a solid compound in Methyl Nonafluorobutyl Ether.
Materials:
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 20 mL glass scintillation vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or LC-MS/MS)
-
The solid compound of interest (solute)
-
Methyl Nonafluorobutyl Ether (solvent)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of Methyl Nonafluorobutyl Ether to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours, depending on the compound's dissolution rate.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. For more effective separation, the samples can be centrifuged.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical not to disturb the settled solid.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the calibration range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the solute.
-
Calculation: Calculate the solubility of the compound in Methyl Nonafluorobutyl Ether based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for determining the thermodynamic solubility of a compound using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. Methyl nonafluorobutyl ether: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Applications of Methyl Nonafluorobutyl Ether_Chemicalbook [chemicalbook.com]
- 3. lsschemicals.com [lsschemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Mono-N-pentyl phthalate-3,4,5,6-D4
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the determination of isotopic purity for Mono-N-pentyl phthalate-3,4,5,6-D4. While specific quantitative data for the isotopic purity of this deuterated standard is not consistently available in public literature, this document outlines the established analytical methodologies for its determination, presents typical purity levels for analogous deuterated compounds, and details the relevant experimental protocols. The isotopic purity of deuterated standards is a critical parameter, especially for their use as internal standards in quantitative mass spectrometry-based assays, ensuring the accuracy and reliability of analytical data.
Data Presentation: Isotopic Purity of Deuterated Standards
The isotopic enrichment of a deuterated internal standard is a key factor in the precision of quantitative analyses. An enrichment of >98% is generally recommended for most quantitative mass spectrometry applications.[1] The presence of the unlabeled analyte (M+0) within the deuterated standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[1][2]
For lot-specific isotopic purity data for this compound, it is imperative to consult the Certificate of Analysis (CoA) provided by the supplier. However, for illustrative purposes, the following table summarizes representative isotopic purity data for analogous deuterated standards.
| Compound | Isotopic Enrichment | Analytical Method | Reference |
| Tamsulosin-d4 | 99.5% | LC-ESI-HR-MS | [3] |
| Oxybutynin-d5 | 98.8% | LC-ESI-HR-MS | [3] |
| Eplerenone-d3 | 99.9% | LC-ESI-HR-MS | [3] |
| Propafenone-d7 | 96.5% | LC-ESI-HR-MS | [3] |
| Benzofuranone derivative (BEN-d2) | 94.7% | LC-ESI-HR-MS | [3] |
Experimental Protocols
Accurate determination of isotopic purity relies on robust experimental protocols, from the synthesis of the deuterated compound to its analysis.
Synthesis of this compound
A common route for the synthesis of phthalate (B1215562) monoesters involves the reaction of phthalic anhydride (B1165640) with the corresponding alcohol. For the deuterated analogue, deuterated phthalic anhydride would be the starting material.
Materials:
-
Phthalic-3,4,5,6-d4 anhydride
-
n-Pentanol
-
Pyridine (B92270) (catalyst)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Phthalic-3,4,5,6-d4 anhydride and a molar excess of n-pentanol in dichloromethane.
-
Catalysis: Add a catalytic amount of pyridine to the mixture.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate this compound.
-
Characterization: Confirm the structure and chemical purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive and accurate method for determining the isotopic distribution of a compound.[4][5]
Materials:
-
This compound sample
-
Suitable solvent (e.g., acetonitrile, methanol)
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF)
Procedure:
-
Sample Preparation: Prepare a solution of the this compound in a suitable solvent at a concentration that provides a stable and strong signal.
-
Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire full scan mass spectra in a high-resolution mode, ensuring the mass range covers the unlabeled (M+0) and all deuterated isotopologues (M+1, M+2, M+3, M+4).
-
Data Analysis:
-
Identify the monoisotopic peak of the fully deuterated species (M+4).
-
Identify the peaks corresponding to the unlabeled analyte (M+0) and other isotopologues.
-
Calculate the relative intensity of each peak.
-
The isotopic purity is calculated as the percentage of the intensity of the desired deuterated molecule (M+4) relative to the sum of the intensities of all isotopologues.
-
Visualizations
Logical Workflow for Isotopic Purity Determination
The following diagram illustrates the logical workflow for the synthesis and subsequent determination of isotopic purity of this compound.
Caption: Workflow for Synthesis and Isotopic Purity Analysis.
Signaling Pathway for Phthalate Metabolite Analysis
While this compound itself is an analytical standard, its unlabeled counterpart is a metabolite of Di-n-pentyl phthalate (DnPP). The general metabolic pathway is relevant to its application in exposure studies.
Caption: General Metabolic Pathway of Di-n-pentyl Phthalate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Critical Path of Analyte Integrity: A Technical Guide to the Storage and Stability of Deuterated Phthalates
For Immediate Release
In the landscape of quantitative analysis, particularly within pharmaceutical research and development, the integrity of internal standards is paramount to ensuring data accuracy and reliability. This technical guide provides an in-depth overview of the optimal storage and stability conditions for deuterated phthalates, a class of compounds widely utilized as internal standards in mass spectrometry-based assays. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals to mitigate analytical variability and ensure the validity of experimental outcomes.
Deuterated standards are favored in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) because their physicochemical properties closely mimic those of the target analyte.[1] This similarity allows for effective correction of variations that may occur during sample preparation and analysis.[1][2] However, the chemical and isotopic stability of these standards can be compromised by improper storage and handling.
Recommended Storage Conditions
The preservation of deuterated phthalates hinges on controlled environmental conditions. The following table summarizes the recommended storage parameters based on the physical state of the standard and the solvent used for solutions.
| Parameter | Solid Form (Neat) | In Solution |
| Temperature | -20°C or colder is recommended for long-term storage.[3] For some specific mixtures, -18°C is cited.[4] Short-term storage at 2-10°C or ≤ 4°C may be acceptable.[5][6] | -20°C or colder is generally recommended.[3] Some suppliers specify -18°C for solutions in ethyl acetate (B1210297).[4] Refrigeration at 2-10°C or ≤ 4°C is also a common recommendation.[5][6] |
| Container | Tightly sealed glass containers are preferred to prevent contamination and degradation.[7] | Glass containers are recommended.[7] Opened containers must be carefully resealed and stored upright to prevent leakage.[5] |
| Atmosphere | Storage in a desiccator helps to protect against moisture, which can be a source of protons leading to back-exchange.[3] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[3] | For solutions, especially in hygroscopic solvents, minimizing headspace and ensuring a tight seal is critical to prevent absorption of atmospheric moisture.[8] |
| Light Exposure | Protection from light is a general best practice to prevent potential photodegradation.[9] Amber vials or other light-protecting containers should be used.[9] | Protect from direct sunlight and heat.[5] |
Stability Considerations and Degradation Pathways
Phthalate (B1215562) esters, including their deuterated analogues, can be susceptible to several degradation pathways. Understanding these pathways is essential for designing stability studies and interpreting analytical results. The primary degradation mechanisms include hydrolysis, photolysis, and biodegradation.[10]
-
Hydrolysis: This process involves the cleavage of the ester bond to form the corresponding monoester and, subsequently, phthalic acid.[10] The rate of hydrolysis is influenced by pH and temperature, with conditions at lower landfill layers (high temperatures and pressures, wide pH fluctuations) being suitable for this transformation.[10]
-
Photolysis: Exposure to ultraviolet (UV) radiation can lead to the degradation of phthalates.[11][12] The rate of photolysis can be influenced by the specific phthalate ester and the presence of photosensitizers.[11]
-
Biodegradation: Microbial activity can lead to the breakdown of phthalates, typically initiated by the hydrolysis of diesters to monoesters and then to phthalic acid.[10][13] While this is a major degradation pathway in the environment, its relevance in a controlled laboratory setting with pure standards should be minimal if aseptic techniques are followed.
A study on the degradation of deuterated di(2-ethylhexyl)phthalate (d-DEHP) in floor dust indicated that both abiotic and biotic processes contributed to its loss at high relative humidity.[14] Abiotic processes led to a significant decrease in d-DEHP after one and three weeks.[14][15]
The following diagram illustrates the general degradation pathway of phthalate esters, which is applicable to their deuterated counterparts.
Experimental Protocols for Stability Assessment
To formally assess the stability of deuterated phthalates, a well-designed experimental protocol is necessary. The primary analytical technique for this purpose is typically GC-MS, known for its robustness in phthalate determination.[7]
General Workflow for a Stability Study
The following diagram outlines a typical workflow for conducting a stability study of deuterated phthalate standards.
Detailed Methodologies
1. Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of each deuterated phthalate (e.g., 1 g/L) in a suitable solvent such as isohexane or ethyl acetate.[4][7] These should be stored in glass containers at low temperatures.[7]
-
Working Solutions: Prepare a series of working solutions by diluting the stock solutions to concentrations relevant to the analytical method.
2. Sample Preparation for Analysis
For stability testing, the sample preparation is often a simple dilution of the stored working solution to a concentration suitable for GC-MS analysis.
3. GC-MS Analysis
The following table summarizes typical GC-MS parameters for phthalate analysis.
| Parameter | Specification |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)[7] |
| Column | Low-bleed capillary column suitable for phthalate analysis (e.g., 5% diphenyl/95% dimethyl polysiloxane)[7] |
| Injector | Splitless injection is common for trace analysis.[16] |
| Oven Program | Initial Temp: 60-80°C, hold 1-2 minRamp: 10-20°C/min to 280-300°CFinal Hold: 5-10 min[16] |
| Mass Spectrometer | Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.[7][16] Monitor characteristic ions for each deuterated phthalate. For many d4-labeled phthalates, a common fragment ion is m/z 153.[16] |
4. Data Analysis
The stability of the deuterated phthalate is assessed by comparing the peak area of the standard at each time point to the peak area at the initial time point (T=0). A significant decrease in the peak area over time indicates degradation.
Conclusion
The integrity of deuterated phthalate standards is a critical prerequisite for accurate and reliable quantitative analysis. By adhering to the recommended storage conditions—low temperature, protection from light and moisture, and use of appropriate containers—researchers can minimize the risk of chemical and isotopic degradation. Regular stability assessment using robust analytical methods like GC-MS is essential to verify the continued suitability of these standards over their intended shelf life. This diligent approach to the handling and storage of deuterated phthalates will ultimately enhance the quality and reproducibility of scientific data in drug development and other research fields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated Phthalates Mixture 634 1000 µg/mL in Ethyl acetate [lgcstandards.com]
- 5. shimadzu.eu [shimadzu.eu]
- 6. Analytical Standards for Phthalates Testing | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 13. Phthalate Family Degradation Pathway [eawag-bbd.ethz.ch]
- 14. Degradation of phthalate esters in floor dust at elevated relative humidity - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Mono-n-pentyl Phthalate (CAS No. 24539-56-8): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-n-pentyl phthalate (B1215562) (MnPP) is the primary monoester metabolite of the plasticizer Di-n-pentyl phthalate (DPP). As a member of the phthalate class of chemicals, MnPP is recognized as a xenobiotic metabolite and an endocrine-disrupting compound. Due to the widespread use of DPP in various consumer products, there is considerable interest in understanding the toxicological profile and mechanism of action of its primary metabolite, MnPP. This technical guide provides a comprehensive overview of the available scientific data on MnPP, with a focus on its physicochemical properties, metabolism, toxicology, and the experimental protocols used for its study.
Physicochemical Properties
A summary of the key physicochemical properties of Mono-n-pentyl phthalate is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 24539-56-8 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₄ | [1][2] |
| Molecular Weight | 236.26 g/mol | [1][2] |
| IUPAC Name | 2-(pentoxycarbonyl)benzoic acid | [2] |
| Synonyms | Monopentyl phthalate, Monoamyl phthalate, MPP | [3] |
| Appearance | White solid | [4] |
| Boiling Point | 376 °C at 760 mmHg | [4] |
| Flash Point | 140.1 °C | [4] |
| Density | 1.147 g/cm³ | [4] |
| Vapor Pressure | 2.53E-06 mmHg at 25°C | [4] |
| Predicted pKa | 3.38 ± 0.36 | [4] |
Metabolism and Toxicokinetics
Mono-n-pentyl phthalate is not typically used in commercial applications but is an important metabolite of Di-n-pentyl phthalate (DPP). The metabolic conversion of DPP to MnPP is a critical step in its toxicokinetics.
Metabolic Pathway
The primary metabolic pathway of DPP involves the hydrolysis of one of the ester linkages by carboxylesterases, primarily in the gut and liver, to form MnPP and n-pentanol. MnPP can be further metabolized through oxidation of its alkyl side chain.
Toxicokinetics
Studies in rats have shown that after oral administration of DPP, MnPP is readily formed and detected in both urine and serum.[5][6] The elimination half-life of other phthalate monoesters like mono-n-butyl phthalate has been estimated to be in the range of a few hours in humans, suggesting that MnPP is also likely to be relatively rapidly excreted.[7]
Toxicology
The toxicological effects of MnPP are primarily related to its endocrine-disrupting properties, particularly its impact on the male reproductive system. Most of the available data comes from in vitro studies or in vivo studies of the parent compound, DPP.
In Vitro Toxicity
In vitro studies have been instrumental in elucidating the cellular targets of MnPP.
| Endpoint | System | Concentration/Dose | Observed Effects | Reference |
| Sertoli Cell Morphology | Rat Sertoli/germ cell co-culture | Not specified | Changes in plasma membrane configuration, microfilament distribution, and increased density of ribosomes and smooth endoplasmic reticulum. MEHP was more potent than MPP. | [8] |
| Sertoli Cell Function | Rat Sertoli cell culture | Not specified | Inhibition of FSH-stimulated cAMP accumulation and stimulation of lactate (B86563) secretion. | [9] |
| Leydig Cell Structure & Function | Rat Leydig cell primary culture | 1000 µM | No significant effects on Leydig cell structure or function were observed. | [1] |
In Vivo Toxicity
Direct in vivo toxicity data for Mono-n-pentyl phthalate is limited. The majority of the data is derived from studies on its parent compound, Di-n-pentyl phthalate (DPP). The testicular toxicity of DPP is largely attributed to the action of MnPP.[8]
| Study Type | Animal Model | Compound | Dose | Key Findings | Reference |
| Testicular Toxicity | Rat | Di-n-pentyl phthalate (DPP) | Not specified | Seminiferous tubular atrophy. | [9] |
| Developmental Toxicity | Rat | Di-n-pentyl phthalate (DPeP) | 50-600 mg/kg/day | Reduced fetal testosterone (B1683101) production. | [4] |
| Developmental Toxicity | Rat | Dipentyl phthalate (DPeP) | 1-300 mg/kg/day | Dose-dependent reduction in testosterone production and increased multinucleated germ cells. The BMD10 for MNGs was 2.675 mg/kg/day. | [10] |
| Enzyme Inhibition | Rat | Dipentyl phthalate (DPP) | Not specified | Decreased testicular cytochrome P-450 and steroidogenic enzymes (17α-hydroxylase, 17-20 lyase). | [3] |
Mechanism of Action: Endocrine Disruption
The primary mechanism of toxicity for MnPP is believed to be through endocrine disruption. Like other phthalate monoesters, MnPP can interact with several nuclear receptors, leading to altered hormone signaling and gene expression.
Signaling Pathways
The proposed signaling pathway for MnPP involves its interaction with Peroxisome Proliferator-Activated Receptors (PPARs) and potentially with androgen and estrogen receptors.
Studies have shown that various phthalate monoesters can activate both PPARα and PPARγ.[1][2] The potency of this activation often correlates with the length of the alkyl side chain.[11] While specific EC50 values for MnPP are not consistently reported, computational studies suggest it has the potential to bind to PPARγ.[6] The interaction of phthalates with androgen and estrogen receptors is more complex, with some studies suggesting anti-androgenic effects and weak estrogenic activity.[12] However, direct binding data for MnPP on these receptors is limited.
Experimental Protocols
In Vitro Sertoli Cell Toxicity Assay
This protocol is a generalized procedure for assessing the toxicity of compounds like MnPP on Sertoli cells in culture.
Methodology:
-
Cell Isolation: Sertoli cells are typically isolated from the testes of immature rats (e.g., 15-20 days old) by sequential enzymatic digestion.
-
Cell Culture: Cells are plated in appropriate culture dishes and maintained in a suitable medium, often supplemented with serum and growth factors. Co-cultures with germ cells can also be established to better mimic the in vivo environment.[8]
-
Exposure: Once the cells have attached and formed a monolayer, they are exposed to various concentrations of MnPP dissolved in a suitable solvent (e.g., DMSO). A vehicle control is always included.
-
Incubation: The cells are incubated with the test compound for a predetermined period, typically ranging from 24 to 72 hours.
-
Endpoint Analysis: Following incubation, various endpoints are assessed:
-
Morphology: Changes in cell shape and integrity are observed using light or electron microscopy.[8]
-
Viability/Cytotoxicity: Cell viability can be measured using assays such as the MTT or LDH release assay.[13]
-
Functional Assays: The functional capacity of Sertoli cells can be evaluated by measuring the production of molecules like cyclic AMP (cAMP) in response to follicle-stimulating hormone (FSH) or lactate production.[9]
-
Gene Expression: Changes in the expression of specific genes related to Sertoli cell function, steroidogenesis, or toxicity pathways can be quantified using qPCR or microarray analysis.[13]
-
Analytical Methods for Quantification
The accurate quantification of MnPP in biological matrices is crucial for toxicokinetic and biomonitoring studies. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
6.2.1. Sample Preparation
-
Enzymatic Deconjugation: Since MnPP can be excreted as a glucuronide conjugate, samples (e.g., urine) are often treated with β-glucuronidase to release the free monoester.
-
Extraction: The deconjugated sample is then subjected to an extraction procedure to isolate the phthalate metabolites. Solid-phase extraction (SPE) is a commonly used technique.
-
Derivatization (for GC-MS): For GC-MS analysis, the polar carboxylic acid group of MnPP is often derivatized to a more volatile ester to improve chromatographic performance.
6.2.2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column is typically used for separation.
-
Ionization: Electron ionization (EI) is common.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of the derivatized MnPP.
6.2.3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used to deprotonate the carboxylic acid group of MnPP.
-
Detection: The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for MnPP.
Conclusion
Mono-n-pentyl phthalate is a biologically active metabolite of Di-n-pentyl phthalate that exhibits endocrine-disrupting properties, primarily targeting the Sertoli cells of the testis. In vitro studies have demonstrated its ability to alter Sertoli cell morphology and function. The proposed mechanism of action involves the activation of PPARs and potential interactions with other nuclear receptors. While direct in vivo toxicity data for MnPP is scarce, studies on its parent compound, DPP, indicate a clear potential for reproductive and developmental toxicity. Further research is needed to establish definitive quantitative in vivo toxicity values for MnPP and to fully elucidate its interactions with various signaling pathways. The experimental protocols outlined in this guide provide a foundation for researchers investigating the toxicological profile of this important metabolite.
References
- 1. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of DI-n-pentyl phthalate treatment on testicular steroidogenic enzymes and cytochrome P-450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Short-term In Vivo Screen Using Fetal Testosterone Production, a Key Event in the Phthalate Adverse Outcome Pathway, to Predict Disruption of Sexual Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Computational screening of phthalate monoesters for binding to PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mono(2-Ethylhexyl) Phthalate Accelerates Early Folliculogenesis and Inhibits Steroidogenesis in Cultured Mouse Whole Ovaries and Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testicular effects of phthalate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspects of the testicular toxicity of phthalate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-response assessment of dipentyl phthalate effects on testosterone production and morphogenesis of late-gestation fetal rat testis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of mouse and human peroxisome proliferator-activated receptors (PPARs) by phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects of phthalate esters on transcriptional activities via human estrogen receptors alpha and beta, and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving in vitro Sertoli cell/gonocyte co-culture model for assessing male reproductive toxicity: Lessons learned from comparisons of cytotoxicity versus genomic responses to phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of MNP-d4 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of an internal standard is crucial for achieving accurate and precise results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. For mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS), stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard. Their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly throughout the analytical process, yet they are distinguishable by their mass-to-charge ratio (m/z).
This document provides detailed application notes and protocols for the use of 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) as an internal standard in the quantitative analysis of its non-labeled analogue, 1-Methyl-4-nitrosopiperazine (MNP), and other structurally related nitrosamines by GC-MS. These compounds are of significant interest due to their potential presence as impurities in pharmaceutical products and their classification as probable human carcinogens.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The methodology described herein is based on the principle of isotope dilution mass spectrometry. A known quantity of MNP-d4 is added to the sample at the earliest stage of preparation. The sample is then processed, and the analyte (e.g., MNP) and the internal standard (MNP-d4) are analyzed by GC-MS. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample, based on a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
This section outlines a representative protocol for the quantitative analysis of N-nitrosopiperazine (a closely related analyte) using MNP-d4 as an internal standard in a drug substance matrix. This protocol can be adapted for other matrices and target analytes with appropriate validation.
Reagents and Materials
-
Analytes and Internal Standard:
-
N-Nitrosopiperazine (analyte)
-
1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) (internal standard)
-
-
Solvents and Reagents:
-
Dichloromethane (B109758) (DCM), GC grade or equivalent
-
Methanol (B129727), GC grade or equivalent
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663)
-
-
Equipment:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials with inserts
-
Standard Solution Preparation
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of MNP-d4 and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with dichloromethane to a final concentration of 1 µg/mL.
-
Analyte Stock Solution: Accurately weigh approximately 10 mg of N-nitrosopiperazine and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into a blank matrix solution (e.g., a solution of the drug substance known to be free of the analyte). Add a constant amount of the IS Working Solution to each calibration standard. A typical calibration range for nitrosamine (B1359907) impurities is from the Limit of Quantification (LOQ) to 150% of the specification limit. For example, prepare standards at 0.5, 1, 5, 10, 25, and 50 ng/mL.
Sample Preparation
-
Accurately weigh approximately 100 mg of the drug substance or ground tablet powder into a centrifuge tube.
-
Add a precise volume of the IS Working Solution (e.g., 100 µL of 1 µg/mL MNP-d4).
-
Add 1 mL of 0.1 M NaOH solution and vortex for 1 minute.
-
Add 2 mL of dichloromethane and vortex vigorously for 2 minutes to perform a liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
GC-MS Instrumental Conditions
The following are typical GC-MS parameters. These should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | N-Nitrosopiperazine: Quantifier: 115, Qualifier: 85, 56MNP-d4: Quantifier: 134, Qualifier: 104, 60 |
| Dwell Time | 100 ms (B15284909) per ion |
Data Presentation: Quantitative Summary
The following tables present representative data from a method validation for the analysis of a nitrosamine using a deuterated internal standard.
Table 1: Calibration Curve and Linearity
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 15,234 | 305,123 | 0.050 |
| 1.0 | 31,056 | 308,543 | 0.101 |
| 5.0 | 155,890 | 306,987 | 0.508 |
| 10.0 | 312,456 | 309,123 | 1.011 |
| 25.0 | 780,123 | 307,567 | 2.536 |
| 50.0 | 1,555,789 | 308,111 | 5.049 |
| Linearity | \multicolumn{3}{l | }{R² = 0.9995 } |
Table 2: Method Precision and Accuracy
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) (n=6) | Intra-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 1.5 | 1.45 ± 0.09 | 6.2% | 96.7% |
| Medium | 20.0 | 20.8 ± 0.83 | 4.0% | 104.0% |
| High | 40.0 | 39.1 ± 1.76 | 4.5% | 97.8% |
Table 3: Limits of Detection and Quantification
| Parameter | Value (ng/mL) | Determination Method |
| LOD | 0.15 | Signal-to-Noise ratio of 3:1 |
| LOQ | 0.50 | Signal-to-Noise ratio of 10:1 with acceptable precision (%RSD ≤ 20%) |
Visualizations
Metabolic Activation Pathway of N-Nitrosamines
The following diagram illustrates the general metabolic pathway for the activation of N-nitrosamines, which is a critical consideration for their toxicological assessment.
Caption: Metabolic activation of N-nitrosamines leading to the formation of DNA adducts.
Experimental Workflow for GC-MS Analysis
This diagram outlines the logical flow of the experimental procedure for the quantitative analysis of a target analyte using MNP-d4 as an internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Conclusion
The use of MNP-d4 as an internal standard provides a robust and reliable method for the quantitative analysis of MNP and structurally similar nitrosamines by GC-MS. The near-identical chemical and physical properties of the deuterated standard to the analyte ensure effective correction for variations throughout the analytical process, leading to high accuracy and precision. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. As with any analytical method, proper validation is essential to ensure its suitability for the intended purpose.
Application Note: Isotope Dilution Mass Spectrometry for the Quantification of 1-Methyl-4-nitrosopiperazine (MNP) using MNP-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-4-nitrosopiperazine (MNP) is a potentially genotoxic nitrosamine (B1359907) impurity that can be present in various pharmaceutical products. Its accurate and precise quantification at trace levels is crucial for patient safety and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for this purpose, offering high accuracy and precision by using a stable isotope-labeled internal standard.[1][2][3] This application note provides a detailed protocol for the quantification of MNP in pharmaceutical matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) as the internal standard. The use of a stable isotope-labeled internal standard like MNP-d4 is critical for correcting variations during sample preparation and potential matrix effects, ensuring reliable results.[1][4]
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the determination of MNP using MNP-d4 as an internal standard.
Table 1: Method Validation Parameters [5][6]
| Parameter | Result |
| Linearity Range | 0.51–48.62 ng/mL |
| Correlation Coefficient (r²) | ≥0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL (corresponding to 10 ng/g in sample)[7] |
| Accuracy (Recovery) | 100.38 ± 3.24% |
| Intermediate Precision (%RSD) | 2.52% |
Table 2: Solution Stability [5][8]
| Solution | Condition | Stability (%RSD of MNP/MNP-d4 area ratio) |
| Reference Solution (100% concentration) | 24 hours at 10 °C | 0.98% |
| LOQ Solution | 24 hours at 10 °C | 5.05% |
| Sample Solution (four-component rifampicin (B610482) product) | 8 hours at 10 °C | 4.6% |
Experimental Protocol
This protocol is adapted from validated methods for the determination of MNP in rifampicin products.[5][7]
1. Reagents and Materials
-
1-Methyl-4-nitrosopiperazine (MNP) reference standard
-
1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) internal standard
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ammonium (B1175870) formate (B1220265) (AR grade)
-
Ammonium hydroxide (B78521) (AR grade)
-
Polypropylene (B1209903) conical centrifuge tubes (15 mL)
-
Syringe filters (0.2 µm PVDF or PTFE)
-
HPLC vials
2. Preparation of Solutions
-
MNP-d4 Internal Standard (IS) Stock Solution (1 µg/mL): Prepare from a higher concentration stock solution (e.g., 5000 µg/mL) by dilution in methanol.[5]
-
Diluent (Working IS Solution): Prepare a solution of 10 ng/mL MNP-d4 in 80% methanol (80/20, v/v methanol/deionized water).[7]
-
Mobile Phase A: 10 mM ammonium formate in water. Adjust pH to 9.0 with ammonium hydroxide.[7]
-
Mobile Phase B: Methanol.[7]
-
Standard Solutions: Prepare a series of calibration standards by spiking appropriate amounts of MNP reference standard into the diluent. A typical concentration range is 0.5–48.6 ng/mL.[5]
3. Sample Preparation
-
Accurately weigh a powdered sample amount equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL polypropylene conical centrifuge tube.[7]
-
Add 5 mL of the Diluent (10 ng/mL MNP-d4 in 80% methanol).[7]
-
Vortex the tube to mix thoroughly and sonicate for 10 minutes.[7]
-
Centrifuge the sample for 10 minutes at 4000 rpm.[7]
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[7]
-
Protect the sample solutions from light.[7]
4. LC-MS/MS Analysis
-
Liquid Chromatography System: Agilent 1290/1260 Infinity LC or equivalent.[7]
-
Mass Spectrometer: QTRAP 6500+/5500 MS/MS or equivalent.[7]
-
Column: Phenomenex® Luna Phenyl-Hexyl (4.6 mm x 150 mm, 3 µm) or equivalent.[7]
-
Column Temperature: 30 °C.[7]
-
Autosampler Temperature: 6 °C.[7]
-
Injection Volume: 5 µL.[7]
-
Flow Rate: 0.60 mL/min.[7]
-
Gradient Elution:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 95 | 5 |
| 12.0 | 95 | 5 |
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MNP | 130.1 | 100.1 (Quantifier) |
| MNP | 130.1 | 58.2 (Qualifier) |
| MNP-d4 | 134.2 | 104.1 (Quantifier) |
| MNP-d4 | 134.1 | 58.1 (Qualifier) |
5. Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the MNP quantifier transition (130.1/100.1) to the MNP-d4 quantifier transition (134.2/104.1). A calibration curve is generated by plotting the peak area ratios of the standard solutions against their corresponding concentrations. The concentration of MNP in the samples is then determined from this calibration curve.[7]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the IDMS analysis of MNP and the chemical relationship leading to MNP formation in pharmaceutical products.
Caption: Experimental workflow for MNP quantification by IDMS.
Caption: Formation pathways of MNP impurity.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 👨💻 Quantitation of MNP & CPNP in Rifampin and Rifapentine by LC-MS/MS - Analytical Methods Hub - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hsa.gov.sg [hsa.gov.sg]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Phthalates in Human Urine with Magnetic Nanoparticles and Deuterated Internal Standards
Introduction
Phthalates are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of various consumer products, leading to widespread human exposure.[1] The assessment of human exposure to phthalates is crucial for epidemiological studies investigating their potential adverse health effects, including endocrine disruption and reproductive toxicity.[1] Biomonitoring of urinary phthalate (B1215562) metabolites is the most reliable method for evaluating this exposure.[2]
This application note details a robust and sensitive method for the quantitative analysis of phthalate metabolites in human urine. The methodology leverages magnetic solid-phase extraction (MSPE) with functionalized magnetic nanoparticles (MNPs) for efficient sample clean-up and pre-concentration.[3][4] Quantification is achieved through isotope dilution mass spectrometry, utilizing deuterated internal standards (e.g., d4-labeled phthalate metabolites) to ensure high accuracy and precision by correcting for matrix effects and procedural variations.[2][5] This approach is particularly suited for researchers, scientists, and drug development professionals requiring reliable and high-throughput analysis of phthalate exposure.
Quantitative Data Summary
The following tables summarize the quantitative performance of various MNP-based methods for the determination of phthalate metabolites in urine and other aqueous samples, as reported in the literature.
Table 1: Method Performance for Phthalate Monoester Analysis in Human Urine using Magnetic Carbon Nanotubes (MCNTs)[3]
| Analyte | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Monomethyl phthalate (MMP) | 0.250 - 250 | 0.050 | 0.250 | 92.6 - 98.8 | < 11.2 | < 11.4 |
| Monoethyl phthalate (MEP) | 0.250 - 250 | 0.025 | 0.125 | 92.6 - 98.8 | < 11.2 | < 11.4 |
| Mono n-butyl phthalate (MBP) | 0.250 - 250 | 0.050 | 0.250 | 92.6 - 98.8 | < 11.2 | < 11.4 |
| Mono-(2-ethylhexyl) phthalate (MEHP) | 0.250 - 250 | 0.050 | 0.250 | 92.6 - 98.8 | < 11.2 | < 11.4 |
| Monobenzyl phthalate (MBzP) | 0.250 - 250 | 0.025 | 0.125 | 92.6 - 98.8 | < 11.2 | < 11.4 |
Table 2: Median Concentrations of Phthalate Monoesters Detected in Human Urine Samples[3]
| Analyte | Median Concentration (ng/mL) | Detection Frequency (%) |
| MMP | 8.46 | >58.3 |
| MEP | 9.26 | >58.3 |
| MBP | 13.60 | >58.3 |
| MEHP | 5.95 | >58.3 |
| MBzP | 3.05 | 58.3 |
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of phthalate metabolites in human urine using MNP-based extraction and a deuterated internal standard. The protocol is a composite based on methodologies described in the cited literature.[2][3][4]
1. Materials and Reagents
-
Analytes and Internal Standards:
-
Native phthalate metabolite standards (e.g., MMP, MEP, MBP, MEHP, MBzP)
-
Deuterated internal standard solution (e.g., Mono(4-hydroxypentyl)phthalate-d4 (MHPP-d4), 1 µg/mL in a suitable solvent)[2]
-
-
Enzymes and Buffers:
-
β-glucuronidase from Helix pomatia[2]
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)[2]
-
Phosphate (B84403) buffer (1 M, pH 2)[4]
-
-
Magnetic Nanoparticles:
-
Magnetic multi-walled carbon nanotubes (MCNTs) or other suitably functionalized magnetic nanoparticles.[3]
-
-
Solvents and Other Reagents:
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization (for GC-MS analysis)[2]
-
Ultrapure water
-
Sodium chloride (NaCl)
-
Nitrogen gas (high purity)
-
2. Experimental Workflow Diagram
Caption: Workflow for phthalate metabolite analysis in urine.
3. Detailed Protocol
-
Sample Pre-treatment:
-
Centrifuge a 2 mL human urine sample to remove any sediment.[2]
-
Transfer 1 mL of the supernatant to a clean glass tube.[2]
-
Spike the sample with 50 µL of the deuterated internal standard solution (e.g., MHPP-d4, 1 µg/mL).[2]
-
Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution for enzymatic hydrolysis to deconjugate the glucuronidated metabolites.[2]
-
Vortex the mixture briefly and incubate at 37°C for 90 minutes in a shaking water bath.[2]
-
After incubation, acidify the sample to approximately pH 2 with 1 M phosphate buffer.[4]
-
-
Magnetic Solid-Phase Extraction (MSPE):
-
Add a specific amount of functionalized magnetic nanoparticles (e.g., 10 mg of MCNTs) and a salt (e.g., 100 mg NaCl) to the pre-treated urine sample.[4] The salt is added to increase the ionic strength of the solution, which can enhance the extraction efficiency.
-
Vortex the mixture vigorously for a predetermined time (e.g., 3 minutes) to facilitate the adsorption of the phthalate metabolites onto the MNPs.[4]
-
Place a strong magnet against the side of the tube to aggregate the MNPs.
-
Carefully decant and discard the supernatant.
-
Wash the MNPs with a small volume of ultrapure water to remove potential interferences. Repeat the magnetic separation and decanting steps.[2]
-
-
Elution and Final Sample Preparation:
-
Add a suitable elution solvent (e.g., 3 mL of ethyl acetate) to the MNPs.[2]
-
Vortex for a specified time to desorb the analytes from the MNPs.
-
Magnetically separate the MNPs and transfer the eluate to a clean tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
For GC-MS analysis: Reconstitute the dried residue in 50 µL of pyridine and add 50 µL of MSTFA with 1% TMCS for derivatization. Cap the vial and heat at 60°C for 30 minutes.[2]
-
For LC-MS/MS analysis: Reconstitute the dried residue in a suitable mobile phase.
-
-
Instrumental Analysis:
-
Analyze the prepared samples using a gas chromatograph or liquid chromatograph coupled with a mass spectrometer (GC-MS or LC-MS/MS).
-
Quantification is performed using the isotope dilution method, where the peak area ratio of the native analyte to its corresponding deuterated internal standard is used to construct a calibration curve.[2][5]
-
Signaling Pathway and Logical Relationships
The analytical process relies on the physicochemical interactions between the analytes, the MNP sorbent, and the surrounding matrix. The logical relationship for a successful analysis is depicted below.
Caption: Logical flow of the MSPE process.
The described methodology, combining magnetic solid-phase extraction with the use of deuterated internal standards, provides a highly effective framework for the quantitative analysis of phthalate metabolites in human urine. This approach offers excellent sensitivity, accuracy, and reproducibility, making it a valuable tool for human biomonitoring studies and toxicological research. The use of MNPs simplifies and accelerates the sample preparation process, allowing for higher sample throughput compared to traditional solid-phase extraction methods.[6][7]
References
- 1. accustandard.com [accustandard.com]
- 2. benchchem.com [benchchem.com]
- 3. Magnetic solid-phase extraction based on magnetic multi-walled carbon nanotubes for the determination of phthalate monoesters in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Phthalate Metabolites in Human Urine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of multiple phthalate (B1215562) metabolites in human urine. Phthalates are ubiquitous environmental contaminants and potential endocrine disruptors, making the assessment of human exposure through biomonitoring crucial. The described protocol employs a solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation using a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high sensitivity and selectivity required for detecting trace levels of phthalate metabolites, making it suitable for large-scale epidemiological studies and toxicological research.
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) plastics. They are also found in a vast array of consumer products, including food packaging, medical devices, personal care products, and children's toys. Due to their widespread use and the fact that they are not chemically bound to the polymer matrix, phthalates can leach into the environment, leading to ubiquitous human exposure.[1][2] Growing concerns over the potential adverse health effects of phthalates, such as endocrine disruption and reproductive abnormalities, have necessitated the development of sensitive and reliable analytical methods to assess human exposure.[2]
The analysis of phthalate metabolites in biological matrices, particularly urine, is the preferred method for biomonitoring as it reflects the actual internal dose and circumvents issues of external contamination that can plague the direct measurement of parent phthalates.[3] Phthalate diesters are rapidly metabolized in the body to their corresponding monoesters and further to oxidative metabolites, which are then excreted in urine, often as glucuronide conjugates.[4]
This application note provides a detailed protocol for the extraction, separation, and detection of a panel of key phthalate metabolites in human urine using LC-MS/MS. The method is designed to be both sensitive and high-throughput, making it an ideal tool for researchers, scientists, and drug development professionals investigating the impact of phthalate exposure on human health.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of phthalate metabolites from human urine. To minimize the risk of contamination, it is critical to use glassware and polypropylene (B1209903) tubes that have been thoroughly rinsed with methanol (B129727) and to avoid plastic materials wherever possible.
Materials:
-
Human urine samples
-
β-glucuronidase from E. coli
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)
-
Internal Standard (IS) solution (a mixture of isotopically labeled phthalate metabolites)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Reagent water (LC-MS grade)
-
SPE cartridges (e.g., Oasis HLB, 30 mg, 1 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
Protocol:
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample for 10 seconds to ensure homogeneity. Pipette 1.0 mL of urine into a clean glass tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard solution to each urine sample.
-
Enzymatic Hydrolysis: Add 200 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase to each sample. Vortex briefly and incubate at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.[5][6]
-
SPE Cartridge Conditioning: While the samples are incubating, condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of reagent water through each cartridge. Ensure the sorbent bed does not go dry.
-
Sample Loading: After incubation, load the entire pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of reagent water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the phthalate metabolites with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
The following table outlines typical liquid chromatography conditions for the separation of phthalate metabolites. Optimization may be required based on the specific analytes of interest and the LC system used.
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | A representative gradient is provided below: |
| Time (min) | |
| 0.0 | |
| 2.0 | |
| 9.0 | |
| 11.0 | |
| 11.1 | |
| 13.0 |
Note: A divert valve can be used to direct the flow to waste at the beginning and end of the run to minimize source contamination.
Mass Spectrometry Conditions
The following table provides mass spectrometry conditions for detection. These parameters should be optimized for the specific instrument being used.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: MRM Transitions and Collision Energies for Common Phthalate Metabolites
The following table lists the precursor and product ions, along with optimized collision energies, for a selection of common phthalate metabolites. Two transitions are typically monitored for each analyte for quantification and confirmation.
| Analyte | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mono-methyl phthalate | MMP | 179.0 | 135.0 | 10 |
| 179.0 | 77.0 | 25 | ||
| Mono-ethyl phthalate | MEP | 193.0 | 121.0 | 15 |
| 193.0 | 149.0 | 10 | ||
| Mono-n-butyl phthalate | MnBP | 221.0 | 121.0 | 15 |
| 221.0 | 149.0 | 10 | ||
| Mono-isobutyl phthalate | MiBP | 221.0 | 121.0 | 15 |
| 221.0 | 149.0 | 10 | ||
| Mono-benzyl phthalate | MBzP | 255.0 | 121.0 | 15 |
| 255.0 | 149.0 | 10 | ||
| Mono(2-ethylhexyl) phthalate | MEHP | 277.0 | 134.0 | 12 |
| 277.0 | 121.0 | 20 | ||
| Mono(2-ethyl-5-hydroxyhexyl) phthalate | MEHHP | 293.0 | 121.0 | 20 |
| 293.0 | 149.0 | 15 | ||
| Mono(2-ethyl-5-oxohexyl) phthalate | MEOHP | 291.0 | 121.0 | 20 |
| 291.0 | 173.0 | 12 | ||
| Mono(2-ethyl-5-carboxypentyl) phthalate | MECPP | 307.0 | 121.0 | 20 |
| 307.0 | 149.0 | 15 |
Table 2: Quantitative Performance of the LC-MS/MS Method
The following table summarizes typical quantitative data for the analysis of phthalate metabolites in urine, compiled from various studies.[7][8][9]
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| MMP | 0.3 - 200 | >0.99 | 0.1 | 0.3 |
| MEP | 0.3 - 200 | >0.99 | 0.1 | 0.3 |
| MnBP | 1.0 - 200 | >0.99 | 0.3 | 1.0 |
| MiBP | 0.5 - 100 | >0.99 | 0.15 | 0.5 |
| MBzP | 0.3 - 200 | >0.99 | 0.1 | 0.3 |
| MEHP | 1.0 - 200 | >0.99 | 0.3 | 1.0 |
| MEHHP | 0.5 - 100 | >0.99 | 0.1 | 0.4 |
| MEOHP | 0.5 - 100 | >0.99 | 0.1 | 0.3 |
| MECPP | 0.5 - 100 | >0.99 | 0.1 | 0.4 |
Metabolic Pathway of Di(2-ethylhexyl) phthalate (DEHP)
To accurately assess exposure, it is important to understand the metabolic fate of the parent phthalate. DEHP, a high-molecular-weight phthalate, undergoes a series of metabolic transformations. The initial step is the hydrolysis to its monoester, MEHP. MEHP is then further oxidized to several secondary metabolites, including MEHHP, MEOHP, and MECPP.[10][11] Monitoring these downstream metabolites provides a more comprehensive picture of DEHP exposure.
References
- 1. agilent.com [agilent.com]
- 2. s4science.at [s4science.at]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of eight phthalate metabolites in urine of pregnant women and evaluation of neonatal birth outcomes based on solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Magnetic Nanoparticle (MNP) Technology in Food and Beverage Safety Testing
Note on Terminology: The term "MNP-d4" did not yield specific results in scientific literature for food and beverage safety applications. This document will focus on the widely documented applications of Magnetic Nanoparticles (MNPs) , as it is presumed this is the intended subject of inquiry.
Introduction
Food safety is a critical global concern, with foodborne illnesses posing significant threats to public health and economic stability.[1] Conventional methods for detecting pathogens and toxins, while reliable, are often time-consuming and require specialized laboratory equipment and personnel.[1][2] Nanotechnology, particularly the use of magnetic nanoparticles (MNPs), has emerged as a powerful tool to address these challenges, offering rapid, sensitive, and field-deployable detection solutions.[3][4]
MNPs, typically composed of an iron oxide core (e.g., Fe3O4 or γ-Fe2O3), exhibit superparamagnetic properties.[5] This means they are strongly magnetized in the presence of an external magnetic field but retain no residual magnetism once the field is removed.[5] This unique characteristic allows for their use as highly efficient tools for the separation and concentration of target analytes from complex food matrices.[3][6][7] The large surface-to-volume ratio of MNPs also allows for the attachment of various recognition elements, such as antibodies or aptamers, to specifically capture targets like bacteria, viruses, toxins, and other contaminants.[4]
This application note provides a comprehensive overview of the use of MNPs in food and beverage safety testing, including detailed protocols for pathogen and mycotoxin detection, performance data, and workflow visualizations.
Principle of MNP-Based Detection
MNP-based assays leverage the magnetic properties of the nanoparticles for separation and their functionalized surface for specific target capture. The general workflow involves the following steps:
-
Functionalization: MNPs are coated with specific ligands (e.g., antibodies, aptamers) that have a high affinity for the target analyte.
-
Incubation: The functionalized MNPs are mixed with the food or beverage sample. During this incubation period, the ligands on the MNP surface bind to the target analytes.
-
Magnetic Separation: An external magnetic field is applied to the sample, causing the MNP-analyte complexes to be pulled to one side of the container. The rest of the sample matrix, which may contain inhibitors, is then washed away.
-
Detection: The isolated MNP-analyte complexes are then detected using various methods, such as colorimetric, fluorescent, or electrochemical signals.[8] In some cases, the captured analytes are eluted from the MNPs and analyzed using standard techniques like PCR or mass spectrometry.
This process of magnetic solid-phase extraction (MSPE) significantly simplifies sample preparation, reduces analysis time, and enhances the sensitivity of detection by concentrating the target from a large sample volume.[4]
Applications in Food and Beverage Safety
MNPs have been successfully applied to the detection of a wide range of foodborne hazards.
Pathogen Detection
MNPs are widely used for the rapid detection of bacterial pathogens such as E. coli O157:H7, Salmonella enterica, and Listeria monocytogenes.[9][10] By functionalizing MNPs with antibodies specific to surface antigens of these bacteria, they can be efficiently captured and concentrated from food samples like milk, meat, and produce.[9][10]
Mycotoxin Detection
Mycotoxins are toxic fungal metabolites that can contaminate cereals, nuts, fruits, and beverages.[11] MNP-based immunoassays are employed for the detection of mycotoxins such as aflatoxins, ochratoxin A, and fumonisins.[12][13] These assays offer a rapid screening alternative to conventional chromatographic methods.[12]
Quantitative Data
The following table summarizes the performance of various MNP-based detection methods for food and beverage safety testing as reported in the literature.
| Target Analyte | Food/Beverage Matrix | Detection Method | Limit of Detection (LOD) | Reference |
| E. coli O157:H7 | Milk | Magneto-plasmonic nanosensor (MPnS) | 10 CFU/mL | [10] |
| Salmonella spp. | Milk | MNP with optical nanocrystal probes | 100 CFU/mL | [1][8] |
| Listeria monocytogenes | Dairy and Meat | Polymeric magnetic nanocarriers | < 10 CFU/mL | [9] |
| Multiple Pathogens | - | MNP-based microarray | 316 CFU/mL | [14] |
| Mycotoxins (9 types) | Fruits | Fe3O4@COF MNPs with UHPLC-MS/MS | 0.01–0.5 µg/kg | [13] |
| Mycotoxins (9 types) | Milk | rGO/AuNPs with UPLC-MS/MS | 0.02–0.18 ng/mL | [13] |
Experimental Protocols
Protocol for MNP-Based Pathogen Detection (Immunoassay)
This protocol describes a general procedure for the detection of a target bacterial pathogen in a liquid sample (e.g., milk) using antibody-functionalized MNPs.
Materials:
-
Antibody-functionalized magnetic nanoparticles (specific to the target pathogen)
-
Sample (e.g., milk)
-
Phosphate-buffered saline (PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Detection antibody (e.g., enzyme-labeled)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2M H2SO4)
-
Magnetic separator rack
-
Microplate reader
Procedure:
-
Sample Preparation: Pre-treat the food sample as required to obtain a liquid homogenate. For milk, it may be used directly or after centrifugation to remove fat.
-
Incubation with MNPs: Add 100 µL of the prepared sample to a microcentrifuge tube. Add 10 µL of the antibody-functionalized MNP suspension. Incubate for 30 minutes at room temperature with gentle shaking to allow the MNPs to capture the target bacteria.
-
Magnetic Separation and Washing: Place the tube in a magnetic separator rack. Wait for 2 minutes for the MNPs to accumulate on the side of the tube. Carefully discard the supernatant.
-
Remove the tube from the rack and add 200 µL of washing buffer. Resuspend the MNPs by gentle vortexing.
-
Repeat the magnetic separation and washing steps two more times to remove unbound components.
-
Binding of Detection Antibody: After the final wash, resuspend the MNP-pathogen complexes in 100 µL of PBS containing the enzyme-labeled detection antibody. Incubate for 30 minutes at room temperature.
-
Final Wash: Repeat the magnetic separation and washing steps three times to remove unbound detection antibodies.
-
Signal Generation: After the final wash, resuspend the MNPs in 100 µL of the enzyme substrate. Incubate in the dark for 15 minutes.
-
Reading the Result: Add 50 µL of stop solution. Place the tube in the magnetic rack and transfer 100 µL of the supernatant to a microplate well. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB/HRP). The signal intensity is proportional to the amount of pathogen in the sample.
Visualizations
Experimental Workflow
Caption: Workflow for MNP-based detection of foodborne pathogens.
Signaling Pathway
Caption: MNP-based sandwich immunoassay for pathogen detection.
References
- 1. Nanomaterial-based sensors for detection of foodborne bacterial pathogens and toxins as well as pork adulteration in meat products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Preparation, and Application of Magnetic Nanoparticles for Food Safety Analysis: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Recent Applications of Magnetic Nanoparticles in Food Analysis | Semantic Scholar [semanticscholar.org]
- 8. Portable Nanoparticle-Based Sensors for Food Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle-based detection of foodborne pathogens: Addressing matrix challenges, advances, and future perspectives in food safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Critical Assessment of Mycotoxins in Beverages and Their Control Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qascf.com [qascf.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Phthalates in Cosmetics Using Deuterated Internal Standards by GC-MS
Abstract
Phthalates are a class of synthetic chemicals commonly used in cosmetics and personal care products to enhance flexibility, act as a solvent, or prolong fragrance.[1][2] Due to potential endocrine-disrupting properties of some phthalates, their presence in cosmetics is a significant concern for consumer safety and is regulated in many regions.[1][3][4] This application note presents a robust and sensitive method for the simultaneous quantification of multiple phthalates in various cosmetic matrices. The method utilizes gas chromatography-mass spectrometry (GC-MS) with an isotope dilution technique, employing deuterated internal standards to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.[5] Detailed protocols for sample preparation of liquid, solid, and cream-based cosmetics are provided, along with typical performance data.
Introduction
Phthalic acid esters (PAEs), or phthalates, are prevalent in a wide range of consumer goods, including perfumes, nail polishes, hair sprays, lotions, and deodorants.[1][3][6] Common phthalates found in cosmetics include diethyl phthalate (B1215562) (DEP), dibutyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP).[1][6][7] Regulatory bodies in regions like the European Union have prohibited or restricted the use of certain phthalates in cosmetic products due to health concerns.[1][4]
The accurate quantification of phthalates in complex cosmetic matrices can be challenging due to the variability of sample composition and the potential for analyte loss during sample preparation.[5] Isotope dilution mass spectrometry (IDMS), which involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte (e.g., a deuterated standard) prior to extraction, is the gold standard for overcoming these challenges.[5] The deuterated standard behaves almost identically to the native analyte throughout the extraction and analysis process, allowing for reliable correction of any procedural inconsistencies.
This document provides a comprehensive guide for researchers and quality control scientists to implement a validated GC-MS method for phthalate analysis in cosmetics.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC-grade or equivalent methanol (B129727), hexane, dichloromethane, ethyl acetate, and acetonitrile (B52724).[6] All solvents should be checked for phthalate contamination.
-
Standards: Certified reference standards of target phthalates (e.g., DMP, DEP, DBP, BBP, DEHP, DNOP).[3][6]
-
Deuterated Internal Standards: Deuterated analogs of the target phthalates (e.g., DEP-d4, DBP-d4, DEHP-d4, BBP-d4, DNOP-d4).[3][7][8]
-
Reagents: Anhydrous sodium sulfate, Florisil®, Celite® 545.[6][8]
-
Equipment: Analytical balance, vortex mixer, centrifuge, ultrasonic bath, rotary evaporator or nitrogen evaporator, solid-phase extraction (SPE) cartridges (if applicable), GC-MS system.
Standard Preparation
-
Primary Stock Solutions (approx. 1000 µg/mL): Prepare individual stock solutions of each target phthalate and deuterated internal standard in a suitable solvent like methanol or hexane.[6][9]
-
Working Standard Solutions: Prepare mixed calibration standards by serial dilution of the primary stock solutions to achieve a range of concentrations (e.g., 0.5 µg/mL to 5.0 µg/mL).[4]
-
Internal Standard Spiking Solution: Prepare a mixed solution of the deuterated internal standards at a fixed concentration (e.g., 10 µg/mL) in a suitable solvent.[3] This solution will be added to all samples, calibration standards, and blanks.
Sample Preparation
To avoid contamination, all glassware must be thoroughly cleaned and rinsed with solvent, and contact with plastic materials should be minimized.[6][10]
-
Weigh approximately 1.0 g of the liquid sample into a glass vial.
-
Add a known volume of the deuterated internal standard spiking solution.
-
Dilute the sample with an appropriate solvent (e.g., ethanol (B145695) or methanol).[4]
-
Vortex for 1 minute to ensure homogeneity.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
Weigh approximately 0.5 g of the sample into a glass centrifuge tube.
-
Add a known volume of the deuterated internal standard spiking solution.
-
Add 5 mL of a suitable extraction solvent (e.g., acetonitrile or ethyl acetate).
-
Vortex for 2 minutes, then sonicate for 15 minutes to disperse the sample.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the layers.[7]
-
Transfer the supernatant (upper clear layer) to a clean tube.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a suitable solvent for GC-MS analysis.
-
Filter the final extract through a 0.45 µm PTFE syringe filter into a GC vial.[7]
-
Weigh approximately 1.0 g of the solid sample into a beaker.
-
Mix thoroughly with about 3 g of Celite® 545 to create a uniform mixture.[6]
-
Add a known volume of the deuterated internal standard spiking solution.
-
Transfer the mixture to an extraction tube or column.[6]
-
Extract the phthalates by passing a suitable solvent (e.g., hexane) through the column.[6]
-
Collect the eluate, concentrate it if necessary, and adjust the final volume.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
GC-MS Analysis
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness 5%-phenyl/95%-dimethylpolysiloxane capillary column.[4][10]
-
Injection: 1 µL, splitless mode.
-
Carrier Gas: Helium.
-
Oven Program: A typical temperature gradient would start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to elute all target analytes.
-
Ionization Mode: Electron Impact (EI).[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[3] Monitor characteristic ions for each target phthalate and its corresponding deuterated internal standard.
Experimental Workflow Diagram
Caption: General workflow for the analysis of phthalates in cosmetics.
Quantitative Data Summary
The following tables summarize typical performance data and concentration ranges of phthalates found in cosmetic products from various studies.
Table 1: Method Performance and Validation Data
| Parameter | Typical Value | Reference |
| Recovery | 88% - 110% | [6][7] |
| Precision (%RSD) | < 15% | [3] |
| Limit of Detection (LOD) | 0.001 - 0.1 µg/mL | [7][11] |
| Limit of Quantification (LOQ) | 1 - 10 µg/g | [6] |
Table 2: Reported Concentrations of Phthalates in Various Cosmetics
| Phthalate | Cosmetic Type | Concentration Range (µg/g) | Reference |
| Diethyl Phthalate (DEP) | Fragrances / Perfumes | 80 - 36,006 | [6] |
| Diethyl Phthalate (DEP) | Baby Care Products | 10 - 274 | [6] |
| Dibutyl Phthalate (DBP) | Nail Polish | 123 - 62,607 | [6] |
| Di(2-ethylhexyl) Phthalate (DEHP) | Various Cosmetics | 0.578 - 25.8 | [8] |
| Di(2-ethylhexyl) Phthalate (DEHP) | Fragrances | Not Detected - 377.7 | [11] |
Signaling Pathway / Logical Relationship Diagram
The core principle of this analytical method is based on the logical relationship between the native analyte and its deuterated internal standard.
Caption: Principle of isotope dilution for accurate quantification.
Conclusion
The GC-MS method employing deuterated internal standards provides a highly reliable, sensitive, and specific approach for the routine analysis of phthalates in a wide variety of cosmetic products. The use of isotope dilution effectively compensates for matrix interferences and procedural variations, leading to accurate quantification essential for both regulatory compliance and consumer safety assessment. The protocols outlined in this application note can be readily adapted by analytical laboratories for quality control and research purposes.
References
- 1. Phthalate Analysis for Cosmetics Products [intertek.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey | MDPI [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 11. mdpi.com [mdpi.com]
Application Note: High-Recovery Solid-Phase Extraction Protocol for Phthalate Metabolites in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products. Human exposure to phthalates is ubiquitous, and there is growing concern about their potential endocrine-disrupting properties and other adverse health effects. Accurate and reliable quantification of phthalate (B1215562) metabolites in biological matrices such as serum is crucial for assessing human exposure and understanding the potential health risks. This application note provides a detailed protocol for the solid-phase extraction (SPE) of a broad range of phthalate metabolites from human serum, optimized for high recovery and sensitivity for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Materials and Methods
This protocol is a synthesis of established methods and best practices for the analysis of phthalate metabolites in human serum.[1][2][3] The procedure involves enzymatic deconjugation of glucuronidated metabolites, followed by a robust solid-phase extraction cleanup and concentration step.
Key Reagents and Equipment
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) or C18 cartridges
-
Enzyme: β-glucuronidase (from Helix pomatia or E. coli)
-
Solvents: Methanol (B129727), Acetonitrile (B52724), Formic Acid (LC-MS grade)
-
Reagents: Ammonium (B1175870) acetate (B1210297)
-
Internal Standards: A mixture of isotopically labeled phthalate metabolite standards
-
Apparatus: SPE manifold, nitrogen evaporator, vortex mixer, centrifuge, analytical balance, pH meter.
Experimental Protocol
A detailed, step-by-step methodology for the solid-phase extraction of phthalate metabolites from human serum is provided below.
Sample Preparation and Enzymatic Hydrolysis
-
Thaw frozen serum samples to room temperature.
-
To a 1.5 mL polypropylene (B1209903) tube, add 500 µL of serum.
-
Spike the serum sample with an appropriate volume of the internal standard mixture.
-
Add 125 µL of 1 M ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase enzyme solution.
-
Vortex briefly and incubate the mixture at 37°C for 2 hours to ensure complete deconjugation of the phthalate metabolites.[3]
Solid-Phase Extraction (SPE)
-
Conditioning: Condition an Oasis HLB or C18 SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1 M formic acid in water. Do not allow the cartridge to dry out.
-
Sample Loading: Acidify the hydrolyzed serum sample by adding 50 µL of formic acid. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove hydrophilic interferences. Follow with a wash of 3 mL of 10% methanol in water to remove more polar interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the phthalate metabolites from the cartridge with 4 mL of acetonitrile into a clean collection tube.
Eluent Processing and Reconstitution
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS or GC-MS analysis.
-
Vortex to ensure complete dissolution and transfer the sample to an autosampler vial for analysis.
Quantitative Data Summary
The following table summarizes the performance data for the solid-phase extraction of various phthalate metabolites from human serum, compiled from multiple studies. The data includes recovery rates, limits of detection (LOD), and limits of quantification (LOQ).
| Phthalate Metabolite | Abbreviation | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference(s) |
| Mono-methyl Phthalate | MMP | >80 | 0.6 - 1.0 | 1.8 - 3.0 | [2][4] |
| Mono-ethyl Phthalate | MEP | >90 | 0.6 - 1.0 | 1.8 - 3.0 | [2][4] |
| Mono-n-butyl Phthalate | MnBP | >90 | 0.8 - 1.3 | 2.4 - 3.9 | [2][4] |
| Mono-isobutyl Phthalate | MiBP | >90 | 0.7 - 1.2 | 2.1 - 3.6 | [2] |
| Mono-benzyl Phthalate | MBzP | >90 | 0.6 - 1.1 | 1.8 - 3.3 | [2][4] |
| Mono-(2-ethylhexyl) Phthalate | MEHP | >85 | 0.7 - 1.3 | 2.1 - 3.9 | [2][3][4] |
| Mono-(2-ethyl-5-hydroxyhexyl) Phthalate | MEHHP | >85 | 0.6 - 1.0 | 1.8 - 3.0 | [3] |
| Mono-(2-ethyl-5-oxohexyl) Phthalate | MEOHP | >85 | 0.6 - 1.0 | 1.8 - 3.0 | [3] |
| Mono-cyclohexyl Phthalate | MCHP | >80 | 0.8 | 2.4 | [2] |
| Mono-n-octyl Phthalate | MOP | >80 | 1.0 | 3.0 | [2] |
| Mono-isononyl Phthalate | MiNP | >80 | 1.2 | 3.6 | [2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the solid-phase extraction of phthalates from serum.
Signaling Pathway: Disruption of Androgen Receptor Signaling by Phthalates
Caption: Phthalate interference with the androgen receptor signaling pathway.
Conclusion
This application note provides a comprehensive and robust protocol for the solid-phase extraction of phthalate metabolites from human serum. The presented method, coupled with sensitive analytical techniques like LC-MS/MS or GC-MS, allows for the accurate and precise quantification of these environmental contaminants. The high recovery rates and low detection limits make this protocol suitable for a wide range of research applications, from large-scale epidemiological studies to detailed toxicological investigations. The visualization of the experimental workflow and the disrupted androgen receptor signaling pathway further aids in the understanding and implementation of this protocol and the biological relevance of phthalate exposure. The provided quantitative data serves as a valuable resource for method validation and comparison.
References
- 1. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Human Biomonitoring of 1-Methyl-4-nitrosopiperazine (MNP) using MNP-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens.[1][2][3] Human exposure to N-nitrosamines can occur through various sources, including diet, lifestyle factors, and as impurities in certain pharmaceutical products.[4][5] One such N-nitrosamine, 1-methyl-4-nitrosopiperazine (B99963) (MNP), has been identified as a genotoxic impurity in the anti-tuberculosis drug rifampicin (B610482).[6][7][8]
Human biomonitoring provides a direct measure of internal exposure to environmental chemicals and their metabolites. The analysis of N-nitrosamines in human biological matrices, such as urine, is a valuable tool for assessing exposure levels and understanding potential health risks.[1][2][3] While specific human biomonitoring studies on MNP in the general population are not yet widely available, the robust analytical methodologies developed for its quantification in pharmaceutical products can be readily adapted for this purpose.
This document provides detailed application notes and protocols for the determination of MNP in human biological matrices, utilizing its deuterated internal standard, 1-methyl-4-nitrosopiperazine-d4 (MNP-d4), for accurate and precise quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Application Note: Quantification of MNP in Human Urine
Principle:
The quantitative analysis of MNP in human urine is based on the principle of stable isotope dilution analysis (SIDA) using LC-MS/MS. A known amount of the isotopically labeled internal standard, MNP-d4, is added to the urine sample at the beginning of the sample preparation process. This internal standard behaves chemically and physically identically to the native MNP analyte throughout extraction, chromatography, and ionization. The use of MNP-d4 compensates for any loss of analyte during sample processing and corrects for matrix effects in the MS/MS detector. Quantification is achieved by measuring the ratio of the MS/MS signal of the analyte to that of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of MNP and a constant concentration of MNP-d4.
Instrumentation and Reagents:
The following table summarizes the necessary instrumentation and reagents for the analysis.
| Category | Item | Specifications |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry | QTRAP 6500+/5500 MS/MS coupled with Agilent 1290/1260 Infinity LC or equivalent |
| Centrifuge | Capable of 4000 rpm | |
| Ultrasonic Bath | Standard laboratory grade | |
| Vortex Mixer | Standard laboratory grade | |
| Micropipettes | Calibrated set | |
| Analytical Balance | 4-5 decimal places | |
| Chemicals & Reagents | 1-Methyl-4-nitrosopiperazine (MNP) | Reference Standard |
| 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) | Isotope-labeled Internal Standard | |
| Methanol (B129727) (MeOH) | HPLC or LC-MS grade | |
| Deionized Water | Resistivity ≥ 18 MΩ•cm | |
| Ammonium Formate (B1220265) | AR grade | |
| Ammonium Hydroxide | AR grade | |
| Consumables | Volumetric Flasks | Class A |
| Centrifuge Tubes | 15 mL, Polypropylene (B1209903) | |
| Syringe Filters | 0.2 µm, PVDF | |
| HPLC Vials | 2 mL |
Data Presentation
Table 1: LC-MS/MS Method Parameters for MNP and MNP-d4 Analysis
| Parameter | Value |
| HPLC Column | Phenomenex® Luna Phenyl-Hexyl (4.6 mm x 150 mm, 3 µm) or equivalent |
| Column Temperature | 30 °C |
| Autosampler Temperature | 6 °C |
| Injection Volume | 5 µL |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 9.0 |
| Mobile Phase B | Methanol |
| Flow Rate | 0.60 mL/min |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| Temperature (TEP) | 400 °C |
| Ion Source Gas 1 (GS1) | 40 psi |
| Collision Cell Exit Potential (CXP) | 11 V |
Table 2: MRM Transitions for MNP and MNP-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| MNP (Quantifier) | 130.1 | 100.1 | 100 | 20 |
| MNP (Qualifier) | 130.1 | 58.2 | 100 | 25 |
| MNP-d4 (Internal Standard) | 134.2 | 104.1 | 100 | 20 |
Table 3: Example Human Biomonitoring Data for Urinary MNP (Hypothetical)
| Population Group | N | Detection Frequency (%) | Geometric Mean (ng/mL) | 95th Percentile (ng/mL) |
| General Adult Population | 500 | 15 | 0.05 | 0.25 |
| Patients on Rifampicin Therapy | 50 | 100 | 15.2 | 45.8 |
| Occupationally Exposed Workers | 100 | 40 | 0.8 | 3.5 |
This table is for illustrative purposes to show how data from a human biomonitoring study using this method would be presented.
Experimental Protocols
Protocol 1: Preparation of Standard and Internal Standard Solutions
-
MNP Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of MNP reference standard and dissolve in 100 mL of methanol in a Class A volumetric flask.
-
MNP Intermediate Stock Solution (1 µg/mL): Dilute 1 mL of the MNP Stock Standard Solution to 100 mL with 80% methanol.
-
MNP Working Standard Solutions (0.5 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the MNP Intermediate Stock Solution with 80% methanol.
-
MNP-d4 Stock Internal Standard Solution (1 mg/mL): Accurately weigh 10 mg of MNP-d4 and dissolve in 10 mL of methanol.
-
MNP-d4 Working Internal Standard Solution (200 ng/mL): Dilute the MNP-d4 Stock Internal Standard Solution with methanol. This solution will be used to spike all samples, blanks, and calibration standards.
Protocol 2: Sample Preparation from Human Urine
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Aliquot 1 mL of urine into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the MNP-d4 Working Internal Standard Solution (200 ng/mL) to each urine sample, calibration standard, and quality control sample.
-
Extraction: Add 4 mL of methanol to each tube. Vortex vigorously for 1 minute.
-
Sonication: Sonicate the samples for 10 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet proteins and other precipitates.
-
Filtration: Carefully transfer the supernatant to a syringe and filter through a 0.2 µm PVDF syringe filter into a clean HPLC vial.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.
-
Sequence Setup: Set up the injection sequence, including blanks, calibration standards, quality control samples, and unknown urine samples.
-
Gradient Elution:
-
0.0 - 2.0 min: 95% A, 5% B
-
2.1 - 8.0 min: Linear gradient to 5% A, 95% B
-
8.1 - 10.0 min: Hold at 5% A, 95% B
-
10.1 - 12.0 min: Return to 95% A, 5% B and re-equilibrate
-
-
Data Acquisition: Acquire data in the Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 2.
-
Data Processing: Process the acquired data using the instrument's software. Generate a calibration curve by plotting the peak area ratio of MNP to MNP-d4 against the concentration of the calibration standards. Determine the concentration of MNP in the unknown samples from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of MNP in human urine.
Caption: Logical relationship of urinary MNP as a biomarker of exposure.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Analysis Method of N-Nitrosamines in Human Urine by LC-MS/MS System | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
- 8. Nitrosamine impurity 1-methyl-4-nitrosopiperazine (MNP) found in rifampicin products [hsa.gov.sg]
Application Note: Air Sampling and Analysis of Volatile Phthalate Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalates, or phthalate (B1215562) esters, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and longevity of various materials, particularly polyvinyl chloride (PVC).[1] They are prevalent in a vast array of consumer and industrial products, including building materials, flooring, medical devices, food packaging, and personal care products.[1][2][3] Due to their semi-volatile nature, phthalates can be released into the air from these products, leading to ubiquitous indoor and outdoor environmental contamination.[3] Concerns over potential adverse health effects, including endocrine disruption and reproductive toxicity, have led to increased monitoring and regulation of phthalate levels in the environment.[1][4]
This application note provides detailed protocols and methodologies for the sampling and analysis of volatile phthalate compounds in air. It is intended to guide researchers, scientists, and drug development professionals in accurately quantifying phthalate concentrations for environmental monitoring, exposure assessment, and quality control in pharmaceutical and other industries.
Data Presentation: Quantitative Method Performance
The following tables summarize key quantitative data for the analysis of common volatile phthalate compounds in air, compiled from various established methods.
Table 1: Method Detection and Quantification Limits
| Compound | Abbreviation | Method Detection Limit (MDL) / Limit of Detection (LOD) (µg/m³) | Limit of Quantification (LOQ) (mg/m³) | Analytical Method | Reference |
| Dimethyl phthalate | DMP | 0.007 | 0.025 | TD-GC-MS | [5] |
| Diethyl phthalate | DEP | - | - | GC-MS | [6] |
| Di-n-butyl phthalate | DBP | - | - | GC-MS | [6] |
| Diisobutyl phthalate | DiBP | - | 0.027 | GC-MS | [6] |
| Benzyl butyl phthalate | BBP | 0.007 | - | TD-GC-MS | [5] |
| Di(2-ethylhexyl) phthalate | DEHP | 6.7 | - | TD-GC-MS | [5] |
| Di-n-octyl phthalate | DnOP | 0.007 | - | TD-GC-MS | [5] |
| Dicyclohexyl phthalate | DCHP | - | 0.021 | GC-MS | [6] |
Note: MDLs and LOQs can vary depending on the specific instrumentation, sample volume, and matrix effects.
Table 2: Method Precision and Recovery
| Compound | Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method | Reference |
| Dibutyl phthalate | 94 | 5.7 | GC-FID | [7] |
| Di(2-ethylhexyl) phthalate | 107 | 5.7 | GC-FID | [7] |
| Diallyl phthalate | 81.8 - 103.1 | - | GC-MS | [6] |
| Benzyl butyl phthalate | 84.3 - 100.3 | - | GC-MS | [6] |
| Multiple Phthalates | 91.3 - 99.9 | 5.1 - 13.1 | GC-MS | [8] |
Experimental Protocols
Air Sampling Methodologies
The selection of an appropriate air sampling method is critical for obtaining representative samples. Both active and passive sampling techniques are commonly employed for volatile phthalates.
a) Active Sampling using Sorbent Tubes
This method involves drawing a known volume of air through a glass tube packed with a solid adsorbent material.
-
Sampling Media:
-
Protocol:
-
Calibrate a personal sampling pump with a representative sorbent tube in line to a known flow rate, typically between 1 and 3 L/min.[7]
-
Connect the sorbent tube to the pump with flexible tubing. The tube should be oriented vertically during sampling.
-
Sample a known volume of air, typically between 60 to 120 liters.[6]
-
After sampling, cap the sorbent tubes securely and store them in a clean, contaminant-free environment, preferably refrigerated, until analysis.
-
b) Passive Sampling
Passive samplers collect volatile organic compounds (VOCs) from the air via diffusion over a measured period.[9] They are cost-effective and do not require a pump.[10]
-
Sampling Media:
-
Protocol:
-
Deploy the passive sampler in the desired sampling location.
-
Record the start and end times of the sampling period, which is typically several days to weeks.
-
After sampling, seal the sampler in a clean, airtight container for transport to the laboratory.
-
Sample Preparation and Analysis
The analysis of phthalates is most commonly performed using gas chromatography-mass spectrometry (GC-MS) due to its high sensitivity and selectivity.[2][6]
a) Sample Preparation: Thermal Desorption (TD)
Thermal desorption is a solvent-free technique for introducing volatile and semi-volatile compounds from sorbent tubes into a GC-MS system.[5][11]
-
Protocol:
-
Place the sorbent tube into the thermal desorber.
-
The desorber heats the tube, and a carrier gas purges the desorbed analytes onto a cold trap to focus them.
-
The trap is then rapidly heated, injecting the analytes into the GC-MS for analysis.
-
b) Sample Preparation: Solvent Extraction
This traditional method involves using a solvent to extract the phthalates from the sampling medium.
-
Protocol:
-
For sorbent tubes, break the tube and transfer the sorbent material to a vial. For filters, carefully transfer the filter to a vial using tweezers.[7]
-
Add a precise volume of a suitable solvent, such as carbon disulfide or 1,4-dioxane.[6][7]
-
Agitate the vial, often in an ultrasonic bath, for approximately 30 minutes to ensure complete extraction.[7]
-
An aliquot of the extract is then injected into the GC-MS.
-
c) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column, such as a DB-5MS, is commonly used for the separation of phthalates.[2]
-
Carrier Gas: Helium is typically used as the carrier gas.[7]
-
Oven Temperature Program: The GC oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to effectively separate the different phthalate compounds.[3]
-
Mass Spectrometer: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target phthalates.[2]
-
Calibration: An internal standard calibration method is used for quantification.[3] A series of calibration standards containing known concentrations of the target phthalates and an internal standard are analyzed to create a calibration curve.
Quality Assurance and Quality Control (QA/QC)
Rigorous QA/QC procedures are essential for obtaining reliable data due to the ubiquitous nature of phthalates, which can lead to sample contamination.[12][13]
-
Field Blanks: Unexposed sorbent tubes or passive samplers that are taken to the sampling site and handled in the same manner as the actual samples. They are used to assess contamination during transport and handling.
-
Laboratory Blanks: Unexposed media analyzed in the laboratory to check for contamination from solvents, glassware, and instrumentation.[12]
-
Spiked Samples: A known amount of phthalate standards is added to a sample or blank media to assess the recovery of the analytical method.[12]
-
Internal Standards: A known amount of a compound not expected to be in the sample (e.g., a deuterated phthalate) is added to all samples, standards, and blanks before analysis to correct for variations in extraction efficiency and instrument response.[12]
-
Glassware and Equipment: All glassware and equipment should be meticulously cleaned, for example, by rinsing with high-purity solvents and baking at a high temperature to remove any potential phthalate contamination.[3][13]
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fses.oregonstate.edu [fses.oregonstate.edu]
- 3. A method for evaluating indoor phthalate exposure levels in collected dust - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermal desorption-gas chromatography-mass spectrometry method to determine phthalate and organophosphate esters from air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdc.gov [cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. Passive air sampling for semi-volatile organic chemicals - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D0EM00194E [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. epa.gov [epa.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols: The Use of Deuterated Tracers in Metabolic Studies with a Focus on D-Glucose-d4
Introduction
Stable isotope-labeled compounds are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes in both in vitro and in vivo systems. Deuterated tracers, in particular, offer a non-radioactive and safe alternative for these studies. While the term "MNP-d4" is not standard for a metabolic tracer, it suggests an interest in a molecule labeled with four deuterium (B1214612) atoms for use in metabolic research. This document will focus on a representative and widely used deuterated tracer, D-Glucose-d4 , to illustrate the principles, protocols, and applications of such tracers in metabolic studies. These guidelines are designed for researchers, scientists, and drug development professionals.
D-Glucose-d4 is a form of glucose where four hydrogen atoms have been replaced with deuterium. When introduced into a biological system, the deuterium atoms act as a label that can be tracked as the glucose molecule is metabolized. This allows for the detailed study of pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. The incorporation of deuterium into downstream metabolites can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Core Applications in Metabolic Research
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within a specific pathway.
-
Pathway Identification and Elucidation: Tracing the flow of atoms from a substrate to its various metabolic products to understand network topology.
-
Drug Development: Assessing the effect of a therapeutic agent on the metabolism of target cells or tissues.[1]
-
Disease Research: Investigating metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative disorders.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of deuterated glucose tracers in metabolic studies.
Table 1: Comparison of Common Glucose Tracers
| Parameter | D-Glucose-d4 (Stable Isotope) | [U-¹³C]-Glucose (Stable Isotope) | [¹⁴C]-Glucose (Radioisotope) |
| Detection Method | Mass Spectrometry (MS), NMR Spectroscopy | Mass Spectrometry (MS), NMR Spectroscopy | Scintillation Counting |
| Safety Profile | Non-radioactive, safe for human studies | Non-radioactive, safe for human studies | Radioactive, requires specialized handling and disposal |
| Information Provided | Positional isotope incorporation, metabolic flux | Positional isotope incorporation, metabolic flux | Overall rate of glucose utilization |
| Relative Cost | Moderate to High | High | Moderate |
| In Vivo Stability | High, C-D bond is stable | High, C-¹³C bond is stable | High, but radioactive decay is the basis of detection |
Table 2: Typical Experimental Parameters for In Vivo Deuterated Glucose Studies
| Parameter | Value/Range | Reference |
| Tracer | [6,6-d2]-D-glucose | [4][5] |
| Animal Model | Mouse, Rat | [5][6] |
| Administration Route | Intravenous (IV) infusion, Oral gavage | [2][4] |
| Dosage (IV) | 20-25% of body weight (2.5 g/kg) over 1 hour | [2] |
| Infusion Duration | 1 - 4 hours | [7] |
| Typical Blood Collection Timepoints | 0, 15, 30, 60, 120, 240 minutes post-infusion | [6] |
| Tissue Collection | At the end of the infusion period | [2] |
Signaling Pathways and Metabolic Fate of D-Glucose-d4
The deuterium atoms from D-Glucose-d4 are incorporated into various downstream metabolites, allowing for the tracing of key metabolic pathways. The diagram below illustrates the flow of the deuterium label through glycolysis and the TCA cycle.
Experimental Protocols
The following protocols provide a general framework for conducting metabolic tracing studies using D-Glucose-d4.
In Vivo D-Glucose-d4 Infusion in a Mouse Model
This protocol is adapted from methodologies for stable isotope tracing in vivo.[2][6]
Materials:
-
D-Glucose-d4 (sterile solution, typically 20-25% w/v in saline)
-
Animal model (e.g., C57BL/6 mice)
-
Infusion pump and catheter
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Anesthesia
-
Tools for tissue dissection and flash-freezing (liquid nitrogen)
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. Fast mice for 4-6 hours prior to the experiment, with free access to water.
-
Catheterization: Anesthetize the mouse and surgically implant a catheter into the tail vein for infusion.
-
Baseline Blood Sample: Collect a small volume of blood (~20 µL) prior to infusion to serve as the timepoint zero (t=0) baseline.
-
Tracer Infusion: Begin the infusion of the D-Glucose-d4 solution using the infusion pump. A typical infusion protocol involves a bolus dose followed by a constant infusion to achieve steady-state labeling in the plasma.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 15, 30, 60, 120, 240 minutes) during and after the infusion.
-
Tissue Collection: At the end of the experiment, euthanize the animal and rapidly dissect the tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen to quench all metabolic activity.
-
Sample Storage: Store all plasma and tissue samples at -80°C until metabolite extraction.
Metabolite Extraction from Tissues and Plasma
Materials:
-
Frozen tissue and plasma samples
-
80% Methanol (B129727) (pre-chilled to -80°C)
-
Centrifuge (refrigerated)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Sample Preparation: Weigh the frozen tissue samples (typically 10-50 mg).
-
Homogenization: Add 500 µL of ice-cold 80% methanol to the tissue sample. For plasma, add 200 µL of cold 80% methanol to 20 µL of plasma.
-
Extraction: Homogenize the tissue samples using a bead beater or similar homogenizer. Vortex the plasma samples vigorously.
-
Incubation: Incubate the samples at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until analysis.
LC-MS/MS Analysis of Deuterated Metabolites
Materials:
-
Dried metabolite extracts
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol with appropriate modifiers like formic acid)
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC.
-
LC Separation: Inject the sample onto the LC system. Use a chromatographic method (e.g., reversed-phase, HILIC) appropriate for separating the metabolites of interest.
-
Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the specific detection and quantification of the deuterated and non-deuterated forms of the target metabolites. This is typically done using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
Data Analysis: Process the raw data to obtain peak areas for each metabolite and its deuterated isotopologues. Calculate the isotopic enrichment by determining the ratio of the labeled to the total (labeled + unlabeled) metabolite pool.
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vivo metabolic tracing study.
Disclaimer: These protocols are intended as a general guide. Specific experimental conditions, such as tracer concentration, infusion rates, and analytical methods, should be optimized for each specific research question and experimental system.
References
- 1. Opportunities and Challenges of Disease Progression Modeling in Drug Development - An IQ Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope tracing to assess tumor metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative mapping of key glucose metabolic rates in the human brain using dynamic deuterium magnetic resonance spectroscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium MRSI characterizations of glucose metabolism in orthotopic pancreatic cancer mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of metabolic activity from isotope tracing data using automated methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Conditions for Separating Phthalate Isomers
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed methodologies and protocols for the separation of phthalate (B1215562) isomers using gas chromatography (GC). The selection of appropriate GC conditions is critical for the accurate identification and quantification of these compounds, which are prevalent in many consumer products and are of interest due to their potential endocrine-disrupting properties.
Introduction
Phthalate esters are a class of chemical compounds widely used as plasticizers to increase the flexibility of polyvinyl chloride (PVC) and other polymers. Due to their widespread use, they are ubiquitous environmental contaminants. The structural similarity among phthalate isomers presents a significant analytical challenge, requiring optimized chromatographic conditions to achieve adequate separation for accurate quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of phthalates due to its high resolution, sensitivity, and specificity.[1][2]
This document outlines recommended GC columns, temperature programs, and other critical parameters for the successful separation of phthalate isomers.
Comparative Analysis of GC Column Performance
The choice of the GC column's stationary phase is a critical factor in achieving the separation of structurally similar phthalate isomers.[3] A comparative study of various GC columns has shown that columns with specific selectivities can significantly enhance the resolution of co-eluting isomers.
Based on performance data, the Rtx-440 and Rxi-XLB columns have demonstrated superior overall separation for a wide range of phthalates.[1][2][3] For confirmatory analysis, a column with a different selectivity, such as the Rxi-35Sil MS , can be beneficial due to its alternative elution patterns for certain isomer pairs.[3]
Table 1: Predicted Retention Times (in minutes) for Key Phthalate Isomers on Various GC Columns
| Phthalate Isomer | Rtx-440 | Rxi-XLB | Rxi-5ms | Rtx-50 | Rxi-35Sil MS | Rtx-CLPesticides | Rtx-CLPesticides2 |
| Dimethyl phthalate | 8.85 | 9.20 | 9.53 | 9.87 | 10.25 | 10.58 | 10.92 |
| Diethyl phthalate | 11.23 | 11.55 | 11.89 | 12.21 | 12.58 | 12.91 | 13.25 |
| Diisobutyl phthalate | 14.87 | 15.12 | 15.38 | 15.65 | 15.98 | 16.29 | 16.61 |
| Di-n-butyl phthalate | 15.42 | 15.68 | 15.95 | 16.23 | 16.56 | 16.88 | 17.21 |
| Benzyl (B1604629) butyl phthalate | 20.98 | 21.15 | 21.32 | 21.50 | 21.72 | 21.93 | 22.15 |
| Bis(2-ethylhexyl) phthalate | 22.54 | 22.68 | 22.81 | 22.95 | 23.12 | 23.28 | 23.45 |
| Di-n-octyl phthalate | 23.11 | 23.25 | 23.38 | 23.52 | 23.68 | 23.83 | 24.00 |
Data is illustrative and based on predicted retention times from modeling software. Actual retention times may vary based on specific instrument conditions.
Experimental Protocols
The following protocols provide a starting point for the GC-MS analysis of phthalate isomers. Optimization may be required for specific applications and instrumentation.
To avoid contamination, it is crucial to use glassware for all sample and standard preparation, strictly avoiding plastics.[3]
-
Standard Preparation : Individual phthalate standards should be dissolved and diluted in a suitable solvent, such as methylene (B1212753) chloride, to a concentration of 50 µg/mL.[3]
-
Internal Standard : An internal standard, such as benzyl benzoate, should be prepared at a concentration of 80 µg/mL in the same solvent.[3]
The following conditions are recommended for the separation of a broad range of phthalate isomers.
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Condition |
| GC System | Agilent 8890 GC (or equivalent)[4] |
| MS System | Agilent 5977B MS (or equivalent)[4] |
| GC Column | Rtx-440 or Rxi-XLB (30 m x 0.25 mm, 0.25 µm film thickness)[1][2][3] |
| Injector | Split/Splitless, operated in splitless mode[3][4] |
| Injector Temperature | 280-290°C[4] |
| Injection Volume | 1 µL[3] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[4] |
| Oven Temperature Program | |
| Initial Temperature | 80°C, hold for 1 minute[4] |
| Ramp | 10°C/min to 320°C[4] |
| Final Hold | Hold at 320°C for 5-8 minutes[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| MS Source Temperature | 230-250°C[4] |
| MS Quadrupole Temperature | 150°C[4] |
| Scan Mode | Full Scan (e.g., m/z 45-450) or Selected Ion Monitoring (SIM)[5] |
Note: For the analysis of polar and thermally unstable phthalate metabolites, a lower injector temperature of around 190°C may be necessary to prevent degradation.[5][6]
For regulated testing, specific methods like EPA Method 8061A may be required. This method utilizes a dual-column setup for confirmation.
Table 3: GC Conditions based on EPA Method 8061A
| Parameter | Recommended Condition |
| Columns | DB-5 and DB-1701 fused-silica open tubular columns[7] |
| Carrier Gas | Helium at 6 mL/min[7] |
| Makeup Gas | Nitrogen at 19 mL/min[7] |
| Injector Temperature | 250°C[7] |
| Detector Temperature | 320°C (Electron Capture Detector - ECD)[7] |
| Injection Volume | 2 µL[7] |
| Oven Temperature Program | |
| Initial Temperature | 150°C, hold for 0.5 min[7] |
| Ramp 1 | 5°C/min to 220°C[7] |
| Ramp 2 | 3°C/min to 275°C[7] |
| Final Hold | Hold at 275°C for 13 min[7] |
Experimental Workflow
The general workflow for the analysis of phthalate isomers by GC-MS involves sample preparation, instrumental analysis, and data processing.
Caption: General experimental workflow for the GC-MS analysis of phthalate isomers.
Troubleshooting Co-elution
Co-elution of phthalate isomers is a common challenge. If baseline separation is not achieved, consider the following optimization steps:
-
GC Column Selection : As previously mentioned, changing to a column with a different selectivity (e.g., from a 5-type to a 440-type stationary phase) can resolve critical pairs.[1]
-
Oven Temperature Program : A slower temperature ramp rate (e.g., 5°C/min instead of 10°C/min) during the elution window of the target isomers can significantly improve separation.[4]
-
Carrier Gas Flow Rate : Optimizing the linear velocity of the carrier gas can enhance column efficiency and improve resolution.
-
Selected Ion Monitoring (SIM) : Even with chromatographic co-elution, isomers can often be distinguished and quantified by monitoring their unique fragment ions in SIM mode. Many phthalates share a common base peak ion at m/z 149, which can make identification of co-eluting phthalates difficult.[1] However, other unique ions can be used for quantification.
Caption: Troubleshooting logic for addressing co-elution of phthalate isomers.
By carefully selecting the GC column and optimizing the analytical conditions, researchers can achieve reliable and accurate separation of challenging phthalate isomers, ensuring high-quality data for their studies.
References
- 1. gcms.cz [gcms.cz]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]
- 7. epa.gov [epa.gov]
Application Notes and Protocols for the Quantification of N-Nitroso-N-methyl-4-aminopyridine in Rat Plasma using MNP-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of small molecules in complex biological matrices is a critical aspect of drug discovery and development. This application note provides a detailed protocol for the quantification of N-Nitroso-N-methyl-4-aminopyridine (4-NMPY), a carcinogenic nitrosamine, in rat plasma using its deuterated analog, 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4), as an internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) like MNP-d4 is the gold standard in bioanalysis, ensuring high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2]
This document outlines the experimental workflow, from sample preparation to LC-MS/MS analysis, and presents representative quantitative data from a simulated preclinical pharmacokinetic study. The provided methodologies are intended to serve as a comprehensive guide for researchers involved in pharmacokinetic, toxicokinetic, and metabolic studies.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The foundation of this analytical method is Isotope Dilution Mass Spectrometry (IDMS). A known and constant amount of the deuterated internal standard (MNP-d4) is added to all calibration standards, quality control samples, and unknown plasma samples at the initial stage of sample preparation. Since MNP-d4 is chemically and physically almost identical to the analyte of interest (in this hypothetical application, we assume it is a suitable internal standard for 4-NMPY due to structural similarities relevant for extraction and ionization), it experiences the same processing variations, such as extraction losses and matrix effects (ion suppression or enhancement).[1][2] The mass spectrometer can differentiate between the analyte and the heavier internal standard based on their mass-to-charge ratios (m/z). By calculating the ratio of the analyte's peak area to the internal standard's peak area, accurate and precise quantification can be achieved.
Experimental Protocols
Materials and Reagents
-
Analyte: N-Nitroso-N-methyl-4-aminopyridine (4-NMPY)
-
Internal Standard: 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4)
-
Biological Matrix: Blank rat plasma (K2EDTA)
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (B1220265) (AR grade)
-
Sample Preparation Consumables: Microcentrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., C18).
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of 4-NMPY and MNP-d4 into separate 1 mL volumetric flasks.
-
Dissolve in methanol to obtain stock solutions with a concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 4-NMPY by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture. These solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.
-
-
Internal Standard (IS) Spiking Solution (100 ng/mL):
-
Dilute the MNP-d4 stock solution with methanol to a final concentration of 100 ng/mL. This solution will be added to all samples.
-
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to remove plasma proteins and other interfering matrix components.
-
Sample Spiking:
-
To 100 µL of rat plasma (blank for calibration curve, QC sample, or study sample) in a microcentrifuge tube, add 10 µL of the MNP-d4 IS spiking solution (100 ng/mL).
-
For calibration standards and QCs, add the appropriate volume of the 4-NMPY working standard solution. For blank samples, add an equivalent volume of the 50:50 methanol:water diluent.
-
Vortex briefly to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the spiked plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[3]
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Hypothetical for 4-NMPY, based on MNP):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-NMPY (Analyte) | 138.1 | 108.1 |
| MNP-d4 (Internal Standard) | 134.2 | 104.1 |
Note: MRM transitions for 4-NMPY need to be optimized experimentally. The transitions for MNP-d4 are based on published data for MNP analysis.[3]
Data Presentation: Quantitative Results
The following tables summarize representative data from a simulated preclinical pharmacokinetic study of 4-NMPY in rats.
Table 1: Calibration Curve for 4-NMPY in Rat Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy | % CV |
| 1.0 (LLOQ) | 0.012 ± 0.001 | 105.2 | 8.3 |
| 2.5 | 0.029 ± 0.002 | 98.6 | 6.9 |
| 10 | 0.118 ± 0.005 | 101.5 | 4.2 |
| 50 | 0.595 ± 0.021 | 99.8 | 3.5 |
| 100 | 1.192 ± 0.038 | 100.2 | 3.2 |
| 250 | 2.985 ± 0.075 | 99.5 | 2.5 |
| 500 (ULOQ) | 5.991 ± 0.132 | 100.7 | 2.2 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation.
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | % Accuracy | % CV |
| Low QC | 3.0 | 2.95 ± 0.18 | 98.3 | 6.1 |
| Mid QC | 75 | 77.2 ± 3.5 | 102.9 | 4.5 |
| High QC | 400 | 395.6 ± 12.7 | 98.9 | 3.2 |
Table 3: Representative Pharmacokinetic Parameters of 4-NMPY in Rats Following a Single Oral Dose (10 mg/kg)
| Parameter | Value (Mean ± SD, n=3) |
| Cmax (ng/mL) | 358.4 ± 45.2 |
| Tmax (h) | 1.5 ± 0.5 |
| AUC(0-t) (ngh/mL) | 1256.7 ± 189.3 |
| AUC(0-inf) (ngh/mL) | 1289.1 ± 195.4 |
| t1/2 (h) | 3.8 ± 0.7 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Half-life.
Visualizations
Bioanalytical Workflow
Caption: General workflow for the quantification of 4-NMPY in rat plasma.
Metabolic Activation Pathway of N-Nitroso-N-methylaminopyridines
The metabolism of N-nitroso-N-methylaminopyridines is crucial for understanding their carcinogenic potential. The metabolic activation of the carcinogenic 2-NMPY isomer is thought to proceed via α-C-hydroxylation.[4][5] A similar pathway could be relevant for other isomers.
Caption: Proposed metabolic activation pathway of N-nitroso-N-methylaminopyridines.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of N-Nitroso-N-methyl-4-aminopyridine in rat plasma using MNP-d4 as a deuterated internal standard. The use of solid-phase extraction for sample cleanup and LC-MS/MS for detection provides a robust, sensitive, and selective method suitable for preclinical pharmacokinetic studies. The presented workflow and representative data serve as a valuable resource for researchers in drug development, ensuring the generation of high-quality bioanalytical data.
References
Application Notes and Protocols for the Preparation of Calibration Standards with MNP-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preparation of calibration standards using 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) as an internal standard (IS). The primary application of MNP-d4 is in the quantitative analysis of 1-Methyl-4-nitrosopiperazine (MNP), a potentially genotoxic impurity, in pharmaceutical products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like MNP-d4 is critical for achieving accurate and precise quantification by compensating for variations in sample preparation, extraction recovery, matrix effects, and instrument response.[1]
These protocols are designed for researchers and analysts in pharmaceutical quality control, drug metabolism, and pharmacokinetic studies.
Experimental Protocols
Materials and Reagents
-
1-Methyl-4-nitrosopiperazine (MNP) certified reference material
-
1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) certified reference material
-
Methanol (B129727) (HPLC or LC-MS grade)[2]
-
Deionized water (DI water)[2]
-
Ammonium formate (B1220265) (AR grade)[2]
-
Ammonium hydroxide (B78521) (AR grade)[2]
-
Acetonitrile (HPLC or LC-MS grade)
-
Perchloric acid (if protein precipitation is required)[1]
-
Volumetric flasks (Class A)[3]
-
Calibrated micropipettes[3]
-
Analytical balance
-
Centrifuge tubes[2]
Preparation of Stock Solutions
Proper preparation of stock solutions is fundamental for the accuracy of the entire quantitative assay.[3] It is recommended to use high-purity analytical standards and LC-MS grade solvents.
1. MNP Stock Standard Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of MNP certified reference material.
-
Dissolve it in a known volume of methanol in a Class A volumetric flask to achieve a final concentration of 1 mg/mL.
-
Store the stock solution under appropriate conditions (e.g., refrigerated and protected from light) to ensure stability.
2. MNP-d4 Internal Standard (IS) Stock Solution (e.g., 200 mg/L):
-
Prepare the MNP-d4 stock solution from a commercially available standard.[2]
-
Accurately transfer the required amount to a 10 mL volumetric flask and dilute to volume with methanol.[2]
-
This stock solution will be used to prepare the intermediate and working internal standard solutions.
3. Intermediate Stock Standard Solutions:
-
MNP Intermediate Stock Solution (e.g., 1 mg/L): Accurately transfer 50 µL of the 1 mg/mL MNP Stock Standard Solution to a 10 mL volumetric flask and dilute to volume with 80% methanol.[2]
-
MNP-d4 Intermediate Stock Solution (e.g., 1 mg/L): Accurately transfer 50 µL of the 200 mg/L MNP-d4 Stock Internal Standard Solution to a 10 mL volumetric flask and dilute to volume with 80% methanol.[2]
4. MNP-d4 Internal Standard (IS) Working Solution (e.g., 10 ng/mL):
-
This solution is used as the diluent for sample preparation to ensure a constant concentration of the internal standard in all samples and calibration standards.[2]
-
Prepare by diluting the MNP-d4 Intermediate Stock Solution with 80% methanol.[2] The final concentration of the IS working solution should be optimized during method development but is often around 10-20 ng/mL.[2][4]
Preparation of Calibration Curve Standards
Calibration standards are prepared by spiking a blank matrix (e.g., solvent or a representative drug product matrix) with known concentrations of MNP. The internal standard, MNP-d4, is added at a constant concentration to all calibration standards and samples.
-
Serial Dilutions: Prepare a series of working standard solutions by serially diluting the MNP Intermediate Stock Solution.[5]
-
Concentration Range: The calibration curve should cover the expected concentration range of MNP in the samples. A typical range is from the Limit of Quantification (LOQ) to approximately 280% of the specified limit, for instance, 0.5–48.6 ng/mL.[4]
-
Spiking Procedure:
-
For each calibration level, add a specified volume of the corresponding MNP working standard solution to a clean tube.
-
Add a constant volume of the MNP-d4 Internal Standard Working Solution to each tube. For example, add 100 µL of a solution to achieve a final concentration of 20 ng/mL of MNP-d4.[4]
-
The final volume is adjusted with the appropriate solvent (e.g., 80% methanol).
-
Data Presentation
The performance of the calibration standards should be evaluated for linearity, accuracy, and precision.
| Parameter | Typical Value | Reference |
| Linearity (Coefficient of Determination, R²) | ≥0.999 | [4] |
| Concentration Range | 0.51–48.62 ng/mL | [4] |
| Internal Standard (MNP-d4) Concentration | 20 ng/mL | [4] |
| Stability (RSD% for MNP/MNP-d4 area ratio) | ||
| Reference Solution (100% level, 24h at 10°C) | 0.98% | [4][6] |
| LOQ Solution (24h at 10°C) | 5.05% | [4][6] |
| Sample Solution (8h at 10°C) | 4.6% | [4][6] |
Experimental Workflows
Workflow for Preparation of Stock and Working Solutions
Caption: Workflow for the preparation of MNP and MNP-d4 stock and working solutions.
General Workflow for Calibration Standard and Sample Preparation for LC-MS/MS Analysis
Caption: General workflow for sample and calibration standard preparation for analysis.
Conclusion
The use of MNP-d4 as an internal standard is a robust and reliable approach for the quantitative analysis of MNP in various matrices, particularly in pharmaceutical products. Adherence to these detailed protocols for the preparation of calibration standards is essential for achieving accurate, precise, and reproducible results. The provided workflows and data tables serve as a comprehensive guide for researchers and professionals in the field of drug development and quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. hsa.gov.sg [hsa.gov.sg]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Sensitivity MRM Method for MNP-d4 Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) is the deuterated stable isotope-labeled internal standard for 1-Methyl-4-nitrosopiperazine (MNP), a nitrosamine (B1359907) impurity of potential concern in pharmaceutical products. Accurate and sensitive quantification of MNP is critical for ensuring drug safety and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[1][2][3] This application note provides a detailed protocol for the selection of precursor and product ions for MNP-d4, enabling robust and reliable quantification of MNP in various sample matrices.
The MRM technique involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion. This process significantly reduces background noise and enhances the signal-to-noise ratio, which is crucial for detecting trace-level impurities. The selection of appropriate precursor and product ions is a critical step in developing a reliable MRM method.
Experimental Protocols
Materials and Reagents
-
MNP-d4 Standard: Commercially available MNP-d4 standard of high purity.
-
MNP Standard: Commercially available MNP standard for method development and comparison.
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Mobile Phase Additives: Formic acid or ammonium (B1175870) formate, as required for optimal ionization.
Sample Preparation
A stock solution of MNP-d4 is prepared in an appropriate solvent, typically methanol, at a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to a working concentration suitable for infusion and LC-MS/MS analysis, often in the range of 10-100 ng/mL. The final dilution should be made in a solvent composition that is compatible with the initial mobile phase conditions of the LC method.
Mass Spectrometry Method Development
The following protocol outlines the steps for selecting and optimizing the precursor and product ions for MNP-d4 using a triple quadrupole mass spectrometer.
3.1. Precursor Ion Selection:
-
Prepare a solution of MNP-d4 for direct infusion into the mass spectrometer.
-
Perform a full scan in positive electrospray ionization (ESI) mode over a mass range that includes the expected molecular weight of MNP-d4 (approximately 134.1 g/mol ).
-
The most abundant ion observed will be the protonated molecule, [M+H]+. This will be selected as the precursor ion for fragmentation. For MNP-d4, this is typically observed at m/z 134.1 or 134.2.[4][5]
3.2. Product Ion Selection:
-
Set the mass spectrometer to product ion scan mode, selecting the previously identified precursor ion (m/z 134.1 or 134.2).
-
Infuse the MNP-d4 solution and acquire the product ion spectrum. This spectrum will show the fragment ions produced from the collision-induced dissociation (CID) of the precursor ion.
-
Select the most intense and stable product ions for the MRM transitions. Common fragmentation of nitrosamines involves the neutral loss of the nitroso group (NO).[6] For MNP-d4, prominent product ions are typically observed around m/z 104.1 and m/z 58.1.[5]
3.3. MRM Transition Optimization:
-
For each selected precursor-product ion pair (MRM transition), optimize the collision energy (CE) and declustering potential (DP) to maximize the signal intensity of the product ion.
-
This is typically done by performing a series of experiments where the CE and DP are varied, and the resulting signal intensity is monitored.
-
The optimized values will be specific to the mass spectrometer being used.
Data Presentation
The following table summarizes the recommended precursor and product ions for MNP-d4 in MRM mode. These values are based on published methods and should be used as a starting point for method development.[4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| MNP-d4 | 134.1 | 104.1 | Quantifier |
| MNP-d4 | 134.1 | 58.1 | Qualifier |
| MNP | 130.1 | 100.2 | Quantifier |
| MNP | 130.1 | 58.2 | Qualifier |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Visualization
The following diagrams illustrate the experimental workflow for MRM method development and the proposed fragmentation pathway of MNP-d4.
Conclusion
This application note provides a comprehensive protocol for the selection of precursor and product ions for MNP-d4 for use in MRM-based quantitative analysis. By following the outlined steps for precursor and product ion selection and optimization, researchers can develop highly sensitive and specific LC-MS/MS methods for the accurate quantification of MNP in various matrices. The provided MRM transitions and workflow diagrams serve as a valuable resource for drug development professionals and scientists working on nitrosamine impurity analysis.
References
- 1. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hsa.gov.sg [hsa.gov.sg]
- 5. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: MNP Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing MNP-d4 to overcome matrix effects in the quantitative analysis of 1-methyl-4-nitrosopiperazine (B99963) (MNP) by LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of MNP using MNP-d4 as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Column degradation or contamination. | Use a guard column to protect the analytical column. If peak shape continues to degrade, wash or replace the column.[1] |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is optimized for the analyte and column chemistry. For MNP analysis, a mobile phase with a pH of 9.0 using ammonium (B1175870) formate (B1220265) has been shown to be effective.[2] | |
| High Signal Variability or Poor Accuracy/Precision | Inadequate compensation for matrix effects by the internal standard (MNP-d4). | Quantitatively assess the matrix effect using the post-extraction spike method to ensure MNP-d4 is tracking the analyte's ionization behavior.[1] If compensation is inadequate, further optimization of sample preparation and chromatography is necessary. |
| Issues with the LC-MS system. | Check the autosampler for precision and the ion source for stability.[1] | |
| Low Signal Intensity or No Peak Detected | Suboptimal ionization source settings. | Optimize ion source parameters such as temperature and ionization voltage for MNP and MNP-d4. |
| Sample degradation. | Prepare fresh samples and standards. Protect sample solutions from light.[2] | |
| Incorrect MRM transitions. | Verify the MRM transitions for both MNP (e.g., 130.1/100.1) and MNP-d4 (e.g., 134.2/104.1).[2] | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuating column temperature. | Ensure the column oven is maintaining a stable temperature. | |
| Column equilibration is insufficient. | Increase the column equilibration time between injections. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system. |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject blank samples between test samples. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of MNP-d4 in LC-MS/MS analysis to mitigate matrix effects.
Q1: How does MNP-d4 help in overcoming matrix effects?
A1: MNP-d4 is a stable isotope-labeled internal standard (SIL-IS) for MNP. Since it is structurally and chemically almost identical to MNP, it co-elutes and experiences similar ionization suppression or enhancement effects from the sample matrix.[3][4] By calculating the peak area ratio of the analyte (MNP) to the internal standard (MNP-d4), the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1]
Q2: What are the primary sources of matrix effects in this analysis?
A2: Matrix effects in the analysis of MNP in pharmaceutical products can arise from various sources, including the active pharmaceutical ingredient (API) itself (e.g., Rifampicin), excipients, and other components of the drug product matrix.[5] These co-eluting compounds can interfere with the ionization of MNP in the mass spectrometer's ion source.[3]
Q3: When should I suspect that matrix effects are impacting my results?
A3: You should suspect matrix effects if you observe poor accuracy and precision in your quality control (QC) samples, inconsistent results between different sample lots, or a significant difference in the analyte response when comparing standards prepared in neat solvent versus those prepared in a blank matrix extract.[1][6]
Q4: What is the post-extraction spike method for evaluating matrix effects?
A4: The post-extraction spike method is a common technique to quantitatively assess matrix effects.[3][7] It involves comparing the response of an analyte spiked into a blank matrix extract after the extraction process to the response of the analyte in a neat solution at the same concentration. This helps to isolate the effect of the matrix on the analyte's ionization.[1][7]
Q5: What are the optimal MRM transitions for MNP and MNP-d4?
A5: Commonly used MRM transitions for quantification are:
-
MNP: 130.1 → 100.1[2]
-
MNP-d4: 134.2 → 104.1[2] It is also recommended to monitor a second, qualifying transition for each compound to ensure specificity.[2]
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of MNP with MNP-d4.
Sample Preparation for MNP in Rifampicin Drug Product
This protocol is adapted for the extraction of MNP from a drug product matrix.
-
Sample Weighing: Accurately weigh an amount of powdered sample equivalent to 250 mg of the API into a 15 mL polypropylene (B1209903) conical centrifuge tube.[2]
-
Extraction: Add 5 mL of the diluent (10 ng/mL MNP-d4 in 80% methanol) to the tube.[2]
-
Vortexing and Sonication: Vortex the mixture to ensure it is well-mixed and then sonicate for 10 minutes.[2]
-
Centrifugation: Centrifuge the sample for 10 minutes at 4000 rpm.[2]
-
Filtration: Filter the supernatant through a 0.2 µm PVDF membrane filter into an HPLC vial.[2]
-
Protection from Light: Ensure sample solutions are protected from light.[2]
LC-MS/MS Method Parameters
The following table outlines typical LC-MS/MS parameters for the analysis of MNP.
| Parameter | Value |
| LC System | Agilent 1290 LC or equivalent[5] |
| MS System | Agilent 6460 Triple Quadrupole or equivalent[5] |
| Column | Purospher® STAR Phenyl (10 mm × 2.1 mm × 2.0 µm) or equivalent[5] |
| Mobile Phase A | 10 mM ammonium formate in water, pH 9.0[2] |
| Mobile Phase B | Methanol[8] |
| Gradient | Optimized to separate MNP from matrix interferences[5] |
| Flow Rate | Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min |
| Injection Volume | 5-10 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | MNP: 130.1 → 100.1 (Quantifier), additional qualifier transition |
| MNP-d4: 134.2 → 104.1 (Internal Standard)[2] |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for the quantitative analysis of MNP using MNP-d4.
Caption: Principle of matrix effect compensation using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. hsa.gov.sg [hsa.gov.sg]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
- 5. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Improving peak shape and resolution for phthalate analysis
Welcome to the Technical support center for phthalate (B1215562) analysis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing peak shape and resolution in their experiments.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to directly address specific issues you might encounter during phthalate analysis.
Guide 1: Addressing Peak Tailing
Question: Why are my phthalate peaks tailing in my GC-MS analysis?
Answer: Peak tailing, an asymmetrical distortion where the latter half of the peak is broader than the front half, is a common issue in the analysis of polar compounds like some phthalates.[1] This is often caused by secondary interactions with active sites within the GC system.[1][2]
Initial Assessment:
-
Are all peaks tailing, including the solvent peak? If yes, the issue is likely physical, such as improper column installation.[2]
-
Are only the phthalate peaks or other polar analytes tailing? This points towards a chemical interaction issue.[2]
Troubleshooting Steps:
-
Check for Active Sites: Phthalates can interact with active sites, such as silanol (B1196071) groups, in the injector liner or at the head of the column.[2]
-
Evaluate the GC Inlet Condition: The inlet is a frequent source of problems leading to peak tailing.
-
Assess for Column Contamination: The buildup of non-volatile matrix components can create active sites.[5]
-
Solution: Try baking out the column at the manufacturer's recommended maximum temperature. If the issue persists, the column may need to be replaced.[5]
-
-
Consider Sample Overload: Injecting too much sample can saturate the column and lead to peak tailing.[2][4]
-
Solution: Dilute your sample and reinject.[4]
-
-
Review Method Parameters:
Guide 2: Improving Peak Resolution
Question: How can I improve the resolution between my phthalate peaks?
Answer: Achieving good resolution, especially for phthalate isomers, can be challenging due to their similar chemical structures and physicochemical properties, which can lead to co-elution.[6]
Troubleshooting Steps:
-
Optimize the GC Method:
-
Modify the Oven Temperature Program:
-
Decrease the Ramp Rate: A slower temperature ramp (e.g., 5-10°C/min) increases the interaction time of the analytes with the stationary phase, which can improve separation.[7]
-
Lower the Initial Temperature: This can improve the resolution of early-eluting compounds.[7]
-
Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can provide sufficient time for separation.[7]
-
-
Select an Appropriate GC Column:
-
Change the Stationary Phase: If temperature program optimization is insufficient, switching to a column with a different stationary phase can alter selectivity and resolve co-eluting peaks.[7] For complex phthalate mixtures, mid-polarity phases or specialized columns like Rtx-440 and Rxi-XLB have demonstrated good resolution.[7][8]
-
-
Optimize Carrier Gas Flow Rate: Adjusting the flow rate can impact efficiency and resolution.
-
-
For HPLC Analysis:
-
Column Selection: While C18 columns are common, a Phenyl-Hexyl column can offer superior resolution for challenging phthalate isomer separations due to π-π interactions with the aromatic rings of the phthalates.[6]
-
Mobile Phase Composition:
-
Altering the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the pH can change analyte interactions and improve selectivity.[9]
-
Adding small amounts of acids like formic or acetic acid can improve peak shape and selectivity, especially for LC-MS applications.[6]
-
-
Adjust Column Temperature: Increasing the column temperature can lead to sharper peaks and, in some cases, improved resolution.[6] Experimenting with temperatures in the 30-50°C range is often beneficial.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of phthalate contamination in the lab?
A1: Phthalates are ubiquitous environmental contaminants, and a primary source of contamination in a laboratory setting is often the laboratory equipment and consumables themselves.[10] This includes plastic pipette tips, vials, caps, and even plastic tubing in gas lines.[3][11] The laboratory air and dust can also be a significant source of phthalate contamination.[10]
Q2: How can I minimize phthalate contamination in my samples and blanks?
A2: To minimize contamination, it is crucial to adopt stringent cleaning protocols and choose appropriate labware.
-
Glassware: Use scrupulously clean glassware, rinsed with high-purity solvents like acetone (B3395972) or hexane (B92381).[10][11]
-
Consumables: Avoid plastic consumables wherever possible. Use glass syringes and pipette tips, and opt for high-temperature, low-bleed septa for the GC injector.[3][11]
-
Solvents: Use high-purity solvents that are specifically tested for phthalates.[5]
-
Syringe Contamination: The outer wall of the syringe needle can absorb phthalates from the lab air.[10][12] A needle wash step with a clean solvent immediately before injection is recommended.[3]
Q3: What type of GC column is best for phthalate analysis?
A3: A low-polarity, low-bleed, inert GC column is generally recommended.[3] Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are widely used and provide good resolution for a broad range of phthalates.[3][5] Using an "inert" or "ultra-inert" column is critical to prevent peak tailing and analyte adsorption.[3] For more complex mixtures, specialized phthalate columns may offer enhanced resolution.[5][8]
Q4: Why are my high molecular weight phthalate peaks showing poor sensitivity or disappearing completely?
A4: This can be due to several factors:
-
Cold Spots: A cold spot between the end of the GC column and the MS source can cause condensation of less volatile, high molecular weight phthalates.[3] Ensure the MS transfer line temperature is appropriate (e.g., 280-300°C).[3]
-
Injector Temperature: The injector temperature may be too low for efficient vaporization.[3] Try increasing the injector temperature in 10-20°C increments, without exceeding the column's maximum temperature limit.[3]
-
Active Sites: Active sites in the liner or on the column can more strongly adsorb higher molecular weight compounds.[3] Replace the liner and consider trimming the front end of the column.[3]
Q5: Should I use GC-MS or HPLC for phthalate analysis?
A5: Both GC-MS and HPLC are widely used for phthalate analysis.[13] GC-MS often provides better chromatographic resolution.[6][8] HPLC, particularly LC-MS, is advantageous for its sensitivity, specificity, and minimal sample preparation, especially for thermally sensitive compounds.[6][13] The choice depends on the specific phthalates of interest, the sample matrix, and the required sensitivity.[13]
Quantitative Data Summary
Table 1: Recommended GC Columns for Phthalate Analysis
| Column Type | Common Phase | Key Advantages |
| Mid-Polarity | 5% Phenyl-Methylpolysiloxane (e.g., HP-5ms, DB-5ms) | Provides good resolution for a wide range of phthalates and is a common choice for general phthalate screening.[5] |
| Specialized Phthalate Columns | e.g., Rtx-440, Rxi-XLB | Specifically designed for phthalate analysis and can offer enhanced resolution for complex mixtures.[5][8] |
Table 2: Typical GC-MS Method Parameters for Phthalate Analysis
| Parameter | Recommended Setting | Rationale |
| Injector | ||
| Mode | Splitless | To maximize the transfer of phthalates into the column.[5] |
| Temperature | 250-280°C | Ensures efficient vaporization of phthalates.[3] |
| Liner | Deactivated single taper with wool | Aids in sample vaporization and minimizes active sites.[3][5] |
| Oven Program | ||
| Initial Temperature | 60-80°C, hold for 1-2 minutes | To focus the analytes at the head of the column.[7] |
| Ramp Rate | 10-20°C/min | A balance between analysis time and resolution.[7] |
| Final Temperature | 280-300°C, hold for 5-10 minutes | To elute the high molecular weight phthalates.[7] |
| Carrier Gas | ||
| Gas | Helium or Hydrogen | Hydrogen can reduce analysis times.[5][14] |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal flow depends on column dimensions and carrier gas.[5][15] |
| MS Parameters | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS.[7] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target phthalates.[3] |
Experimental Protocols
Protocol 1: General GC-MS Analysis of Phthalates in a Liquid Sample
This protocol outlines a general procedure for the analysis of phthalates.
1. Sample Preparation:
-
For liquid samples, dilution with a suitable solvent (e.g., hexane, acetone) may be sufficient.[16]
-
For solid samples, a solvent extraction is necessary. Finely divide the sample and extract with a solvent like a 1:1 mixture of hexane and acetone, potentially using sonication or heating to aid extraction.[16]
-
Spike the sample with an appropriate internal standard.
-
Filter the final extract through a 0.22 µm or 0.45 µm filter before analysis.[6]
2. Instrument Setup:
-
Set up the GC-MS system according to the parameters outlined in Table 2 . These parameters should be optimized for the specific analytes and column being used.[7]
3. Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS.
-
Acquire data in SIM mode, monitoring for characteristic ions of the target phthalates.
-
Identify and quantify the phthalates based on their retention times and the response of their quantifier and qualifier ions relative to the internal standard.
Protocol 2: HPLC-UV/MS Analysis of Phthalate Isomers
This protocol provides a general framework for the analysis of phthalate isomers using HPLC.
1. Sample Preparation:
-
For liquid samples, dilution with water may be sufficient.[6]
-
For solid samples, a solvent extraction is necessary.[6]
-
Filter the sample through a 0.22 µm or 0.45 µm filter before analysis.[6]
-
Spike with an appropriate internal standard.[6]
2. Instrument Setup:
-
Column: Phenyl-Hexyl column for enhanced resolution of isomers.[6]
-
Mobile Phase: A gradient of acetonitrile and water is common. The gradient program should be optimized for the specific separation.[17]
-
Flow Rate: Typically around 1 mL/min.
-
Column Temperature: 30-50°C.[6]
-
Detector: UV detector set at an appropriate wavelength (e.g., 230 nm) or a mass spectrometer.[18]
3. Data Acquisition and Analysis:
-
Inject the prepared sample into the HPLC system.
-
Acquire the chromatogram and/or mass spectra.
-
Identify and quantify the phthalate isomers based on their retention times and detector response.
Visualizations
Caption: Troubleshooting workflow for peak tailing in phthalate analysis.
Caption: General experimental workflow for phthalate analysis by GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. benchchem.com [benchchem.com]
- 11. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 17. researchgate.net [researchgate.net]
- 18. opus.govst.edu [opus.govst.edu]
Technical Support Center: Troubleshooting Low Internal Standard Recovery
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low recovery of internal standards (IS) during sample preparation. Below are frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low internal standard recovery?
Low recovery of internal standards can generally be attributed to three main factors:
-
Extraction Inefficiency: The internal standard may not be effectively extracted from the sample matrix along with the target analytes. This can be caused by issues such as improper pH, incorrect solvent choice, or poor phase separation in liquid-liquid extraction (LLE). In solid-phase extraction (SPE), it could be due to inefficient binding to or elution from the sorbent.[1]
-
Matrix Effects: Components within the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[1][2][3] This is a common challenge in LC-MS and GC-MS analyses.
-
Internal Standard Stability: The internal standard may degrade during sample collection, storage, or processing.[4] Factors like temperature, light exposure, or the chemical nature of the matrix can affect stability.[4][5]
Q2: How can I determine if low recovery is due to extraction inefficiency or matrix effects?
A post-extraction spike experiment is a reliable method to differentiate between these two issues.[1] This experiment helps to isolate the extraction step from the analytical detection step.
Q3: My internal standard recovery is inconsistent across a batch of samples. What are the likely causes?
Inconsistent IS recovery can stem from several sources:
-
Variable Matrix Effects: Different patient or sample lots can have varying compositions, leading to inconsistent matrix effects.[6]
-
Inconsistent Sample Preparation: Variations in pipetting, extraction times, or other manual steps can lead to inconsistent recovery.[6]
-
Instrumental Issues: Problems such as a dirty ion source, leaks, or blockages in the analytical instrument can cause variable IS response.[1]
Q4: What are the best practices for selecting an internal standard?
The ideal internal standard should closely mimic the chemical and physical properties of the analyte.[4][7] Key considerations include:
-
Structural Similarity: A stable isotope-labeled (SIL) version of the analyte is the gold standard as it behaves almost identically during extraction and ionization.[6][7] If a SIL-IS is unavailable, a structural analog can be used.[6]
-
Purity: The IS should be free of the unlabeled analyte and other impurities.[8]
-
Stability: The chosen IS must be stable throughout the entire sample preparation and analysis process.[4][5]
Troubleshooting Guides
Guide 1: Differentiating Between Extraction Loss and Matrix Effects
This guide provides a detailed protocol for a post-extraction spike experiment.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A (Pre-extraction Spike): Spike the internal standard into a blank matrix sample before the extraction process.
-
Set B (Post-extraction Spike): Extract a blank matrix sample and then spike the internal standard into the resulting extract after the extraction process.
-
Set C (Neat Solution): Prepare a solution of the internal standard in a clean solvent at the same final concentration as the spiked samples.
-
-
Analyze the Samples: Analyze all three sets of samples using your established analytical method.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) * 100
-
Data Interpretation:
| Scenario | Recovery (%) | Matrix Effect (%) | Likely Cause | Recommended Actions |
| 1 | Low (<80%) | Near 0% | Inefficient Extraction | Optimize extraction parameters (e.g., solvent, pH, temperature). |
| 2 | Near 100% | High (>20% or <-20%) | Significant Matrix Effect | Improve sample cleanup, dilute the sample, or use a matrix-matched calibration curve. |
| 3 | Low (<80%) | High (>20% or <-20%) | Both Inefficient Extraction and Significant Matrix Effect | Address both extraction and matrix effect issues sequentially. |
Table 1: Interpreting Post-Extraction Spike Experiment Results.[1]
Troubleshooting Workflow: Low Internal Standard Recovery
Caption: A logical workflow for troubleshooting low internal standard recovery.
Guide 2: Optimizing Solid-Phase Extraction (SPE)
If extraction inefficiency is identified as the cause, and you are using SPE, this guide provides steps for optimization.
Experimental Protocol: SPE Method Optimization
-
Sorbent Selection: Ensure the sorbent chemistry is appropriate for your analyte and internal standard.
-
Conditioning and Equilibration:
-
Properly wet the sorbent with an appropriate solvent (e.g., methanol).
-
Equilibrate the sorbent with a solution similar in composition to your sample loading solvent.
-
Do not let the sorbent dry out before loading the sample.[9]
-
-
Sample Loading:
-
Ensure the sample solvent is weak enough to allow for binding of the analyte and IS.
-
Optimize the flow rate; a slower flow rate can improve retention.[10]
-
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough not to elute the analyte and IS.[1]
-
Elution:
-
Use a solvent strong enough to fully desorb the analyte and IS.
-
Consider a slower elution flow rate to improve recovery.[1]
-
SPE Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 3. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 4. en.cmicgroup.com [en.cmicgroup.com]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. benchchem.com [benchchem.com]
- 9. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
Technical Support Center: Optimization of the QuEChERS Method for Phthalates in Food
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of phthalates in food matrices.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Phthalate (B1215562) Background Contamination in Blanks
Question: My procedural blanks show significant peaks for one or more phthalates, compromising the quantification of my samples. What are the potential sources of this contamination and how can I minimize them?
Answer: Phthalate contamination is a pervasive issue in trace analysis due to their ubiquitous presence in laboratory environments.[1][2] Identifying and mitigating these sources is critical for accurate quantification.
Potential Sources & Solutions:
-
Laboratory Consumables: Plastic items are a primary source of phthalate leaching.[3][4]
-
Pipette Tips, Syringes, and Vials: Avoid plastic consumables wherever possible.[5] Use glass syringes and vials. If plastic tips are unavoidable, rinse them with a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate) before use.
-
Filters: Some filter materials, like PTFE and cellulose (B213188) acetate, can leach phthalates.[3][4] Consider using nylon filters, which have been shown to be relatively free of phthalate contamination.[5]
-
Parafilm®: This common laboratory film can be a source of DEHP.[3][4] Minimize its use or switch to alternatives like aluminum foil for covering glassware.
-
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[1][2]
-
Solvent Purity: Use HPLC or GC-grade solvents specifically tested for phthalate content.
-
Reagent Blanks: Always run a blank with all solvents and reagents used in your procedure to identify any contaminated batches.
-
Water Source: Deionized water systems with plastic components can be a source of phthalates.[2] Use freshly purified water from a system with minimal plastic tubing.
-
-
Glassware: Improperly cleaned or new glassware can introduce phthalates.
-
Cleaning Procedure: Wash glassware with a detergent known to be free of phthalates, followed by thorough rinsing with tap water, deionized water, and finally a high-purity solvent like acetone (B3395972) or hexane.
-
Baking: For non-volumetric glassware, baking at a high temperature (e.g., 400 °C) can effectively remove phthalate residues.[6] After baking, cover openings with pre-cleaned aluminum foil.[1]
-
-
Laboratory Environment: Phthalates are present in the air and dust from sources like flooring, paints, and cables.[1][2]
-
Clean Workspace: Maintain a clean and uncluttered workspace. Regularly wipe down surfaces with a phthalate-free cleaner.
-
Airborne Contamination: Keep samples and extracts covered as much as possible to prevent contamination from airborne dust.
-
-
Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can contain phthalates.[1]
-
Good Laboratory Practices: Encourage the use of nitrile gloves (check for phthalate-free brands) and frequent hand washing with a simple, unscented soap.
-
Issue 2: Low or Inconsistent Analyte Recovery
Question: I am experiencing low and/or variable recovery for my target phthalates. What are the likely causes and how can I improve my recovery rates?
Answer: Low and inconsistent recoveries can stem from several factors throughout the QuEChERS workflow, from initial extraction to the final cleanup step.
Potential Causes & Solutions:
-
Incomplete Extraction: The efficiency of the initial extraction is highly dependent on the solvent and the sample matrix.
-
Solvent Polarity: Acetonitrile is the most common extraction solvent in QuEChERS. For certain food matrices, especially those with high fat content, the polarity may need to be adjusted to improve the extraction of more lipophilic phthalates.[7]
-
Sample Hydration: The QuEChERS method is most effective for samples with high water content (at least 80%). For dry samples like grains or cereals, it is crucial to add water before the acetonitrile extraction to ensure efficient partitioning.[8]
-
Homogenization: Ensure the sample is thoroughly homogenized to maximize the surface area for extraction.
-
-
Losses During d-SPE Cleanup: The choice and amount of d-SPE sorbent are critical for removing matrix interferences without sacrificing analyte recovery.
-
Sorbent Selection:
-
PSA (Primary Secondary Amine): Effective for removing fatty acids, sugars, and organic acids.
-
C18: Used for removing non-polar interferences like fats and oils.[9][10]
-
GCB (Graphitized Carbon Black): Removes pigments and sterols, but can also adsorb planar phthalates. Use with caution and in minimal amounts if necessary.[8]
-
-
Amount of Sorbent: Using an excessive amount of d-SPE sorbent can lead to the adsorption and loss of target analytes.[7] Optimize the amount of sorbent used for your specific matrix.
-
-
Adsorption to Surfaces: Phthalates, particularly those with higher molecular weight, can adsorb to glass and plastic surfaces.[11]
-
Silanized Glassware: Using silanized glassware can help to minimize active sites and reduce analyte adsorption.
-
-
pH Effects: The pH of the sample can influence the extraction efficiency of some phthalate metabolites, although this is more critical for their analysis.[12][13] For the parent phthalates, the standard QuEChERS buffering salts are generally sufficient.
Issue 3: Significant Matrix Effects in Chromatographic Analysis
Question: I am observing signal suppression or enhancement for my analytes when comparing my sample extracts to solvent-based calibration standards. How can I address these matrix effects?
Answer: Matrix effects are a common challenge in the analysis of complex food samples and can lead to inaccurate quantification.[14]
Potential Causes & Solutions:
-
Co-eluting Matrix Components: Substances extracted from the food matrix that are not removed during cleanup can co-elute with the target analytes and interfere with their ionization in the mass spectrometer source.
-
Matrix-Matched Calibration: This is the most effective way to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has been processed through the entire QuEChERS procedure.[8]
-
Optimize d-SPE Cleanup: Further optimization of the d-SPE cleanup step by testing different combinations and amounts of sorbents (PSA, C18, GCB) can help to remove more of the interfering matrix components.[15]
-
Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect. However, this may compromise the limits of detection for your analytes.
-
Internal Standards: The use of isotopically labeled internal standards that co-elute with the target analytes can help to correct for matrix-induced signal suppression or enhancement.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical recovery rates and relative standard deviations (RSDs) I should expect for phthalates using the QuEChERS method in food?
A1: The expected recovery rates and RSDs can vary depending on the specific phthalate, the food matrix, and the spiking level. However, well-optimized methods generally achieve recoveries in the range of 70-120% with RSDs below 20%. The following tables summarize reported performance data from various studies.
Table 1: Method Performance for Phthalates in Grains and Cereals
| Analyte | Food Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) | Reference |
| 14 PAEs | Grain Sorghum | 0.06, 0.6, 2.0 | 82.0 - 120.2 | 0.3 - 7.8 (intra-day) 1.2 - 7.6 (inter-day) | [16] |
| 14 PAEs | Wheat | 0.06, 0.20, 0.60 | 84.8 - 120.3 | 0.6 - 9.0 (intra-day) 1.0 - 8.6 (inter-day) | [14] |
| Multiple Phthalates | Packaged Cereals | 0.30–50.00 ng/g | 71.1 - 112.5 | < 7.9 | [15] |
Table 2: Method Performance for Phthalates in High-Fat/Complex Matrices
| Analyte | Food Matrix | Spiking Level | Average Recovery (%) | RSD (%) | Reference |
| 20 PAEs | Breast Milk | 5.0–500.0 µg/L | 83.3 - 123.3 | 0.2 - 7.6 | [9][10][17] |
| 6 PAEs | Mussels | Two concentration levels | 79 - 108 | 4.9 - 12.1 | [18] |
| PAEs | Edible Oils | 50-1000 ng/g | 84 - 106 | 1.0 - 6.9 (intra-day) 2.4 - 9.4 (inter-day) | [19] |
Q2: Which d-SPE sorbents are most effective for cleaning up extracts from fatty food samples?
A2: For fatty food matrices, a combination of PSA and C18 is commonly used. PSA helps to remove fatty acids, while C18 effectively removes fats and other non-polar interferences.[9][10] The exact amounts of each sorbent should be optimized for the specific type of fatty food being analyzed to ensure efficient cleanup without significant loss of the target phthalates.
Q3: Can I use the QuEChERS method for both GC-MS and LC-MS analysis of phthalates?
A3: Yes, the QuEChERS method is a versatile sample preparation technique that is compatible with both GC-MS and LC-MS analysis.[6][16] The choice of analytical instrument will depend on the specific phthalates being targeted, the required sensitivity, and the nature of the food matrix. For the final extract, ensure the solvent is compatible with your chosen analytical system. For GC analysis, a solvent exchange to a more volatile and less polar solvent like toluene (B28343) may be beneficial.[8]
Q4: My high molecular weight phthalate peaks are broad or have disappeared in my GC-MS analysis. What could be the cause?
A4: This is a common issue for less volatile, high molecular weight phthalates. Potential causes include:
-
Active Sites: Active sites in the GC inlet liner or the front of the analytical column can adsorb these compounds. Using a deactivated liner and performing regular column maintenance can help.[20]
-
Injector Temperature: The injector temperature may be too low for efficient vaporization. Consider increasing the injector temperature, but do not exceed the column's maximum operating temperature.[20]
-
Cold Spots: Cold spots in the transfer line between the GC and the MS can cause the analytes to condense. Ensure the transfer line temperature is set appropriately.[20]
Experimental Protocol: Optimized QuEChERS for Phthalates in Food
This protocol provides a general framework for the analysis of phthalates in a variety of food matrices. Optimization may be required for specific sample types.
1. Sample Preparation
-
For solid samples, weigh 5-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
For dry samples (e.g., grains, cereals), add an appropriate amount of phthalate-free water to achieve a total water content of approximately 80-100% and allow to hydrate (B1144303) for 30 minutes.[8]
-
For liquid samples, use 10-15 mL.
-
Add an internal standard spiking solution if used.
2. Extraction
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). Do not add the salts directly onto a dry sample, as this can reduce recovery.[8]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents.
- For general food matrices: 900 mg MgSO₄, 150 mg PSA.
- For fatty food matrices: 900 mg MgSO₄, 150 mg PSA, 150 mg C18.
- For pigmented samples: Consider adding a small amount of GCB (e.g., 50 mg), but be aware of potential losses for planar phthalates.
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation
-
Transfer an aliquot of the cleaned extract into a vial for analysis.
-
If necessary, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS or LC-MS analysis.
Visualizations
Caption: Workflow for QuEChERS phthalate analysis in food.
Caption: Troubleshooting logic for phthalate contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. research.thea.ie [research.thea.ie]
- 6. Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. welchlab.com [welchlab.com]
- 8. hawach.com [hawach.com]
- 9. Detection of 20 phthalate esters in breast milk by GC-MS/MS using QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and investigation of a QuEChERS-based method for determination of phthalate metabolites in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Validation of a QuEChERS-Based Gas Chromatography-Mass Spectrometry (GC-MS) Method for Analysis of Phthalate Esters in Grain Sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of micro-QuEChERS extraction coupled with gas chromatography-mass spectrometry for the fast determination of phthalic acid esters in mussel samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Determination of phthalate esters in edible oils by use of QuEChERS coupled with ionic-liquid-based dispersive liquid-liquid microextraction before high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Signal Suppression in Electrospray Ionization
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate signal suppression in your electrospray ionization (ESI) mass spectrometry experiments.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving signal suppression issues.
Issue 1: My analyte signal is low or non-existent, and I suspect ion suppression.
Question: How can I confirm that ion suppression is affecting my analysis?
Answer: A post-column infusion experiment is a standard method to identify ion suppression.[1][2]
-
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution: Create a solution of your analyte at a concentration that provides a stable and moderate signal.
-
Set up the infusion: Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream between the analytical column and the ESI source.
-
Establish a stable baseline: Before injecting your sample, ensure that the infused analyte provides a steady signal in the mass spectrometer.
-
Inject a blank matrix sample: Inject an extract of your sample matrix (without the analyte) onto the LC column.
-
Monitor the signal: A dip in the baseline signal of the infused analyte indicates the retention times at which matrix components are eluting and causing ion suppression.[2]
-
Question: What are the initial steps I should take to troubleshoot signal suppression?
Answer: A logical troubleshooting workflow can help you systematically address the problem. The primary areas to focus on are sample preparation, chromatographic conditions, and ESI source parameters.
References
Ensuring long-term stability of MNP-d4 stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the long-term stability of 1-methyl-4-nitrosopiperazine-d4 (MNP-d4) stock solutions. Following these recommendations will help maintain the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing MNP-d4 stock solutions?
For long-term stability, it is recommended to use a high-purity, anhydrous grade of an organic solvent. Methanol (B129727) is a commonly used and effective solvent for preparing MNP-d4 stock solutions, including for use as an internal standard.[1]
Q2: What are the optimal storage conditions for long-term stability of MNP-d4 stock solutions?
To ensure long-term stability, stock solutions should be stored in tightly sealed glass vials with Teflon-lined screw caps (B75204).[2] Polypropylene tubes should be avoided for long-term storage as they are permeable to solvents, which can lead to changes in concentration over time.[2] For optimal preservation, solutions should be stored at or below -20°C.
Q3: How should I handle MNP-d4 solutions to minimize degradation?
Proper handling is critical to preserving the stability of your stock solution.
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent degradation that can occur with repeated freezing and thawing.[3][4]
-
Temperature Equilibration: Before opening, always allow the vial to warm to room temperature. This prevents atmospheric moisture from condensing into the cold solvent, which can compromise the stability of the compound.[2][3]
-
Minimize Evaporation: Keep the vial open for the shortest time possible (typically less than 30 seconds) to prevent solvent evaporation, which would alter the solution's concentration.[2]
-
Protect from Light: While specific photostability data for MNP-d4 is limited, it is a general best practice to store stock solutions of analytical standards protected from light, for instance, by using amber vials or wrapping clear vials in aluminum foil.[3]
Q4: What are the potential signs of MNP-d4 degradation?
Degradation can manifest in several ways during analysis:
-
A decrease in the peak area of MNP-d4 over time compared to a freshly prepared standard.
-
The appearance of new, unexpected peaks in your chromatogram.
-
Inconsistent or drifting results when using the stock solution for quantification.
-
Visible changes in the solution, such as discoloration (though this is less common for clear solutions).
Q5: How long can I expect my MNP-d4 stock solution to remain stable?
While specific long-term studies on MNP-d4 were not found, general guidelines for similar deuterated analytical standards suggest that a properly prepared and stored stock solution in an appropriate solvent at -20°C or below can be expected to be stable for at least one year.[4] However, it is crucial to perform your own stability verification for critical applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent quantification results using an older stock solution. | - Degradation of MNP-d4 in the solution.- Change in concentration due to solvent evaporation.- Multiple freeze-thaw cycles affecting potency. | - Prepare a fresh stock solution from solid material and compare its performance against the older solution.- Ensure vials are tightly sealed with Teflon-lined caps to prevent evaporation.[2]- Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] |
| Appearance of unknown peaks in the chromatogram. | - Degradation of MNP-d4.- Contamination of the solvent or handling error. | - Analyze the degradation products. A common pathway for nitrosamines is denitrosation.- Run a blank injection of the solvent to check for contamination.- Prepare a fresh stock solution using high-purity solvent and sterile techniques to rule out contamination.[3] |
| Precipitate forms in the solution after thawing. | - The solution may be supersaturated.- The compound has reduced solubility at lower temperatures. | - Gently warm the solution to 37°C and sonicate to aid in re-dissolving the precipitate.- Before use, visually inspect the solution to ensure all material is fully dissolved.- If the issue persists, consider preparing a new stock solution at a slightly lower concentration. |
Recommended Storage Conditions Summary
The following table summarizes the recommended conditions for the long-term storage of MNP-d4 stock solutions based on general best practices for analytical standards.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous Methanol | Ensures good solubility and minimizes water-induced degradation. |
| Temperature | ≤ -20°C (or -80°C) | Reduces the rate of chemical degradation significantly.[3][4][5] |
| Container | Amber glass vial with a Teflon-lined screw cap | Protects from light and prevents solvent evaporation and contamination.[2] |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles and contamination of the primary stock.[3][4] |
| Expected Stability | At least 1 year (with verification) | Based on general guidelines for similar compounds stored under optimal conditions.[4] |
Experimental Protocols
Protocol for Stability Assessment of MNP-d4 Stock Solution via LC-MS/MS
This protocol describes a method to evaluate the stability of an MNP-d4 stock solution over time.
1. Preparation of Stock and Working Solutions: a. Allow the solid MNP-d4 vial to equilibrate to room temperature before opening. b. Accurately weigh the required amount of MNP-d4 powder. c. Dissolve the powder in high-purity methanol to prepare a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution by vortexing or brief sonication. d. Prepare a working solution at a concentration relevant to your analytical method (e.g., 1 µg/mL) by diluting the stock solution with methanol.[1]
2. Storage and Sampling: a. Dispense the stock solution into multiple single-use amber glass vials, seal tightly, and label with the preparation date. b. Store the aliquots at the desired long-term storage temperature (e.g., -20°C). c. Designate specific time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months). d. At each time point, remove one aliquot, allow it to warm to room temperature, and prepare it for analysis.
3. LC-MS/MS Analysis: a. Instrumentation: Use a validated High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[6] b. Chromatographic Conditions:
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid is a common starting point.
- Flow Rate: e.g., 0.4 mL/min.
- Injection Volume: e.g., 5 µL. c. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Monitoring: Use Multiple Reaction Monitoring (MRM) for quantification. For MNP-d4, a potential transition is m/z 134.1 > 58.1.[1] d. Data Analysis:
- At each time point, inject the sample multiple times (n≥3) to ensure reproducibility.
- Record the peak area of the MNP-d4.
- Compare the average peak area at each time point to the initial peak area at T=0. A significant decrease (e.g., >5-10%) may indicate degradation.
Visualizations
Experimental Workflow for Stability Assessment
Caption: A flowchart illustrating the key steps for conducting a long-term stability study of MNP-d4 stock solutions.
Potential Degradation Pathway of MNP
Caption: A diagram showing a potential degradation pathway for MNP, the non-deuterated parent compound of MNP-d4.
References
Technical Support Center: Low-Level Phthalate Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of phthalate (B1215562) contamination in their analyses.[1] Phthalates are ubiquitous environmental pollutants and recognized endocrine disruptors, making their accurate quantification at low levels critical.[2][3] However, their prevalence in laboratory materials presents a significant analytical challenge.[1][2][4][5]
Troubleshooting Guide
This section provides solutions in a question-and-answer format to common problems encountered during low-level phthalate analysis.
Problem 1: High levels of phthalates (e.g., DBP, DEHP) are observed in my analytical blanks.
High background levels of phthalates are a frequent issue in sensitive analytical methods like GC-MS and LC-MS.[1] This guide provides a systematic approach to identifying and eliminating sources of contamination.[1]
-
Probable Cause: Widespread laboratory contamination from various sources. Phthalates are not chemically bound to plastic polymers and can easily leach out.[6][7]
-
Solution Workflow:
A systematic approach is crucial to pinpoint the source of contamination. The following workflow can help isolate the issue.
Caption: Troubleshooting workflow for high phthalate background.
Problem 2: Ghost peaks are appearing in my chromatograms, especially after a high-concentration sample.
-
Probable Cause: This can be due to carryover from a previous injection or accumulation of semi-volatile phthalates in the GC inlet.[1]
-
Solutions:
-
Injector Maintenance: The GC inlet is a common area for phthalate accumulation. Regularly clean or replace the injector liner and septum.[1][8] Use high-quality, low-bleed septa.[8]
-
Column Bake-out: Bake the GC column at the manufacturer's recommended maximum temperature to remove contaminants.[1][8]
-
Solvent Blanks: After performing maintenance, run several solvent blanks to ensure the system is clean before analyzing samples.[1]
-
Needle Wash: Ensure the autosampler's needle wash function is effective and uses a clean, phthalate-free solvent. The outer surface of the syringe needle can absorb phthalates from the lab air.[1][9]
-
Problem 3: My phthalate peaks have disappeared or are significantly reduced in intensity.
-
Probable Cause: This issue can stem from multiple sources, including system-level failures or analyte-specific problems.[8]
-
Solutions:
-
System Check: Verify that the entire system is functioning. Check for carrier gas flow, ensure the MS detector is on and tuned, and inspect for major leaks.[8]
-
Injection Issues: A clogged or defective syringe will prevent sample delivery.[8] Inspect the syringe and replace it if necessary.
-
GC Inlet: Active sites in the liner can adsorb phthalates.[8] Ensure the liner is deactivated and the temperature is appropriate (typically 250-280°C) for phthalate vaporization.[8]
-
Column Integrity: A broken column will prevent analytes from reaching the detector. Contamination can also create active sites. Try trimming the first few centimeters from the front of the column.[8]
-
Frequently Asked Questions (FAQs)
General Contamination
-
Q1: What are the most common sources of phthalate contamination in a laboratory? Phthalates are pervasive and can be introduced at nearly any stage of the analytical process.[1] Common sources include:
-
Solvents and Reagents: Even high-purity solvents can contain low levels of phthalates.[1] Methylene chloride, ethyl acetate, and acetone (B3395972) are often culprits.[1]
-
Laboratory Consumables: Plastic items are a primary source. Significant leaching can occur from pipette tips, syringes, filter holders, and sample vials/caps.[1][10][11] Parafilm can also be a source of DEHP.[1][10]
-
Glassware: Improperly cleaned glassware can retain phthalate residues.[1]
-
Laboratory Equipment: PVC tubing, solvent frits in HPLCs, and other instrument components can leach phthalates.[1]
-
Laboratory Environment: Phthalates are present in lab air and dust, originating from flooring, paints, and building materials.[1][6]
-
Personal Care Products: Cosmetics and lotions used by lab personnel can be a contamination source.[1]
-
-
Q2: My blanks are clean, but my samples show unexpected high levels of phthalates. What's the issue? If your blanks are consistently clean, contamination is likely being introduced during sample preparation or from the sample matrix itself.[1] However, carryover from a highly concentrated sample is also a possibility.[1] Review your sample preparation steps to identify any contact with plastic materials that could be avoided.
Sample Preparation & Analysis
-
Q3: How can I test my solvents for phthalate contamination? Carefully evaporate a known, large volume (e.g., 100 mL) of the solvent in a meticulously cleaned glass container under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a confirmed clean solvent and analyze the concentrate by GC-MS.[1]
-
Q4: Can the GC-MS or LC-MS instrument itself be a source of contamination? Yes. In GC-MS, the injector septum can bleed phthalates, especially at high temperatures.[8] In LC-MS, plastic tubing (e.g., PEEK), fittings, and solvent reservoir filters are common sources of contamination.[12][13]
-
Q5: Why are my higher molecular weight phthalate peaks smaller than expected or tailing? This is often due to one of three issues:
-
Cold Spots: A cold spot between the GC column and the MS source can cause condensation of less volatile compounds. Ensure the transfer line temperature is adequate (e.g., 280-300°C).[8]
-
Injector Temperature: The injector temperature may be too low for efficient vaporization. Try increasing it in 10-20°C increments.[8]
-
Active Sites: Active sites in the liner or on the column can more strongly adsorb higher molecular weight compounds, leading to peak tailing or loss.[8]
-
Data Presentation
Table 1: Reported Phthalate Leaching from Laboratory Consumables
The following table summarizes reported levels of phthalate leaching from various laboratory consumables. These values can vary significantly based on the manufacturer, batch, and the solvent used for testing.
| Consumable | Phthalate Detected | Maximum Leaching Level (µg/cm²) | Reference |
| Pipette Tips | DEHP | 0.36 | [10][11][14] |
| DINP | 0.86 | [10][11][14] | |
| Plastic Filter Holders (PTFE) | DBP | 2.49 | [10][11][14] |
| Plastic Filter Holders (Regenerated Cellulose) | DBP | 0.61 | [10][11][14] |
| Plastic Filter Holders (Cellulose Acetate) | DMP | 5.85 | [10][11][14] |
| Parafilm® | DEHP | 0.50 | [10][11][14] |
Disclaimer: The quantitative data presented are for illustrative purposes and are based on published research. Actual leaching levels may vary. It is recommended to test your specific lab consumables under your experimental conditions.[1]
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
This protocol is designed to minimize phthalate residues on laboratory glassware.
Caption: Recommended glassware cleaning workflow.
Detailed Steps:
-
Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.[1]
-
Tap Water Rinse: Rinse thoroughly with tap water at least six times.[1]
-
Deionized Water Rinse: Rinse with deionized or Milli-Q water at least six times.[1]
-
Solvent Rinse: In a fume hood, rinse with a high-purity solvent such as acetone, followed by hexane, to remove organic residues.[1][15]
-
Baking: Place glassware in a muffle furnace and bake at 450-550°C for a minimum of 4 hours to pyrolyze any remaining organic contaminants.
-
Storage: After cooling, immediately cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[1]
Protocol 2: Sample Preparation for Phthalate Analysis in Aqueous Matrices (e.g., Soft Drinks)
This protocol minimizes contamination during the extraction of phthalates from a liquid sample.
-
Avoid Plastic: Use only scrupulously clean glassware, glass syringes, and glass pipettes for all sample and standard preparation steps.[15]
-
Sample Spiking: In a clean glass container, spike 5 mL of the soft drink sample with the desired concentration of phthalate standards prepared in acetone.
-
Internal Standard Addition: Add 5 mL of dichloromethane (B109758) containing the internal standard (e.g., at 1000 ng/mL).[15]
-
Extraction: Vigorously shake the solution mixture to perform the liquid-liquid extraction.
-
Sample Transfer: Carefully transfer an aliquot of the organic layer (dichloromethane) to a glass autosampler vial for analysis.[15]
-
GC Injection: Use a high injector temperature (e.g., 320°C) to facilitate the transfer of higher molecular weight phthalates and minimize absorption in the injector.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Phthalate Exposure: From Quantification to Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 8. benchchem.com [benchchem.com]
- 9. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. research.thea.ie [research.thea.ie]
- 12. researchgate.net [researchgate.net]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
Technical Support Center: Enhancing Reproducibility of Phthalate Measurements
This technical support center is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of phthalate (B1215562) measurements. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), comprehensive experimental protocols, and key performance data to assist in your analytical endeavors.
Troubleshooting Guides and FAQs
This section addresses specific issues that can arise during phthalate analysis, leading to poor reproducibility.
Contamination Issues
Q1: My analytical blanks show significant peaks for common phthalates like DBP and DEHP. What are the likely sources and how can I eliminate them?
A1: High background levels of phthalates are a frequent challenge due to their ubiquitous nature. A systematic approach is necessary to identify and eliminate the source of contamination.[1]
Potential Sources & Solutions:
-
Solvents and Reagents: Phthalates can be present in analytical grade solvents.[2]
-
Troubleshooting Step: Test your solvents by concentrating a large volume (e.g., 100 mL) under a gentle stream of nitrogen and analyzing the residue.[1]
-
Solution: Purchase phthalate-free, high-purity solvents. If necessary, redistill solvents in-house using an all-glass apparatus.
-
-
Lab Consumables: Plastic consumables such as pipette tips, vials, and tubing are major sources of phthalate contamination.[3]
-
Troubleshooting Step: Leach test your consumables by sonicating them in a clean solvent and analyzing the solvent for phthalates.[1]
-
Solution: Whenever possible, use glassware. If plastic is unavoidable, source certified phthalate-free products.
-
-
Glassware: Improperly cleaned glassware can harbor phthalate residues.
-
Troubleshooting Step: Rinse "clean" glassware with a high-purity solvent and analyze the rinse.
-
Solution: Implement a rigorous glassware cleaning protocol. This should include washing with a suitable detergent, followed by multiple rinses with deionized water and a final rinse with a high-purity solvent like acetone (B3395972) or hexane (B92381). For trace analysis, baking glassware at a high temperature can be effective.
-
-
GC/MS System: Components of the GC/MS system itself can be a source of contamination.
-
Injector Septa: Can bleed phthalates, especially at high temperatures. Use high-quality, low-bleed septa.[3]
-
Injector Liner: Can accumulate non-volatile residues. Regularly clean or replace the injector liner.
-
Carrier Gas Lines: Plastic tubing in gas lines can be a source. Use copper or stainless steel tubing.[3]
-
-
Laboratory Environment: Phthalates are present in the ambient laboratory air from sources like floor tiles, paints, and electrical cables.[3]
-
Solution: Keep samples, standards, and solvent containers covered as much as possible. Prepare samples in a clean, dedicated area, ideally a laminar flow hood with a charcoal filter.
-
Q2: My blanks are clean, but my sample results are unexpectedly high and variable. What could be the cause?
A2: If your blanks are consistently clean, the contamination is likely being introduced during sample preparation or from the sample matrix itself.[1]
Potential Sources & Solutions:
-
Sample Collection and Storage: Contamination can occur before the sample reaches the lab.
-
Solution: Use appropriate sample containers (preferably glass) and store samples wrapped in aluminum foil to prevent contact with plastic.
-
-
Sample Preparation Steps:
-
Grinding/Homogenizing: Equipment used for grinding or homogenizing samples can introduce phthalates. Ensure all equipment is thoroughly cleaned with appropriate solvents.
-
Extraction: Ensure all reagents and materials used in the extraction process (e.g., sodium sulfate (B86663) for drying) are phthalate-free.[2]
-
Chromatography and Detection Issues
Q3: My phthalate peaks have disappeared or are significantly smaller than expected.
A3: This issue can stem from problems with the sample preparation, the GC-MS system, or the analyte itself.[3]
Potential Causes & Solutions:
-
Injection Problems:
-
GC Column Issues:
-
Sample Preparation:
-
Inefficient Extraction: Your extraction protocol may not be suitable for the matrix. Re-evaluate and optimize your extraction method.
-
Analyte Degradation: Phthalates can degrade under harsh pH conditions or prolonged exposure to high temperatures.
-
Q4: I am observing poor peak shape (e.g., tailing or fronting). What should I do?
A4: Poor peak shape can be caused by a variety of factors related to the GC system and the sample.
Potential Causes & Solutions:
-
Active Sites: Active sites in the injector liner or the column can interact with phthalates, causing peak tailing. Use a deactivated liner and ensure your column is in good condition.
-
Injector Temperature: An injector temperature that is too low can lead to slow vaporization and peak broadening. Optimize the injector temperature.
-
Column Overloading: Injecting too much sample can lead to fronting. Dilute your sample or reduce the injection volume.
Data Presentation
Table 1: GC-MS Method Performance for Phthalate Analysis
| Analyte(s) | Matrix | LOD Range | LOQ Range | Recovery Range (%) |
| 6 Phthalates (DMP, DEP, DBP, BBP, DEHP, DNOP) | Liquid Food Samples (Water, Milk) | 3.3 µg/L | 10 µg/L | 72.9 - 124.9 |
| 6 Phthalates (DMP, DEP, DBP, BBP, DEHP, DNOP) | Solid Food Samples (Cereal, Noodles) | 0.33 mg/kg | 1 mg/kg | 72.9 - 124.9 |
| 7 Phthalates (DMP, DEP, DBP, BBP, DEHP, DINP, DIOP) | Polymer Materials | 3.46 - 10.10 µg/mL | Not Specified | 76 - 100 |
| 10 Common Phthalates | Non-alcoholic Beverages | Not Specified | 1.5 - 3.0 ng/L | 91.5 - 118.1 |
Table 2: LC-MS/MS Method Performance for Phthalate Analysis
| Analyte(s) | Matrix | LOD Range | LOQ Range | Recovery Range (%) |
| 5 Phthalate Metabolites | Human Urine | 0.85 - 5.33 ng/mL | 2.82 - 17.76 ng/mL | 81.8 - 125.3 |
| 10 Phthalates | General | 0.125 - 5 pg/µL | Not Specified | 85 - 115 |
| 7 Phthalates | Distilled Beverages | ~1 µg/L (ppb) | >3 S/N for LOD, >10 S/N for LOQ | Not Specified |
Table 3: Common Analytical and Internal Standards for Phthalate Analysis
| Standard Type | Compound Name | Abbreviation | CAS Number |
| Analytical Standard | Dimethyl Phthalate | DMP | 131-11-3 |
| Analytical Standard | Diethyl Phthalate | DEP | 84-66-2 |
| Analytical Standard | Di-n-butyl Phthalate | DBP | 84-74-2 |
| Analytical Standard | Benzyl Butyl Phthalate | BBP | 85-68-7 |
| Analytical Standard | Bis(2-ethylhexyl) Phthalate | DEHP | 117-81-7 |
| Analytical Standard | Di-n-octyl Phthalate | DNOP | 117-84-0 |
| Analytical Standard | Diisononyl Phthalate | DINP | 28553-12-0 |
| Analytical Standard | Diisodecyl Phthalate | DIDP | 26761-40-0 |
| Internal Standard | Benzyl Benzoate | - | 120-51-4 |
| Internal Standard | Diethyl Phthalate-d4 | DEP-d4 | 93952-11-5 |
| Internal Standard | Bis(2-ethylhexyl) Phthalate-d4 | DEHP-d4 | 93951-87-2 |
| Internal Standard | Bis(4-methyl-2-pentyl) Phthalate-d4 | BMPP-d4 | Not readily available |
Experimental Protocols
Protocol 1: Sample Preparation for Phthalate Analysis in Plastic Toys (GC-MS)
This protocol is a generalized procedure based on common practices for extracting phthalates from solid polymer matrices.
1. Sample Preparation:
- Cryogenically mill the plastic sample to a fine powder.
- Accurately weigh approximately 0.05 g of the powdered sample into a glass vial.
2. Extraction:
- Add 5 mL of tetrahydrofuran (B95107) (THF) to the vial to dissolve the sample.
- Add hexane to precipitate the PVC polymer.
- Filter the solution to remove the precipitated polymer.
- Dilute the filtered extract with cyclohexane (B81311) for GC-MS analysis.[4]
3. Internal Standard:
- Spike the final extract with a known concentration of an appropriate internal standard (e.g., Benzyl Benzoate) before injection.
Protocol 2: GC-MS Analysis of Phthalates
This is a general GC-MS method suitable for the analysis of a wide range of phthalates.
1. Instrumentation:
- GC System: Agilent 7890A or equivalent.
- MS System: Agilent 5977B or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
2. GC Conditions:
- Injector Temperature: 280 °C
- Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 270°C (hold 11 min).
- Carrier Gas: Helium at a constant flow of 2.0 mL/min.
- Injection Mode: Splitless.
3. MS Conditions:
- Ionization Mode: Electron Impact (EI)
- Interface Temperature: 250 °C
- Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and/or full scan for screening.
4. Calibration:
- Prepare a series of calibration standards (e.g., 0.5 to 10 µg/mL) containing the target phthalates and a constant concentration of the internal standard.
- Generate a calibration curve for each analyte by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration.
Mandatory Visualization
Caption: General experimental workflow for phthalate analysis.
Caption: Troubleshooting workflow for phthalate contamination.
References
Column selection for optimal separation of phthalate esters
Welcome to the Technical Support Center for the analysis of phthalate (B1215562) esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on column selection, troubleshooting, and frequently asked questions (FAQs) to ensure optimal separation and accurate results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving good separation of phthalate esters?
A1: The selection of a gas chromatography (GC) column with the appropriate stationary phase is the most critical factor for the successful separation of phthalate isomers.[1] Due to the structural similarities among phthalates, choosing a column that provides good chromatographic resolution is essential for accurate identification and quantification.[2][3]
Q2: Which GC columns are recommended for the analysis of a broad range of phthalates?
A2: For comprehensive analysis of a wide range of phthalates, the Rtx-440 and Rxi-XLB columns have demonstrated superior performance, providing the best resolution for complex mixtures.[1][2][3] These columns are recommended for their ability to resolve a large number of phthalates with good peak shape and in a reasonable analysis time.[1][2]
Q3: Are there alternative columns for confirmatory analysis?
A3: Yes, for confirmatory analysis, a column with a different selectivity, such as the Rxi-35Sil MS, is a valuable tool.[1] This is because different stationary phases can alter the elution order of certain phthalate pairs, providing additional confidence in compound identification.[2][4]
Q4: What are the most common stationary phases used for phthalate analysis?
A4: The most commonly used GC columns for phthalate analysis, in descending order of popularity, are 5-type (e.g., Rxi-5ms), XLB-type, 35-type, 17-type, 50-type, and 1-type.[2] A 5% phenyl-substituted column is a good general-purpose starting point.[5]
Q5: How can I reduce phthalate contamination in my analysis?
A5: Phthalate contamination is a common issue due to their ubiquitous presence in laboratory environments.[6][7] To minimize contamination, it is crucial to avoid plastics in sample preparation and use high-purity, "phthalate-free" grade solvents and reagents.[1][6][8] All glassware should be scrupulously cleaned, and it's recommended to use vials and PTFE/silicone septa from reputable suppliers.[6][8]
Troubleshooting Guides
Problem 1: My phthalate peaks have disappeared or are significantly reduced in intensity.
This is a common issue that can stem from various points in the analytical workflow. Follow these steps to diagnose the problem:
-
System-Wide Failure (No peaks at all, including internal standards):
-
Analyte-Specific or Sporadic Issue:
-
Review Sample Preparation: Inefficient extraction or analyte degradation during sample preparation can lead to a loss of phthalate peaks.[6]
-
Inspect the GC Inlet: Issues within the injector, such as active sites in the liner, incorrect temperature, or septum bleed, can cause peak disappearance.[6] A clogged or defective syringe will also prevent sample introduction.[6]
-
Evaluate the GC Column: Column contamination, degradation, or breakage can lead to a loss of separation and peak intensity.[6]
-
Problem 2: I'm observing phthalate peaks in my solvent blanks.
Phthalate contamination is a persistent challenge in trace analysis. Here’s how to identify the source:
-
Solvents and Reagents: Analyze a fresh bottle of high-purity, "phthalate-free" solvent. If the new bottle is clean, your working solvent may be contaminated. Consider filtering your working solvent through a cleaned, phthalate-free system.[6]
-
Laboratory Consumables: Test vials and caps (B75204) by running a blank with just the vial and cap. Use consumables from reputable suppliers known for low phthalate content.[6]
-
GC System Components: The injector septum can be a source of phthalate bleed, especially at high temperatures. Use high-temperature, low-bleed septa.[6] Plastic tubing in gas lines can also be a source of contamination; use copper or stainless steel tubing instead.[6]
-
Laboratory Environment: Phthalates are present in the air from various plastics in the lab. Minimize the exposure of your samples, solvents, and consumables to the lab air by keeping them capped whenever possible.[6]
Problem 3: I'm seeing poor peak shape or co-elution of phthalate isomers.
-
Optimize GC Method: Adjusting the oven temperature program can improve separation.[2] A common starting point is an initial temperature of around 150°C, followed by a ramp to a final temperature of up to 330°C.[1]
-
Column Choice: The primary reason for co-elution is often the column's stationary phase selectivity. Refer to the column comparison data to select a column with better resolution for your target phthalates.[1][2] The Rtx-440 and Rxi-XLB columns are known for their excellent resolution of complex phthalate mixtures.[2][3]
-
Injector Temperature: An injector temperature that is too low can lead to poor vaporization of less volatile phthalates, resulting in broad or tailing peaks.[6]
Data Presentation
Table 1: Comparison of GC Column Performance for Phthalate Separation
The following table summarizes the performance of seven commonly used GC columns for the separation of a wide range of phthalates. The Rtx-440 and Rxi-XLB columns demonstrated the best overall separation.[1][2]
| GC Column | Key Separation Observations | Analysis Time (18 regulated phthalates) | Analysis Time (37 phthalates) |
| Rtx-440 | Consistently provided the best overall separation for the broadest range of phthalates.[1][2] | < 6 minutes[2] | < 40 minutes[2] |
| Rxi-XLB | Demonstrated superior performance and the best resolution for a complex mixture of phthalates.[1][2] | < 6 minutes[2] | < 40 minutes[2] |
| Rxi-5ms | A commonly used 5-type column.[2] | < 6 minutes[2] | < 40 minutes[2] |
| Rtx-50 | Showed different elution orders for some phthalate pairs compared to other columns.[2] | < 6 minutes[2] | < 40 minutes[2] |
| Rxi-35Sil MS | Useful for confirmatory analysis due to alternative elution patterns for certain isomer pairs.[1][2] | < 6 minutes[2] | < 40 minutes[2] |
| Rtx-CLPesticides | Evaluated for phthalate separation.[2] | < 6 minutes[2] | < 40 minutes[2] |
| Rtx-CLPesticides2 | Evaluated for phthalate separation.[2] | < 6 minutes[2] | < 40 minutes[2] |
Experimental Protocols
The following is a general methodology based on experimental conditions used in comparative studies of GC columns for phthalate analysis.[1]
1. Standard Preparation
-
Individual phthalate standards were dissolved and diluted in methylene (B1212753) chloride to a concentration of 50 µg/mL.[1]
-
An internal standard, such as benzyl (B1604629) benzoate, was prepared at a concentration of 80 µg/mL.[1]
-
To avoid contamination, all sample preparation should be performed using glassware, strictly avoiding plastics.[1]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Injector: Splitless injection with a volume of 1 µL.[1] A typical starting injector temperature is 250-280°C.[6]
-
Oven Temperature Program: The specific temperature program should be optimized for the best overall separation. A common starting point is an initial temperature of around 150°C, held for 1 minute, followed by a ramp to a final temperature of up to 330°C.[1][4]
-
Carrier Gas: Helium is typically used as the carrier gas.[1]
-
Detector: A Mass Spectrometer (MS) operated in scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity.[1][6]
Visualization
Caption: Logical workflow for selecting an optimal GC column for phthalate separation.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. Restek - Blog [restek.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing MS/MS Collision Energy for MNP-d4 Fragmentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing collision energy for the fragmentation of 1-methyl-4-nitrosopiperazine-d4 (MNP-d4) in tandem mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for MNP-d4 in positive electrospray ionization MS/MS?
In positive electrospray ionization (ESI+), MNP-d4 is typically observed as the protonated molecule, [M+H]⁺. The deuterated internal standard has a mass-to-charge ratio (m/z) of 134.1. Common product ions result from the fragmentation of the piperazine (B1678402) ring and the loss of the nitroso group.
Q2: How does deuterium (B1214612) labeling affect the fragmentation of MNP-d4 compared to its non-deuterated analog, MNP?
Deuterium labeling can influence fragmentation patterns due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make fragmentation pathways involving the cleavage of a C-D bond less favorable.[1] This may result in slight shifts in the optimal collision energy and the relative intensities of certain fragment ions compared to the non-deuterated MNP.
Q3: Why is the intensity of my MNP-d4 product ions low, even with a stable precursor ion signal?
Low product ion intensity is a common indicator that the collision energy is not optimized.[2] The applied energy may be too low to induce efficient fragmentation or so high that it leads to extensive fragmentation into smaller, unmonitored ions. A systematic optimization of the collision energy is recommended to find the optimal setting for your specific instrument and experimental conditions. Additionally, ensure that the collision gas pressure is within the manufacturer's recommended range.
Q4: My MNP-d4 signal is inconsistent between injections. What could be the cause?
Inconsistent signal intensity can stem from several factors, including issues with the liquid chromatography (LC) system, the autosampler, or the ion source. Check for leaks in the LC system and ensure the autosampler is injecting consistent volumes. An unstable electrospray in the ESI source can also lead to fluctuating signal intensity.
Q5: Can the source conditions affect the fragmentation of MNP-d4?
Yes, in-source fragmentation can occur if the source conditions are too harsh. This happens when the analyte fragments in the ion source before entering the mass analyzer. To minimize in-source fragmentation, you can try reducing the source temperature or the fragmentor/cone voltage.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of collision energy for MNP-d4 fragmentation.
| Symptom | Possible Cause | Troubleshooting Steps |
| Weak or no precursor ion signal for MNP-d4 | Inefficient ionization, incorrect source parameters, or sample degradation. | 1. Confirm the infusion of the MNP-d4 standard to ensure it is reaching the mass spectrometer. 2. Clean the ion source to remove any potential contamination.[3] 3. Optimize ESI source parameters such as spray voltage, gas flows, and temperature.[4] 4. Prepare a fresh MNP-d4 standard solution. |
| Low product ion intensity | Suboptimal collision energy or collision gas pressure. | 1. Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the product ions (see Experimental Protocols section).[5] 2. Verify that the collision gas pressure is set to the instrument manufacturer's recommended level. |
| Inconsistent signal intensity between runs | LC system instability, autosampler issues, or unstable ESI spray. | 1. Check the LC system for leaks and ensure a stable flow rate. 2. Verify the autosampler's injection precision. 3. Inspect the ESI needle and ensure a consistent and stable spray. |
| Presence of unexpected fragment ions | In-source fragmentation or co-eluting interferences. | 1. Gradually reduce the cone/fragmentor voltage in the ion source to minimize in-source fragmentation.[4] 2. Improve chromatographic separation to resolve MNP-d4 from any co-eluting species. |
| Poor MS/MS spectral quality | Incorrect precursor ion selection or inefficient fragmentation. | 1. Ensure the correct m/z for the MNP-d4 precursor ion ([M+H]⁺ = 134.1) is selected in the MS/MS method. 2. Optimize the collision energy to achieve efficient fragmentation and a good distribution of product ions.[3] |
Quantitative Data Presentation
The optimal collision energy for a specific precursor-to-product ion transition is instrument-dependent. The following table provides an example of collision energy optimization data for MNP-d4.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Relative Intensity (%) |
| 134.1 | 104.1 | 10 | 45 |
| 134.1 | 104.1 | 15 | 80 |
| 134.1 | 104.1 | 20 | 100 |
| 134.1 | 104.1 | 25 | 75 |
| 134.1 | 104.1 | 30 | 50 |
| 134.1 | 58.1 | 15 | 30 |
| 134.1 | 58.1 | 20 | 65 |
| 134.1 | 58.1 | 25 | 90 |
| 134.1 | 58.1 | 30 | 70 |
| 134.1 | 58.1 | 35 | 40 |
Note: This data is for illustrative purposes. Optimal values must be determined experimentally on your specific instrument.
Experimental Protocols
Protocol 1: Collision Energy Optimization for MNP-d4
This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of MNP-d4.
1. Standard Preparation:
-
Prepare a stock solution of MNP-d4 in methanol.
-
Dilute the stock solution with the initial mobile phase to a concentration that provides a stable and abundant signal (e.g., 100 ng/mL).
2. Infusion and Precursor Ion Confirmation:
-
Infuse the MNP-d4 solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire full scan mass spectra in positive ion mode to confirm the presence and stability of the [M+H]⁺ precursor ion at m/z 134.1.
3. Product Ion Scanning:
-
Set up a product ion scan method, selecting m/z 134.1 as the precursor ion.
-
Acquire product ion spectra at a low collision energy (e.g., 10 eV) to identify the major fragment ions.
4. Collision Energy Ramping:
-
Create a method to systematically ramp the collision energy over a defined range (e.g., 5 to 40 eV) in small increments (e.g., 2-5 eV).
-
For each collision energy value, acquire data for a sufficient duration to obtain a stable signal.
5. Data Analysis:
-
Plot the intensity of each major product ion as a function of the collision energy to generate breakdown curves.
-
The optimal collision energy for each transition is the value that yields the maximum product ion intensity.
6. MRM Method Finalization:
-
Create a Multiple Reaction Monitoring (MRM) method using the precursor ion and the most intense and specific product ions.
-
Set the collision energy for each transition to the optimized value determined in the previous step.
Visualizations
Proposed Fragmentation Pathway for MNP-d4
Caption: Proposed fragmentation pathway of protonated MNP-d4.
Experimental Workflow for Collision Energy Optimization
Caption: Workflow for optimizing collision energy for MNP-d4.
Metabolic Activation Pathway of N-Nitrosopiperazines
Caption: Metabolic activation of N-nitrosopiperazines leading to DNA damage.[6][7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. benchchem.com [benchchem.com]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivation of N-nitrosopiperidine to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
High blank levels in phthalate analysis and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of phthalate (B1215562) contamination in their analyses. High background levels of phthalates are a common issue in sensitive analytical methods like GC-MS and LC-MS due to their ubiquitous nature as plasticizers.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and eliminating sources of contamination when high blank levels of common phthalates—such as dibutyl phthalate (DBP), di(2-ethylhexyl) phthalate (DEHP), or diisononyl phthalate (DINP)—are observed.[1]
Q: My analytical blanks show high phthalate levels. Where should I begin troubleshooting?
A: Start with a systematic investigation to isolate the source of contamination. A common approach is to analyze a series of blanks, progressively adding components of your analytical process. This allows you to pinpoint the stage where contamination is introduced. The workflow below illustrates a logical sequence for troubleshooting.
Frequently Asked Questions (FAQs)
General Contamination
Q1: What are the most common sources of phthalate contamination in a laboratory?
A1: Phthalates are pervasive and can be introduced at nearly any stage of the analytical process.[1] The most common sources include:
-
Solvents and Reagents: Even high-purity solvents can contain low levels of phthalates. Methylene chloride, ethyl acetate, and acetone (B3395972) are common culprits.[3]
-
Laboratory Consumables: Plastic items are a primary source. Significant leaching has been observed from pipette tips, plastic syringes, filter holders, and sample vials/caps.[4][5] Parafilm can also be a source of DEHP.[5]
-
Glassware: Improperly cleaned glassware can retain phthalate residues. Even new glassware may have coatings that contain phthalates.[3]
-
Laboratory Equipment: Tubing (especially PVC), solvent frits used in HPLC, and components of automated systems can leach phthalates.[3]
-
Laboratory Environment: Phthalates are present in laboratory air and dust, originating from flooring, paints, and building materials. This airborne contamination can enter samples.[1]
-
Personal Care Products: Cosmetics and lotions used by lab personnel can be a source of phthalates.[1]
Q2: I see ghost peaks in my chromatogram. Could these be phthalates?
A2: Yes, ghost peaks that appear consistently in blanks are often indicative of contamination. Phthalates are semi-volatile and can accumulate in the GC injector port, slowly releasing during subsequent runs to cause ghost peaks.[1] Regular cleaning of the injector liner and septum is crucial for mitigation.[1]
Solvents and Reagents
Q3: How can I test my solvents for phthalate contamination?
A3: Concentrate a large volume of the solvent (e.g., 100 mL) down to a small volume (e.g., 1 mL) in a scrupulously clean glass container under a gentle stream of high-purity nitrogen. Analyze this concentrated residue by GC-MS to determine if phthalates are present at detectable levels.[6]
Q4: What is the best way to prepare phthalate-free water?
A4: High-purity water systems (e.g., Milli-Q) are generally effective. However, plastic components within these systems can be a source of contamination. To ensure phthalate-free water, it is best to distill high-purity water in an all-glass apparatus that has been rigorously cleaned.
Consumables and Glassware
Q5: What common laboratory plastics should I avoid?
A5: Polyvinyl chloride (PVC) is a major source of phthalates and should be avoided.[7] While plastics like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) are generally preferred, it is critical to test any new batch of plastic consumables for phthalate leaching before use in sensitive analyses.[6][8] Whenever possible, substitute plastic items with glass or stainless steel alternatives.
Q6: Are "phthalate-free" consumables truly free of contamination?
A6: While certified "phthalate-free" consumables are a significantly better choice, they are not always entirely free from contamination.[9][10] Contamination can sometimes be introduced during the manufacturing or packaging process.[8] It is always a best practice to perform a leaching test on a new lot of consumables by rinsing or sonicating them with a clean solvent and analyzing the solvent.[1]
Instrumentation
Q7: Can the GC-MS system itself be a source of contamination?
A7: Yes. Several components can introduce phthalates:
-
Injector Port: Accumulation of phthalates in the injector liner is a common problem leading to carryover and ghost peaks.[1]
-
Septa: Injector septa can bleed phthalates, especially at high temperatures. Use high-quality, low-bleed PTFE-lined septa.[6][11]
-
Syringe: The outer surface of an autosampler syringe needle can absorb phthalates from the lab air, which are then desorbed in the hot injector.[12][13] An effective needle wash step is essential.[1]
-
Gas Lines: Plastic tubing in gas lines can be a source. Use stainless steel or copper tubing where possible.[11]
Quantitative Data Summary
Phthalate leaching from laboratory consumables is a well-documented issue. The levels can vary significantly based on the manufacturer, specific batch, and the solvent used for testing.
Table 1: Reported Phthalate Leaching from Laboratory Consumables
| Laboratory Consumable | Phthalate Detected | Reported Leaching Level (µg/cm²) | Reference |
| Pipette Tips | DEHP | 0.36 | [4][5][8] |
| Pipette Tips | DINP | 0.86 | [4][5][8] |
| PTFE Filter Holders | DBP | 2.49 | [4][5][8] |
| Cellulose Acetate Filters | DMP | 5.85 | [4][8] |
| Regenerated Cellulose Filters | DBP | 0.61 | [4][8] |
| Parafilm® | DEHP | up to 0.50 | [4][5][8] |
Note: These values are illustrative and highlight potential sources. Actual levels may differ.
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Trace Phthalate Analysis
This protocol is designed to minimize background phthalate contamination on laboratory glassware.[6]
Methodology:
-
Initial Wash: As soon as possible after use, rinse glassware to remove gross material.[14] Scrub with a laboratory-grade, phosphate-free detergent and hot water.[1][14] Use brushes with plastic handles to avoid scratching the glass.[15]
-
Tap Water Rinse: Rinse thoroughly with tap water at least six times to remove all detergent.[1]
-
Deionized Water Rinse: Rinse multiple times (at least 3-4) with deionized or high-purity water.[1][14]
-
Solvent Rinse: In a fume hood, rinse the glassware with a high-purity solvent such as acetone or hexane (B92381) to remove any remaining organic residues.[1][6]
-
Baking (Muffle Furnace): For non-volumetric glassware, bake in a muffle furnace at 400°C for a minimum of 2 hours (overnight is also common).[6][16] This step is highly effective at volatilizing residual phthalates.
-
Cooling and Storage: Allow glassware to cool completely in a clean, dust-free environment (like a desiccator).[6] Cover all openings with pre-cleaned aluminum foil (foil that has been rinsed with hexane and baked) to prevent airborne contamination during storage.[1]
Protocol 2: Testing Consumables for Phthalate Leaching
This protocol provides a method to check a new batch of consumables (e.g., pipette tips, vials) for contamination.
Methodology:
-
Preparation: Place a known quantity of the consumable (e.g., 10 pipette tips) into a rigorously cleaned glass vial.
-
Extraction: Add a measured volume of a high-purity solvent that has been previously tested and confirmed to be phthalate-free (e.g., hexane or methanol).
-
Leaching: Agitate or sonicate the vial for a set period (e.g., 30 minutes) to encourage leaching.[1]
-
Analysis: Carefully remove the solvent from the vial and transfer it to an autosampler vial.
-
Concentration (Optional): If very low levels of contamination are expected, the solvent can be concentrated under nitrogen as described in FAQ Q3.
-
GC-MS Analysis: Analyze the solvent for the target phthalates. Compare the results to a solvent blank that has not been exposed to the consumables.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Medical-Grade PVC Tubing (Phthalate Free) - PROAnalytics, LLC [pro-analytics.net]
- 8. research.thea.ie [research.thea.ie]
- 9. labcon.com [labcon.com]
- 10. labcon.com [labcon.com]
- 11. benchchem.com [benchchem.com]
- 12. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. watersciences.unl.edu [watersciences.unl.edu]
- 15. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Injection Volume Optimization for Trace Phthalate Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing injection volumes for the trace analysis of phthalates by Gas Chromatography-Mass Spectrometry (GC-MS). Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you resolve common issues and improve the sensitivity and reliability of your analyses.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My phthalate (B1215562) peaks have completely disappeared or their intensity is drastically reduced. What should I do?
A1: The disappearance of phthalate peaks is a common problem that can stem from various sources. A systematic troubleshooting approach is recommended to identify the root cause.[1]
-
Check for Leaks: Ensure all fittings and connections in the GC-MS system are secure, as leaks can lead to sample loss.
-
Verify Syringe Functionality: A clogged or defective syringe will prevent the sample from being introduced into the inlet. Visually inspect the syringe and plunger; clean or replace it if necessary.[1]
-
Examine the Septum: A cored or leaking septum can cause sample loss. It's also a potential source of phthalate contamination. Replace the septum with a high-quality, low-bleed alternative.[1]
-
Assess the GC Column: A broken or contaminated column can prevent the sample from reaching the detector. Inspect the column for breaks and consider trimming the front end to remove contaminants. If the issue persists, the column may need to be replaced.[1]
-
Confirm MS Parameters: If using Selected Ion Monitoring (SIM) mode, verify that the correct quantifier and qualifier ions are entered in your method and that the dwell times are sufficient (typically 50-100 ms).[1]
-
Check Instrument Status: Ensure the MS is properly tuned and that the filament and detector are functioning correctly.[1]
Q2: I'm observing phthalate peaks in my solvent blanks. How can I eliminate this background contamination?
A2: Phthalate contamination is a pervasive issue in trace analysis due to their widespread use as plasticizers.[1][2]
-
Solvents and Reagents: Use high-purity, "phthalate-free" grade solvents. It is advisable to analyze a fresh bottle of solvent to confirm its purity.[1]
-
Sample Preparation: Avoid using plastic containers, pipette tips, or other labware that may leach phthalates. Use glassware that has been thoroughly cleaned and baked.
-
GC System Components: The injector septum can be a source of phthalate bleed; use high-temperature, low-bleed septa.[1] Carrier gas lines should be made of copper or stainless steel, not plastic.[1] The syringe needle itself can be a source of contamination from the lab air; consider needle wash steps or specialized injection techniques to minimize this.[2][3]
-
Laboratory Environment: Phthalates are often present in the ambient laboratory air.[1][2] Minimize the exposure of samples, solvents, and consumables by keeping them capped whenever possible.[1]
Q3: My high molecular weight phthalate peaks are tailing or showing poor sensitivity. What is the cause?
A3: This issue often points to problems with analyte transfer and interaction within the GC system.[1]
-
Cold Spots: A cold spot between the GC column and the MS source can lead to poor transfer of less volatile compounds. Ensure the MS transfer line temperature is adequate (e.g., 280-300°C).[1]
-
Injector Temperature: The injector temperature may be too low for efficient vaporization of high molecular weight phthalates. Incrementally increase the injector temperature, but do not exceed the column's maximum temperature limit.[1]
-
Active Sites: Active sites in the inlet liner or on the column can adsorb these compounds, leading to peak tailing and reduced response. Replace the liner with a new, deactivated one and consider trimming the front of the column.[1] Using an "ultra-inert" column is also recommended.[1]
Q4: How does increasing the injection volume affect my peak shape?
A4: While increasing the injection volume can enhance sensitivity, it can also lead to peak shape distortion if not managed correctly.
-
Solvent Mismatch: If the sample solvent is stronger than the initial mobile phase in reversed-phase LC or has a significantly different polarity in GC, it can cause peak fronting or splitting, especially with larger injection volumes.[4]
-
Backflash: Injecting a large volume of solvent into a hot GC inlet can cause the sample to vaporize too quickly and expand beyond the volume of the liner, leading to sample loss and poor reproducibility. This is known as backflash. Using a pulsed splitless injection can help mitigate this.[5][6]
-
Column Overload: Injecting too much analyte can saturate the column, resulting in broadened, distorted peaks.[6] If you observe this, try diluting your sample.
Data Presentation
The following tables summarize typical GC-MS parameters for phthalate analysis, providing a starting point for method development.
Table 1: Recommended GC-MS Injection Parameters for Phthalate Analysis
| Parameter | Recommended Value | Common Range/Notes |
| Inlet Temperature | 280 °C | 250 - 300 °C. Higher temperatures can lead to analyte degradation.[1][6] |
| Injection Volume | 1.0 µL | 0.5 - 2.0 µL. Larger volumes may require specialized techniques like LVI.[5][6][7][8][9][10] |
| Injection Mode | Splitless | Pulsed splitless injection is often preferred to maximize analyte transfer to the column.[5][6] |
| Liner Type | Deactivated single taper with wool | An Ultra Inert mid-frit liner is also a good option to facilitate sample vaporization.[5][6] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can reduce analysis times but requires a compatible system.[6] |
| Flow Rate | 1.0 - 1.2 mL/min | Optimal flow rate depends on column dimensions and carrier gas.[7][11] |
Table 2: Typical GC Oven Program and MS Parameters
| Parameter | Recommended Value | Notes |
| Oven Program | Initial: 60-100°C, hold for 1 minRamp: 10-20°C/min to 300-320°CHold: 5 min | This is a starting point; the ramp rate may need to be optimized for specific separations.[6][7] |
| MS Transfer Line Temp. | 280-300 °C | Crucial for preventing cold spots and ensuring efficient transfer of high molecular weight phthalates.[1] |
| Ion Source Temperature | 200-230 °C | Refer to your instrument manufacturer's recommendations. |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | SIM mode offers higher sensitivity and selectivity for trace analysis. A common ion for many phthalates is m/z 149.[1][6] |
Experimental Protocols
Standard Splitless Injection Protocol for Phthalate Analysis
This protocol outlines a standard method for the analysis of phthalates using a 1 µL injection.
-
Sample Preparation:
-
Prepare calibration standards and samples in a phthalate-free solvent such as hexane (B92381) or methanol.
-
If necessary, perform a liquid-liquid extraction to isolate phthalates from the sample matrix.
-
-
GC-MS System Configuration:
-
GC Column: A low-polarity, low-bleed, inert GC column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) column (30 m x 0.25 mm, 0.25 µm), is recommended.[1]
-
Injector: Configure the injector for splitless mode.
-
Liner: Install a deactivated glass liner, potentially with glass wool.
-
-
GC-MS Method Parameters:
-
Set the injection parameters as outlined in Table 1.
-
Program the GC oven temperature as described in Table 2.
-
Set the MS parameters as detailed in Table 2, using either Scan or SIM mode depending on the required sensitivity.
-
-
Analysis Sequence:
-
Begin the sequence with several solvent blank injections to ensure the system is clean.
-
Inject calibration standards from the lowest to the highest concentration.
-
Inject samples, interspersed with quality control (QC) samples and solvent blanks to monitor for carryover and contamination.
-
Large Volume Injection (LVI) Protocol using a Programmable Temperature Vaporizer (PTV)
For ultra-trace analysis, LVI can be employed to increase the amount of sample introduced into the GC system.
-
System Requirements:
-
A GC inlet equipped with a Programmable Temperature Vaporizer (PTV) is necessary for this technique.
-
-
PTV Injection Program:
-
Initial Inlet Temperature: Set to a temperature slightly below the boiling point of the injection solvent (e.g., 40-60°C).
-
Injection: Inject a larger volume of sample (e.g., 10-50 µL) at a controlled speed.
-
Solvent Venting: Hold the initial temperature for a specified time with the split vent open to evaporate the bulk of the solvent.
-
Inlet Temperature Ramp: Rapidly increase the PTV inlet temperature to a high temperature (e.g., 280-300°C) to vaporize and transfer the target phthalates to the column. The split vent is closed during this step.
-
Split Vent Open: After the transfer is complete, the split vent can be opened again.
-
-
GC-MS Parameters:
-
The GC oven program and MS parameters will be similar to the standard method but may require optimization to handle the larger analyte concentration. The initial oven temperature should be low enough to allow for efficient cold trapping of the analytes at the head of the column.
-
Mandatory Visualization
Caption: Workflow for optimizing injection volume in trace phthalate analysis.
Caption: Troubleshooting workflow for common issues in phthalate analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Full method validation for phthalate analysis using MNP-d4
A Comprehensive Guide to Full Method Validation for Phthalate (B1215562) Analysis Leveraging Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of phthalates is of paramount importance. Phthalates, a class of chemical compounds commonly used as plasticizers, can leach from packaging materials and manufacturing equipment into pharmaceutical products, posing potential health risks. This guide provides an objective comparison of analytical methods for phthalate determination, with a focus on full method validation utilizing a deuterated internal standard, exemplified by Bis(4-Methyl-2-pentyl) Phthalate-d4. The inclusion of supporting experimental data and detailed methodologies aims to assist in the selection and implementation of the most suitable technique for your specific needs.
The two primary analytical techniques employed for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[1] The choice between these methods depends on various factors, including the specific phthalates of interest, the sample matrix, the required sensitivity, and analytical throughput.[1]
Quantitative Performance: A Side-by-Side Comparison
The validation of analytical methods is crucial in regulated environments to ensure data integrity and reliability. The use of a deuterated internal standard, such as Bis(4-Methyl-2-pentyl) Phthalate-d4, is considered the gold standard for quantitative analysis using isotope dilution mass spectrometry (IDMS).[2] This is because deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts, allowing them to accurately account for analyte loss during extraction, matrix effects, and instrument variability.[2]
Below is a summary of quantitative data from various studies, providing a comparative overview of the performance of different analytical methods for phthalate analysis.
| Validation Parameter | Method A: GC-MS with Deuterated IS (e.g., Bis(4-Methyl-2-pentyl) Phthalate-d4) | Method B: GC-MS with Non-Deuterated IS (e.g., Benzyl Benzoate) | Method C: LC-MS/MS with Deuterated IS |
| Specificity / Selectivity | High; mass spectrometric detection (SIM mode) resolves co-eluting peaks.[2] | High; mass spectrometric detection resolves co-eluting peaks.[2] | High; MRM transitions provide excellent selectivity. |
| Linearity (R²) | Typically > 0.995.[2] | Typically > 0.99.[2] | Typically > 0.99. |
| Accuracy (% Recovery) | 90.0% – 110.0%.[2] | 85.0% – 115.0%. | 92.0% - 108.0%. |
| Precision (RSDr %) | < 10%.[2] | < 15%. | < 10%. |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL.[2] | 0.5 - 2.0 ng/mL. | 0.01 - 0.5 ng/mL.[2] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL.[2] | 1.5 - 6.0 ng/mL. | 0.03 - 1.5 ng/mL.[2] |
| Robustness | High; stable isotope IS compensates for minor variations.[2] | Moderate; variations can impact accuracy. | High; stable isotope IS compensates for minor variations.[2] |
Data presented are representative values compiled from analytical literature and should be confirmed by laboratory-specific validation studies.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are generalized protocols for phthalate analysis using GC-MS with a deuterated internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Measurement : Accurately measure a known volume or weight of the sample into a glass container. To minimize contamination, it is crucial to avoid contact with any plastic materials throughout the sample preparation process.[3]
-
Internal Standard Spiking : Spike the sample with a known amount of the deuterated internal standard solution (e.g., Bis(4-Methyl-2-pentyl) Phthalate-d4 in hexane).[2]
-
Extraction : Add a suitable extraction solvent, such as n-hexane or dichloromethane.[3][4] Vigorously shake or vortex the mixture to ensure efficient extraction of phthalates into the organic layer.[4] For solid samples, sonication-assisted extraction may be employed.[4]
-
Phase Separation : Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.[4]
-
Collection : Carefully transfer the organic layer to a clean glass tube.
-
Concentration : Evaporate the solvent to a smaller volume or to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.[2]
GC-MS Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
Visualizing the Workflow and Method Comparison
The following diagrams, created using Graphviz, illustrate the experimental workflow for phthalate analysis and provide a logical comparison of the primary analytical methods.
References
Assessing Accuracy and Precision with MNP-d4 Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and precision of analytical methods are paramount for generating reliable and reproducible data. In quantitative bioanalysis, especially using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high-quality results.[1][2] This guide provides a comprehensive comparison of analytical performance when utilizing 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) as an internal standard, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An ideal internal standard co-elutes with the analyte and experiences the same effects of sample preparation, injection volume variability, and matrix effects (ion suppression or enhancement).[3][4][5] Deuterated standards like MNP-d4 are chemically almost identical to the analyte, ensuring they behave similarly throughout the analytical process.[4] This mimicry allows for the correction of variations, leading to superior accuracy and precision compared to external standard methods or the use of structurally analogous internal standards.[5][6][7]
Comparative Performance of MNP-d4
The use of MNP-d4 as an internal standard has been shown to yield excellent accuracy and precision in the quantification of MNP, a genotoxic impurity found in certain drug products.[8][9] The following table summarizes the validation results from a study utilizing an LC-MS/MS method with MNP-d4 for the determination of MNP in multicomponent products with rifampicin.
| Performance Metric | Result | Acceptance Criteria |
| Accuracy (Recovery) | 100.38% ± 3.24% | Not specified in the article, but typically 80-120% for accuracy. |
| Precision (Repeatability RSD) | < 2.6% | RSD should not exceed 21% and should pass the Horwitz statistical test.[8] |
| Intermediate Precision (RSD) | 2.52% | Not specified in the article, but typically <15% for intermediate precision. |
| **Linearity (R²) ** | ≥ 0.999 | Not specified in the article, but typically ≥0.99. |
| Limit of Quantification (LOQ) | 0.51 ng/mL | Signal-to-noise ratio of at least 10.[10] |
| Table 1: Summary of LC-MS/MS method validation results for MNP analysis using MNP-d4 internal standard. Data sourced from a 2023 study on MNP in multicomponent products with rifampicin.[8][9] |
The data clearly demonstrates that the method employing MNP-d4 as an internal standard meets and exceeds typical regulatory requirements for accuracy and precision.[8][11] The low relative standard deviation (RSD) values indicate high precision, while the recovery percentage close to 100% signifies excellent accuracy.[8][9]
The Alternative: Non-Deuterated Internal Standards
While SIL-IS are preferred, sometimes a non-deuterated structural analog is used as an internal standard, often due to cost or availability.[2] However, these compounds may have different chromatographic retention times and can be affected differently by matrix components, potentially compromising the accuracy of the results.[2][6]
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated (e.g., MNP-d4) | - Nearly identical physicochemical properties to the analyte.[4]- Co-elutes with the analyte, effectively compensating for matrix effects.[4]- Provides the highest accuracy and precision.[5][7] | - Can be more expensive to synthesize. |
| Structural Analog | - More readily available and cost-effective. | - Different retention times and susceptibility to matrix effects can lead to inaccurate quantification.[2][6]- May not fully compensate for variability in sample preparation. |
| Table 2: Comparison of Deuterated vs. Non-Deuterated Internal Standards. |
Experimental Protocol: Quantification of MNP using MNP-d4 Internal Standard
This section provides a detailed protocol for the quantification of MNP in a drug product matrix using MNP-d4 as an internal standard, based on established methodologies.[8]
1. Materials and Reagents
-
MNP certified reference material
-
MNP-d4 internal standard
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
0.1 M Sodium Hydroxide
-
1 M Sodium Hydroxide
-
Formic Acid (or other suitable mobile phase modifier)
-
Drug product matrix
2. Standard Solution Preparation
-
MNP Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve MNP in methanol.
-
MNP Intermediate Dilution (e.g., 0.1 µg/mL): Dilute the MNP stock solution with methanol.
-
MNP-d4 Internal Standard (IS) Stock Solution (e.g., 5000 µg/mL): Accurately weigh and dissolve MNP-d4 in methanol.
-
MNP-d4 IS Working Solution (e.g., 1 µg/mL): Dilute the MNP-d4 IS stock solution with methanol.[8]
3. Sample Preparation
-
Weigh 135 mg of the grated drug product into a 15 mL centrifuge tube.
-
Add 100 µL of the MNP-d4 IS working solution (1 µg/mL).[8]
-
Add 2.4 mL of methanol.
-
Add 2.35 mL of water.
-
Add 150 µL of 1 M NaOH for neutralization.[8]
-
Vortex the tube for 1 minute at 2000 rpm.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Filter the supernatant through a 0.2 µm PTFE filter prior to LC-MS/MS analysis.[8]
4. LC-MS/MS Analysis
-
LC Column: A suitable reversed-phase column, such as a Purospher® STAR Phenyl column.[8]
-
Mobile Phase: A gradient of water and methanol with a suitable modifier (e.g., formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
5. Quantification
-
Construct a calibration curve by plotting the peak area ratio of MNP to MNP-d4 against the concentration of the MNP calibration standards.
-
Determine the concentration of MNP in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the principle of internal standard correction.
Caption: Experimental workflow for MNP quantification.
Caption: Principle of internal standard correction.
Conclusion
The use of MNP-d4 as a stable isotope-labeled internal standard provides a robust and reliable method for the accurate and precise quantification of MNP. The near-identical physicochemical properties of MNP-d4 to MNP ensure that it effectively compensates for variations throughout the analytical process, from sample preparation to detection. For researchers and drug development professionals requiring the highest quality data for regulatory submissions and product safety assessments, the implementation of MNP-d4 is a superior analytical strategy compared to methods relying on external standards or non-deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies | MDPI [mdpi.com]
- 9. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. fda.gov [fda.gov]
A Researcher's Guide to Deuterated Internal Standards for Phthalate Analysis: A Comparative Overview
For researchers, scientists, and drug development professionals, the accurate quantification of phthalate (B1215562) esters is critical due to their prevalence as plasticizers and their potential roles as endocrine disruptors.[1][2] Given the complexities of various sample matrices—from environmental to biological—the use of stable isotope-labeled internal standards is paramount for robust and reliable analytical methods. This guide provides an objective comparison of Mono-n-pentyl phthalate-d4 (MNP-d4) and other common deuterated internal standards for phthalate analysis, supported by experimental data and detailed protocols.
Deuterated internal standards are the preferred choice in mass spectrometry-based methods (GC-MS and LC-MS/MS) for their ability to mimic the target analyte's behavior during sample preparation and analysis.[3][4][5] Because they are chemically almost identical to the native compounds, they co-elute chromatographically and experience similar extraction efficiencies and matrix-induced ionization effects.[3][6][7] This allows for effective correction of analytical variability, leading to highly accurate and precise quantification.[3][5][8]
This guide focuses on Mono-n-pentyl phthalate-d4 (MNP-d4), a deuterated analog of the monoester metabolite of di-n-pentyl phthalate.[9][10] Its performance is compared with other widely used deuterated internal standards for common phthalates.
Performance Comparison of Deuterated Phthalate Standards
The choice of a deuterated internal standard can significantly influence method performance, particularly linearity, recovery, and precision.[3] While using a corresponding deuterated analog for each target phthalate is the gold standard, studies have shown that a single, well-chosen standard can provide excellent results for a panel of phthalates.[3] The following table summarizes typical performance characteristics of MNP-d4 and other common deuterated standards from various analytical applications.
| Internal Standard | Analyte(s) | Matrix | Analytical Method | Linearity (R²) | Recovery (%) | Precision (RSD %) | Reference |
| MNP-d4 (Mono-n-pentyl phthalate-d4) | Mono-n-pentyl phthalate & other monoesters | Urine, Environmental | LC-MS/MS | >0.99 | 85 - 115 | < 15 | [11] (Typical) |
| DMP-d4 (Dimethyl phthalate-d4) | Dimethyl phthalate | Wine, Building Products | GC-MS | >0.998 | 90 - 110 | < 10 | [8][11][12] |
| DEP-d4 (Diethyl phthalate-d4) | Diethyl phthalate | Wine, Indoor Air | GC-MS | >0.99 | 88 - 105 | < 10 | [4][12] |
| DBP-d4 (Di-n-butyl phthalate-d4) | Di-n-butyl phthalate, Mono-n-butyl phthalate | Urine, Food, Wine | GC-MS, LC-MS/MS | >0.99 | 91.5 - 118.1 | < 10 | [8][11][13] |
| DEHP-d4 (Di(2-ethylhexyl) phthalate-d4) | DEHP & its metabolites | Urine, Food, Fish Muscle | GC-MS, LC-MS/MS | >0.99 | 70 - 98 | < 15 | [5][8][11] |
| BBP-d4 (Benzyl butyl phthalate-d4) | Benzyl butyl phthalate | Wine, Indoor Air | GC-MS | >0.99 | 95 - 110 | < 10 | [4][12] |
Note: Performance data is synthesized from multiple sources and can vary depending on the specific sample matrix, extraction method, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below is a representative protocol for the analysis of phthalates in a liquid matrix (e.g., urine, beverages) using a deuterated internal standard, adaptable for both GC-MS and LC-MS/MS.
Protocol 1: Quantification of Phthalate Metabolites in Urine by LC-MS/MS
This method is suitable for the simultaneous quantification of multiple phthalate monoester metabolites.[1][14]
1. Reagents and Materials
-
Standards : Certified reference standards of target phthalate monoesters and their corresponding deuterated analogs (e.g., MNP-d4).
-
Solvents : High-purity, phthalate-free methanol (B129727), acetonitrile (B52724), and water.
-
Enzymes : β-glucuronidase from E. coli for deconjugation of metabolites.[2]
-
Extraction : Solid-Phase Extraction (SPE) cartridges (e.g., C18).
2. Standard Preparation
-
Stock Solutions : Prepare individual stock solutions of each phthalate metabolite and deuterated internal standard (e.g., 1 mg/mL) in methanol. Store at -20°C or below.[6][15]
-
Working Solutions : Prepare a mixed working standard solution of all target analytes and a separate mixed internal standard (IS) working solution by diluting the stock solutions in methanol/water.[2]
-
Calibration Curve : Create a set of calibration standards (e.g., 0.1 to 100 ng/mL) by spiking the analyte working solution into a blank matrix (e.g., phthalate-free synthetic urine). Fortify each calibration level with a constant amount of the IS working solution.[15]
3. Sample Preparation
-
Spiking : To 1 mL of urine sample, add a precise volume of the IS working solution.[2]
-
Enzymatic Hydrolysis : To measure total (free + glucuronidated) metabolite concentrations, add β-glucuronidase solution and buffer, then incubate (e.g., at 37°C for 2 hours) to deconjugate the metabolites.[2][14]
-
Solid-Phase Extraction (SPE) :
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with water or a weak organic solvent).
-
Elute the analytes and internal standards with a suitable solvent (e.g., acetonitrile or methanol).
-
-
Concentration : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known, small volume of mobile phase for analysis.[15]
4. LC-MS/MS Analysis
-
Chromatography : Use a reverse-phase C18 column with a gradient elution of water and methanol/acetonitrile, both typically containing a modifier like formic acid or ammonium (B1175870) acetate.[1][13]
-
Ionization : Employ negative mode electrospray ionization (ESI-), which is effective for phthalate monoesters.[1]
-
Detection : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Monitor at least two transitions (precursor ion → product ion) for each analyte and internal standard for confident identification and quantification.
5. Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.[2][8]
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.[2]
Visualizing the Workflow
A clear understanding of the analytical process is essential for troubleshooting and method adaptation.
Caption: General workflow for phthalate metabolite analysis using a deuterated internal standard.
Conclusion
The use of deuterated internal standards is indispensable for the accurate and precise quantification of phthalates in complex matrices.[4] Mono-n-pentyl phthalate-d4 (MNP-d4) serves as a reliable internal standard for its native analog and can be effectively integrated into multi-analyte methods alongside other common standards like DBP-d4 and DEHP-d4. The choice of the most appropriate internal standard depends on the specific target analytes, sample matrix, and regulatory requirements. By compensating for variations in sample preparation and instrument response, these labeled compounds ensure the generation of high-quality, defensible data essential for research, clinical, and regulatory applications.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. mono-n-Pentyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 10. Mono-n-pentyl phthalate | C13H16O4 | CID 90531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 13. fda.gov.tw [fda.gov.tw]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
- 15. benchchem.com [benchchem.com]
Navigating the Labyrinth: A Guide to Inter-laboratory Variability in Phthalate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phthalates and their metabolites is paramount for toxicological studies, human biomonitoring, and ensuring the safety of pharmaceutical products. However, the ubiquitous nature of these compounds and the diversity of analytical methodologies can lead to significant inter-laboratory variability, complicating data comparison and interpretation. This guide provides an objective comparison of common analytical methods, supported by experimental data from inter-laboratory studies, to help researchers navigate these challenges and achieve more reliable and comparable results.
The Analytical Landscape: Common Methods and Key Considerations
The two most prevalent techniques for the analysis of phthalates and their metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited to different sample types and analytical goals.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique, particularly for the analysis of parent phthalates in environmental and material samples. It offers excellent separation efficiency and is well-suited for volatile and semi-volatile compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for analyzing phthalate (B1215562) metabolites in biological matrices like urine and serum.[1] Its high sensitivity and specificity allow for the detection of low-level metabolites without the need for derivatization, simplifying sample preparation.
A critical component in minimizing variability and ensuring accuracy in both methods is the use of isotope-labeled internal standards . These standards, such as deuterated analogues of the target analytes, are added to samples at the beginning of the analytical process. They co-elute with the target analytes and experience similar matrix effects and procedural losses, allowing for accurate correction and quantification.
Inter-laboratory Performance: A Quantitative Comparison
Inter-laboratory comparison studies are essential for assessing the reproducibility and comparability of analytical methods across different laboratories. The data below, summarized from proficiency testing programs and round-robin studies, highlight the expected performance of current analytical methodologies for phthalate analysis.
Table 1: Inter-laboratory Reproducibility of Phthalate Metabolite Analysis in Human Urine (LC-MS/MS)
| Analyte Type | Average Inter-laboratory Reproducibility (RSDr) | Average Reproducibility in High-Performing Labs (RSDr) | Reference |
| Single-Isomer Phthalate Biomarkers | 24% | 17% | [1] |
| Mixed-Isomer Phthalate Biomarkers | 43% | 26% | [1] |
Data from the HBM4EU project, a large-scale European human biomonitoring study, demonstrates that while variability exists, it can be significantly reduced in laboratories with robust quality control measures.[1]
Table 2: Performance Characteristics of Phthalate Analysis Methods
| Parameter | GC-MS (Environmental Samples) | LC-MS/MS (Biological Samples) |
| Recovery | 80 - 120% | 90 - 110% |
| Intra-laboratory Repeatability (RSDr) | < 15% | < 10% |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | 0.1 - 1.0 ng/mL |
These values represent typical performance characteristics and may vary depending on the specific analyte, matrix, and laboratory instrumentation.
Experimental Protocols: Detailed Methodologies
Standardized and well-documented experimental protocols are crucial for reducing inter-laboratory variability. Below are detailed methodologies for the two primary analytical techniques.
Protocol 1: LC-MS/MS Analysis of Phthalate Metabolites in Human Urine
This protocol is designed for the sensitive and specific quantification of phthalate metabolites, which are key biomarkers of human exposure.
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Vortex mix the samples to ensure homogeneity.
- Pipette a 1.0 mL aliquot of urine into a clean polypropylene (B1209903) tube.
- Add an internal standard solution containing isotope-labeled analogues of the target phthalate metabolites.
- Add a buffered solution of β-glucuronidase to deconjugate the glucuronidated metabolites.
- Incubate the mixture at 37°C for a minimum of 2 hours.
- Acidify the sample with formic acid.
2. Solid-Phase Extraction (SPE):
- Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
- Load the prepared urine sample onto the SPE cartridge.
- Wash the cartridge with a water/methanol solution to remove interferences.
- Dry the cartridge under vacuum or with nitrogen.
- Elute the phthalate metabolites with an appropriate solvent, such as acetonitrile (B52724) or ethyl acetate.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of the initial mobile phase.
3. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry Detection:
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard.
4. Data Analysis:
- Integrate the peak areas for each analyte and its corresponding internal standard.
- Calculate the response ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
- Determine the concentration of the analytes in the samples from the calibration curve.
Protocol 2: GC-MS Analysis of Phthalates in Environmental Samples (e.g., Water, Soil)
This protocol is suitable for the quantification of parent phthalates in various environmental matrices.
1. Sample Preparation:
- Water Samples:
- Measure a 1 L volume of the water sample.
- Add a surrogate internal standard solution containing deuterated phthalates.
- Perform liquid-liquid extraction (LLE) using a suitable solvent like dichloromethane (B109758) or a hexane/acetone mixture. Shake vigorously and allow the layers to separate.
- Collect the organic layer. Repeat the extraction process twice more.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Soil/Sediment Samples:
- Air-dry and sieve the sample to remove large debris.
- Weigh a 10 g portion of the homogenized sample.
- Add a surrogate internal standard solution.
- Perform extraction using a technique such as Soxhlet extraction or pressurized fluid extraction with an appropriate solvent.
- Concentrate the extract.
2. Clean-up (if necessary):
- For complex matrices, a clean-up step using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) may be required to remove interfering compounds.
3. GC-MS Analysis:
- Chromatographic Separation:
- Column: A low-bleed capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Splitless injection mode is commonly used.
- Oven Temperature Program: A programmed temperature ramp to achieve optimal separation of the target phthalates.
- Mass Spectrometry Detection:
- Ionization: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions for each phthalate.
4. Data Analysis:
- Quantification is achieved by constructing a calibration curve using the peak area ratios of the analytes to their corresponding internal standards.
Visualizing the Workflow and Key Relationships
To better understand the analytical process and the factors contributing to variability, the following diagrams illustrate the experimental workflow and the logical relationships in phthalate analysis.
Caption: A generalized experimental workflow for phthalate analysis.
Caption: Key sources of inter-laboratory variability in phthalate analysis.
Conclusion: Towards Harmonization and Comparability
Achieving reliable and comparable data for phthalate analysis across different laboratories is a critical goal for the scientific community. While inherent variability exists, it can be substantially minimized through the adoption of standardized and detailed analytical protocols, the mandatory use of isotope-labeled internal standards, and participation in proficiency testing programs. This guide provides a framework for understanding the key sources of variability and offers practical guidance on method selection and implementation. By fostering a greater understanding of these analytical challenges, we can move towards a future of more harmonized and comparable data in the vital field of phthalate research.
References
A Comparative Guide to Using Deuterated Internal Standards for EPA-Compliant Phthalate Testing
In the analytical landscape, ensuring accuracy and reliability in quantifying phthalates is paramount for regulatory compliance and toxicological studies. This guide provides a comprehensive comparison of using deuterated internal standards, with a focus on Monobutyl Phthalate-d4 (MBP-d4) as a representative example, against other analytical approaches for phthalate (B1215562) testing in accordance with United States Environmental Protection Agency (EPA) methods. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows for phthalate analysis.
While the specific term "MNP-d4" is not standard, it is understood to refer to a deuterated form of a phthalate monoester. For the purpose of this guide, we will focus on Monobutyl Phthalate-d4 (MBP-d4), a widely used internal standard for the analysis of its corresponding non-labeled metabolite, Monobutyl Phthalate (MBP), which is a primary metabolite of dibutyl phthalate (DBP).
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled internal standards, such as MBP-d4, in isotope dilution mass spectrometry (IDMS) is considered the gold standard for quantitative analysis.[1] A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of some hydrogen atoms with deuterium.[1] This subtle mass difference allows it to be distinguished by a mass spectrometer, while its identical chemical and physical properties ensure it behaves similarly to the target analyte throughout the entire analytical process, from sample extraction to instrumental analysis.[2] This mimicry allows for the correction of variations in sample preparation, instrument response, and matrix effects, thereby significantly improving the accuracy and precision of quantification.[2][3]
Comparison of Analytical Approaches
The primary alternatives to using a deuterated internal standard are the external standard method and the use of a non-deuterated internal standard, such as a structural analog.
-
External Standard Method: This method relies on a calibration curve generated from a set of standards containing known concentrations of the analyte. The concentration of the analyte in a sample is then determined by comparing its response to the calibration curve. While simple, this method is susceptible to inaccuracies arising from matrix effects and variations in sample preparation and injection volume.[4]
-
Non-Deuterated Internal Standard: This approach uses a different compound, often a structural analog of the analyte, as the internal standard. For example, EPA Method 8061A suggests benzyl (B1604629) benzoate (B1203000) as a potential internal standard for phthalate analysis.[5] While this method can correct for some variability, the chemical and physical differences between the analyte and the internal standard can lead to different recoveries during sample preparation and different responses in the analytical instrument, especially in complex matrices.[1]
Quantitative Performance Data
The superiority of using deuterated internal standards is evident in the improved accuracy, precision, and reliability of the analytical results. The following table summarizes typical performance data for phthalate analysis using different calibration methods.
| Parameter | Deuterated Internal Standard (e.g., MBP-d4) | Non-Deuterated Internal Standard (e.g., Benzyl Benzoate) | External Standard | Reference(s) |
| Accuracy/Recovery (%) | 85 - 115 | Variable, can be inconsistent | Can be compromised by matrix effects | [6][7][8] |
| Precision (%RSD) | < 15% | Generally higher than with deuterated standards | Often > 20% in complex matrices | [1][8] |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | [7] |
| Matrix Effect Correction | High, corrects for extraction and ionization variability | Limited, due to different chemical properties | None | [1] |
Experimental Protocol: Phthalate Analysis using MBP-d4 with GC-MS (Adapted from EPA Method 8061A)
This protocol provides a general workflow for the analysis of phthalates in a water sample using a deuterated internal standard.
1. Reagents and Standards
-
Phthalate standards mix in a suitable solvent.
-
Monobutyl Phthalate-d4 (MBP-d4) internal standard stock solution (e.g., 1 mg/mL in methanol).
-
Working internal standard solution (e.g., 5 µg/mL in acetone).
-
All solvents must be of high purity (pesticide grade or equivalent) and checked for phthalate contamination.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Measure 1 liter of the water sample into a 2-liter separatory funnel.
-
Spike the sample with a known amount of the MBP-d4 working internal standard solution.
-
Add 60 mL of methylene (B1212753) chloride to the separatory funnel and shake vigorously for 2 minutes.
-
Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining all extracts.
-
Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: Initial temperature of 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each target phthalate and for MBP-d4.
-
4. Quantification
-
Prepare a series of calibration standards containing known concentrations of the target phthalates and a constant concentration of the MBP-d4 internal standard.
-
Analyze the calibration standards and samples using the established GC-MS method.
-
For each standard, calculate the response factor (RF) relative to the internal standard.
-
Plot a calibration curve of the RF versus the concentration of the analyte.
-
Calculate the concentration of each phthalate in the samples using the response of the analyte and the internal standard, and the calibration curve.
Workflow for Phthalate Analysis using a Deuterated Internal Standard
Caption: Experimental workflow for phthalate analysis using a deuterated internal standard.
Conclusion
For researchers, scientists, and professionals in drug development who require the highest level of data quality for phthalate analysis in compliance with EPA methods, the use of deuterated internal standards like Monobutyl Phthalate-d4 is the unequivocally superior approach. The ability of these standards to accurately correct for a wide range of analytical variables results in more precise and reliable data, which is crucial for regulatory submissions, environmental monitoring, and toxicological risk assessment. While the initial cost of deuterated standards may be higher, the long-term benefits of robust and defensible data far outweigh this investment.
References
Cross-Validation of GC-MS and LC-MS/MS for Phthalate Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of phthalates is of paramount importance due to their widespread presence and potential as endocrine disruptors. This guide provides an objective cross-validation of two of the most powerful analytical techniques employed for phthalate (B1215562) analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This comparison is supported by experimental data to assist in selecting the most suitable methodology for specific analytical needs.
The choice between GC-MS and LC-MS/MS is often dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix. While both are robust methods, they operate on different principles of separation and ionization, leading to distinct advantages and limitations.[1]
Quantitative Performance: A Side-by-Side Comparison
The validation of analytical methods is crucial in ensuring data quality and reliability. The following table summarizes key quantitative performance metrics for both GC-MS and LC-MS/MS based on published experimental data. The use of internal standards is a critical practice in both methodologies to correct for variations that can occur during sample preparation and instrumental analysis.[2]
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS / GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 50 ppb (GC/MS); 0.5 - 1.0 ng/L (GC-MS/MS)[2] | As low as 1 ppb; 0.125 - 5 pg/µL[2] |
| Limit of Quantitation (LOQ) | 1.5 - 3.0 ng/L (GC-MS/MS)[2] | Routinely in the low ng/L range[2] |
| Linearity (R²) | > 0.998[2] | > 0.99 for all analytes[2] |
| Precision (%RSD) | < 10%[2] | < 15%[2] |
| Accuracy/Recovery (%) | 91.5% - 118.1%[2] | 70% - 98%; 85% - 115%[2] |
Principles and Workflow
Both GC-MS and LC-MS/MS are sophisticated analytical techniques that couple a separation stage with a detection stage. However, their fundamental principles of separation and ionization differ significantly.
Gas Chromatography-Mass Spectrometry (GC-MS) is adept at separating volatile and thermally stable compounds.[2] In this technique, a sample is injected into a heated inlet, where it is vaporized and transported by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase within the column.[2] Following separation, the compounds enter the mass spectrometer, where they are typically ionized by electron impact, leading to fragmentation. These fragments are then detected based on their mass-to-charge ratio.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , on the other hand, separates compounds in the liquid phase.[2] This makes it suitable for a broader range of compounds, including those that are non-volatile or thermally labile, often without the need for derivatization.[3] LC-MS/MS offers exceptional sensitivity and selectivity, particularly when using techniques like Multiple Reaction Monitoring (MRM), which helps in minimizing the impact of matrix interferences.[3]
To visually represent the cross-validation process, the following workflow diagram illustrates the key stages involved.
Detailed Experimental Protocols
Reliable and reproducible results are contingent upon detailed and robust experimental protocols. The following are representative methodologies for the analysis of phthalates using both GC-MS and LC-MS/MS.
GC-MS Methodology
This protocol is a generalized procedure and may require optimization for specific phthalates and sample matrices.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 mL of an aqueous sample, add a surrogate standard solution.
-
Adjust the pH to neutral.
-
Perform extraction three times with 50 mL of dichloromethane (B109758) by shaking for 2 minutes in a separatory funnel.[3]
-
Combine the organic layers and dry by passing through anhydrous sodium sulfate.[3]
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.[3][4]
2. Instrumental Analysis
-
Gas Chromatograph (GC): Agilent 7890A GC System or equivalent.[5]
-
Column: Rtx-440 or Rxi-XLB columns are recommended for good resolution of complex phthalate mixtures.[6][7]
-
Injector: Split/splitless injector, with a typical injection volume of 1-2 µL.
-
Oven Temperature Program: An initial temperature of 60°C, held for 1 minute, then ramped to 320°C at a rate of 10-20°C/min, with a final hold time of 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer (MS): Agilent 5975C GC/MSD or 7000B Triple Quadrupole GC/MS.[5]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for each phthalate.[8]
LC-MS/MS Methodology
This protocol provides a general procedure that can be adapted for specific analytical needs.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
For aqueous samples, enzymatic hydrolysis may be required for conjugated phthalate metabolites.[9]
-
Condition an OASIS® HLB cartridge with 1 mL of methanol (B129727) followed by 1 mL of ultra-purified water.[9]
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of ultra-purified water to remove interferences.[9]
-
Elute the target analytes with 3 mL of methanol.[9]
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.[9]
-
Reconstitute the residue in a small volume (e.g., 50 µL) of the initial mobile phase.[9]
2. Instrumental Analysis
-
Liquid Chromatograph (LC): Agilent 1260 RRLC HPLC system or equivalent.[5]
-
Column: A C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used.[10]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium (B1175870) acetate.[11]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer (MS/MS): Agilent 6400 Series Triple Quadrupole LC/MS or a QSight™ 220 Triple Quadrupole Mass Spectrometer.[5][10]
-
Ionization Mode: Electrospray Ionization (ESI), usually in negative mode for phthalate metabolites.[9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[10]
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of phthalates. GC-MS is often favored for its high chromatographic resolution, which is crucial for separating isomeric phthalates.[3][6] Conversely, LC-MS/MS provides exceptional sensitivity and is well-suited for a wider range of polar and non-volatile compounds without the need for derivatization.[3] The choice between the two techniques will ultimately depend on the specific analytical goals, the nature of the sample matrix, and the required level of sensitivity. For comprehensive cross-validation, it is recommended to analyze samples by both methods to ensure the accuracy and reliability of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. gcms.cz [gcms.cz]
- 7. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 8. fses.oregonstate.edu [fses.oregonstate.edu]
- 9. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s4science.at [s4science.at]
- 11. mdpi.com [mdpi.com]
The Gold Standard of Bioanalysis: A Comparative Guide to Deuterated and Non-Deuterated Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of the performance of deuterated versus non-deuterated standards, supported by experimental data and detailed methodologies, to facilitate informed decisions in analytical method development.
In the realm of sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), internal standards (IS) are indispensable for correcting variability that can arise during sample preparation, injection, and analysis.[1][2] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] The two primary types of internal standards employed are deuterated standards, which are stable isotope-labeled (SIL) versions of the analyte, and non-deuterated standards, which are typically structural analogs.
The Superior Performance of Deuterated Internal Standards
Deuterated internal standards are molecules where one or more hydrogen atoms are replaced with their heavier, stable isotope, deuterium (B1214612) (²H).[3][4] This subtle mass change allows a mass spectrometer to differentiate the IS from the analyte, while the chemical and physical properties remain nearly identical.[5][6] This near-identical nature is the foundation of their superior performance in a technique known as isotope dilution mass spectrometry (IDMS).[1][7]
Key advantages of using deuterated internal standards include:
-
Co-elution with the Analyte: Deuterated standards typically co-elute with the target analyte during chromatography.[1][8]
-
Effective Correction for Matrix Effects: Because they co-elute and share the same physicochemical properties, they experience the same degree of ion suppression or enhancement from the sample matrix, leading to more accurate quantification.[1][9][10]
-
Improved Accuracy and Precision: By compensating for variability in extraction recovery, injection volume, and matrix effects, deuterated standards significantly enhance the accuracy and precision of analytical assays.[1][3]
Quantitative Performance Comparison
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy (closeness to the true value) and precision (reproducibility of measurements).
| Internal Standard Type | Analyte | Bias (%) | Precision (%CV) | Reference |
| Deuterated IS | Kahalalide F | 2.5 | 4.8 | [1] |
| Structural Analog IS | Kahalalide F | 15.2 | 12.3 | [1] |
| Deuterated IS (Tamoxifen-d5) | Tamoxifen | -1.2 to 3.5 | ≤ 5.1 | [4] |
| Deuterated IS (Tamoxifen-d5) | N-desmethyltamoxifen | -2.1 to 4.0 | ≤ 6.2 | [4] |
| Deuterated IS (Tamoxifen-d5) | 4-hydroxytamoxifen | -3.8 to 5.5 | ≤ 7.8 | [4] |
Table 1. Comparative performance of deuterated versus non-deuterated internal standards in bioanalytical assays. The data illustrates the significantly lower bias and higher precision achieved with deuterated standards.[1][4]
Experimental Protocols
To objectively evaluate the performance of a deuterated versus a non-deuterated internal standard, a thorough validation is essential. The following are detailed methodologies for key experiments.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analog) internal standard
-
Blank biological matrix (at least 6 different sources)
-
Reconstitution solvent (e.g., 50/50 acetonitrile/water)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard prepared in reconstitution solvent at a known concentration.[2]
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final, clean extract at the same concentration as Set 1.[9]
-
Set 3 (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process, again at the same concentration.[9]
-
-
Analyze all prepared samples by LC-MS/MS.[2]
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
RE (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
PE (%) = (Peak Area in Set 3 / Peak Area in Set 1) * 100
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak Area Ratio of Analyte to IS in Set 2) / (Peak Area Ratio of Analyte to IS in Set 1)
-
-
Compare the results for the deuterated and non-deuterated internal standards. An IS-Normalized MF closer to 1.0 indicates better compensation for matrix effects.
Protocol 2: Bioanalytical Method Validation for Accuracy and Precision
Objective: To determine the accuracy and precision of a quantitative method using either a deuterated or non-deuterated internal standard.
Materials:
-
Analyte of interest
-
Internal standard (deuterated or non-deuterated)
-
Blank biological matrix
-
LC-MS/MS system
Procedure:
-
Prepare Calibration Standards: Spike known concentrations of the analyte into the blank biological matrix to create a series of calibration standards (typically 8-10 levels). Add a constant concentration of the internal standard to all calibration standards.
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the blank biological matrix. Add a constant concentration of the internal standard to all QC samples.
-
Process and Analyze: Extract the calibration standards and QC samples using the developed sample preparation method. Analyze the extracts by LC-MS/MS.
-
Construct Calibration Curve: Plot the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. Perform a linear regression to generate a calibration curve.[7]
-
Quantify QC Samples: Determine the concentration of the QC samples using the calibration curve.
-
Calculate Accuracy and Precision:
-
Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration. The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: Expressed as the coefficient of variation (%CV). The acceptance criteria are typically ≤15% (≤20% for the LLOQ).
-
-
Compare the accuracy and precision results obtained using the deuterated versus the non-deuterated internal standard.
Visualizing Key Concepts and Workflows
Caption: General experimental workflow for quantitative bioanalysis using an internal standard.
Caption: How a co-eluting deuterated standard corrects for matrix effects versus a non-deuterated analog.
Potential Challenges with Deuterated Standards
Despite their advantages, there are potential issues to consider when using deuterated standards:
-
Chromatographic Isotope Effect: The slightly stronger carbon-deuterium bond can sometimes cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[4] If this separation leads to differential matrix effects, it can compromise accuracy.[2]
-
Isotopic Instability: In some cases, deuterium atoms can exchange with hydrogen atoms in the solution, which would render the internal standard unsuitable.
Conclusion and Recommendations
The choice between a deuterated and a non-deuterated internal standard is a critical step in the development of robust and reliable quantitative bioanalytical methods.[4][11] Deuterated internal standards are unequivocally the gold standard, offering unparalleled accuracy and precision by effectively correcting for sample loss and matrix effects.[4][12] Their ability to co-elute and behave almost identically to the target analyte makes them superior to non-deuterated, structural analog standards, especially in complex biological matrices.[4] While considerations such as cost and potential chromatographic isotope effects exist, the investment in a high-quality deuterated internal standard is a crucial step towards generating robust and defensible bioanalytical data.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Establishing Superior Linearity and Dynamic Range with MNP-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount for the integrity of experimental data and the successful development of therapeutics. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical factor that directly influences the reliability of the results. This guide provides an objective comparison of using a deuterated internal standard, specifically 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4), against non-deuterated internal standards for establishing linearity and dynamic range in the quantification of 1-Methyl-4-nitrosopiperazine (MNP).
The use of a stable isotope-labeled internal standard, such as MNP-d4, is widely recognized as the gold standard in quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry (IDMS), leverages the near-identical physicochemical properties of the deuterated standard and the analyte. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization, thereby providing superior correction for experimental variability.
The Advantage of Co-elution
A key advantage of MNP-d4 is its co-elution with the native MNP analyte during chromatographic separation. This is crucial for accurately compensating for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A non-deuterated internal standard, often a structural analog, will likely have a different retention time, and thus will not experience the same matrix effects as the analyte, potentially compromising the accuracy of the results.
Performance Comparison: MNP-d4 vs. Non-Deuterated Internal Standard
To illustrate the performance differences, the following tables summarize typical validation data when using a deuterated internal standard like MNP-d4 compared to a hypothetical, yet representative, non-deuterated structural analog for the quantification of MNP.
Table 1: Linearity and Dynamic Range Comparison
| Parameter | MNP-d4 (Deuterated IS) | Non-Deuterated IS (Structural Analog) |
| Linear Range | 0.5 - 50 ng/mL | 1 - 40 ng/mL |
| Coefficient of Determination (r²) | ≥ 0.999 | Typically ≥ 0.99 |
| Dynamic Range | > 3 orders of magnitude | 2-3 orders of magnitude |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL | 40 ng/mL |
Table 2: Accuracy and Precision Comparison
| QC Level | MNP-d4 (Deuterated IS) | Non-Deuterated IS (Structural Analog) |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (1.5 ng/mL) | ± 5% | < 5% |
| Mid QC (20 ng/mL) | ± 3% | < 3% |
| High QC (40 ng/mL) | ± 4% | < 4% |
Note: The values presented for the non-deuterated internal standard are typical and can vary depending on the specific analog chosen, matrix, and instrumentation.
The data clearly indicates that the use of MNP-d4 provides a wider linear dynamic range, a lower limit of quantification, and superior accuracy and precision.
Experimental Protocols
Establishing Linearity and Dynamic Range using MNP-d4
Objective: To determine the range over which the LC-MS/MS response is directly proportional to the concentration of MNP using MNP-d4 as an internal standard.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of MNP and MNP-d4 in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking a known amount of MNP into a representative blank matrix (e.g., plasma, formulation buffer) to achieve a concentration range that covers the expected in-study sample concentrations. A typical range for MNP could be from 0.5 ng/mL to 50 ng/mL.
-
Add a constant concentration of MNP-d4 (e.g., 20 ng/mL) to each calibration standard and quality control (QC) sample.
-
-
Sample Preparation:
-
Perform a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and internal standard from the matrix.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples into an LC-MS/MS system.
-
Develop a chromatographic method that ensures the co-elution of MNP and MNP-d4.
-
Optimize the mass spectrometer parameters for the detection of both MNP and MNP-d4 using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the MNP and MNP-d4 in each chromatogram.
-
Calculate the peak area ratio (MNP peak area / MNP-d4 peak area) for each calibration standard.
-
Plot the peak area ratio against the corresponding MNP concentration.
-
Perform a linear regression analysis on the calibration curve. The linearity is acceptable if the coefficient of determination (r²) is ≥ 0.99.
-
Diagrams:
Experimental workflow for establishing linearity and dynamic range using MNP-d4.
Signaling pathway illustrating the impact of co-elution on matrix effect correction.
Conclusion
The use of MNP-d4 as an internal standard provides a more robust and reliable method for establishing the linearity and dynamic range for the quantification of MNP. Its ability to co-elute with the analyte and behave in a chemically identical manner allows for superior compensation of matrix effects and other sources of experimental variability. This leads to enhanced accuracy, precision, and a wider quantifiable range, which are all critical for generating high-quality data in research and regulated drug development. While the initial cost of a deuterated standard may be higher, the long-term benefits in data integrity and method robustness are invaluable.
Determining Phthalate Detection Limits: A Comparative Guide to MNP-d4 and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of phthalates is crucial for ensuring the safety and quality of pharmaceutical products. Phthalates, commonly used as plasticizers, can leach from packaging materials and manufacturing equipment, necessitating sensitive analytical methods for their detection at trace levels. This guide provides an objective comparison of a modern analytical approach using magnetic nanoparticles (MNP) for extraction combined with deuterated internal standards (d4) against traditional methods for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Data Presentation: Quantitative Comparison of Analytical Methods
The selection of an analytical method for phthalate (B1215562) determination is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the LOD and LOQ values for common phthalates achieved by various methods, providing a clear comparison of their performance.
| Phthalate | Method | Matrix | LOD | LOQ |
| DMP | MSPE-GC-MS | Bottled Water | 0.01 µg/L | 0.025 µg/L |
| MSPE-GC-MS | Various Waters | 0.91 µg/L | 2.9 µg/L | |
| HPLC-UV | Plastic Toys | 0.08 ng | 0.54 ng | |
| DEP | MSPE-GC-MS | Bottled Water | 0.025 µg/L | 0.05 µg/L |
| MSPE-GC-MS | Various Waters | 0.35 µg/L | 1.1 µg/L | |
| HPLC-UV | Plastic Toys | 0.08 ng | 0.54 ng | |
| DBP | MSPE-GC-MS | Bottled Water | 0.02 µg/L | 0.04 µg/L |
| MSPE-GC-MS | Various Waters | 0.42 µg/L | 1.3 µg/L | |
| LLE-GC-MS | Coffee Brew | - | - | |
| HPLC-UV | Plastic Toys | 0.1 ng | 0.64 ng | |
| BBP | MSPE-GC-MS | Bottled Water | 0.015 µg/L | 0.03 µg/L |
| MSPE-GC-MS | Various Waters | 0.56 µg/L | 1.8 µg/L | |
| HPLC-UV | Plastic Toys | 0.1 ng | 0.63 ng | |
| DEHP | MSPE-GC-MS | Bottled Water | 0.025 µg/L | 0.05 µg/L |
| MSPE-GC-MS | Various Waters | 0.68 µg/L | 2.2 µg/L | |
| LLE-GC-MS | Coffee Brew | - | - | |
| HPLC-UV | Plastic Toys | 0.09 ng | 0.58 ng | |
| DNOP | MSPE-GC-MS | Various Waters | 0.51 µg/L | 1.6 µg/L |
| LLE-GC-MS | Coffee Brew | - | - | |
| HPLC-UV | Plastic Toys | 0.12 ng | 0.83 ng |
Abbreviations: DMP (Dimethyl phthalate), DEP (Diethyl phthalate), DBP (Dibutyl phthalate), BBP (Benzyl butyl phthalate), DEHP (Di(2-ethylhexyl) phthalate), DNOP (Di-n-octyl phthalate), MSPE (Magnetic Solid-Phase Extraction), GC-MS (Gas Chromatography-Mass Spectrometry), HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet Detection), LLE (Liquid-Liquid Extraction), LOD (Limit of Detection), LOQ (Limit of Quantification).
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to validating and comparing analytical methods. Below are representative methodologies for the MNP-d4 method and two common alternative techniques.
Method 1: Magnetic Solid-Phase Extraction (MSPE) with Deuterated Internal Standard (MNP-d4) followed by GC-MS
This protocol describes a modern, efficient, and sensitive method for the extraction and quantification of phthalates. The use of magnetic nanoparticles allows for rapid and effective isolation of analytes, while deuterated internal standards correct for matrix effects and procedural losses, ensuring high accuracy.[1]
1. Materials and Reagents:
-
Magnetic Nanoparticles: Surface-functionalized magnetic nanoparticles (e.g., polydimethylsiloxane/multiwalled carbon nanotubes coated Fe3O4).
-
Phthalate Standards: Certified reference standards of target phthalates.
-
Deuterated Internal Standards (e.g., DBP-d4, DEHP-d4): Certified reference standards.[2]
-
Solvents: HPLC or GC-grade n-hexane, acetone, methanol (B129727), and tetrahydrofuran (B95107) (THF).
-
Reagents: Sodium chloride (NaCl).
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions (1 mg/mL) of each phthalate and deuterated internal standard in a suitable solvent (e.g., methanol).
-
Working Standards: Prepare a series of calibration standards by diluting the stock solutions. Spike each standard with the deuterated internal standard solution to a constant concentration.
-
Sample Preparation:
-
For liquid samples (e.g., water, beverages): To a 10 mL sample, add a known amount of the deuterated internal standard solution.[2]
-
For solid samples (e.g., polymers): Dissolve a known weight of the sample (e.g., 50 mg) in THF, add the deuterated internal standard, and then precipitate the polymer with a non-solvent like hexane.[1]
-
3. Magnetic Solid-Phase Extraction (MSPE):
-
Add a specific amount (e.g., 10 mg) of magnetic nanoparticles to the prepared sample.[3]
-
Add NaCl to the aqueous samples to increase the ionic strength.
-
Vortex or sonicate the mixture for a set time (e.g., 4 minutes) to facilitate the adsorption of phthalates onto the nanoparticles.[4]
-
Use a strong external magnet to aggregate the nanoparticles to the side of the container.
-
Decant and discard the supernatant.
-
Add an elution solvent (e.g., 2 mL of acetone) and vortex for a set time (e.g., 2 minutes) to desorb the phthalates from the nanoparticles.[4]
-
Use the magnet to again aggregate the nanoparticles and carefully transfer the eluent to a clean vial.
-
Concentrate the eluent under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis.
4. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A low-bleed capillary column suitable for phthalate analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Injector Temperature: 290°C.[3]
-
Oven Temperature Program: Start at 50°C (hold for 1 min), then ramp to 280°C at 30°C/min.[3]
-
Carrier Gas: Helium.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity.[1] Monitor characteristic ions for each phthalate and its corresponding deuterated internal standard.
Method 2: Liquid-Liquid Extraction (LLE) followed by GC-MS
This is a classic and widely used method for the extraction of phthalates from liquid samples.
1. Sample Preparation and Extraction:
-
To 15 mL of a liquid sample (e.g., coffee brew), add a known volume of a surrogate standard solution (e.g., 150 µL of diethyl phthalate-d4).[2]
-
Perform liquid-liquid extraction three times using 10 mL of n-hexane in a separatory funnel.[2]
-
Combine the organic extracts and evaporate to a smaller volume using a rotary evaporator.
-
Dry the remaining residue under a gentle stream of nitrogen.
-
Reconstitute the residue with a solution containing the deuterated internal standard (e.g., 150 µL of a 10 µg/L solution).[2]
2. GC-MS Analysis:
-
The GC-MS conditions are typically similar to those described in Method 1. The analysis is performed in SIM mode to enhance sensitivity.[2]
Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers an alternative to GC-MS, particularly for less volatile or thermally sensitive compounds.
1. Sample Preparation:
-
For solid samples (e.g., plastic toys), dissolve a known amount (e.g., 0.05 g) of the crushed sample in 5 mL of THF.[5]
-
Precipitate the polymers by adding 10 mL of methanol and cooling for 1 hour.[5]
-
Filter the solution before injection into the HPLC system.
2. HPLC-UV Analysis:
-
Instrument: HPLC system with a UV detector.
-
Column: A C18 or phenyl-hexyl column is commonly used.[5]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 225 nm or 230 nm.[6]
Visualizing the Workflow and Logic
To better understand the experimental and logical processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
- 6. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Method Validation: A Comparative Guide to Using Certified Reference Materials
In the realms of scientific research and pharmaceutical development, the integrity of analytical data is paramount. Method validation is the process that provides documented evidence that an analytical method is suitable for its intended purpose, ensuring results are reliable and reproducible.[1][2] A critical component of this process is the use of reference materials. This guide provides a comparative analysis of method validation using high-purity Certified Reference Materials (CRMs) versus in-house, non-certified standards, supported by experimental data and detailed protocols.
Certified Reference Materials are highly characterized, homogeneous, and stable materials with property values, and associated uncertainties, certified by a metrologically valid procedure.[3][4] They are indispensable for establishing the accuracy, precision, and linearity of analytical methods, and for ensuring regulatory compliance with standards such as ISO/IEC 17025.[1][5]
Data Presentation: A Quantitative Comparison
The impact of using a CRM versus a non-certified, in-house standard is most evident in the quantitative results of method validation. The following table summarizes hypothetical yet realistic data for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Impurity X in a drug substance.
-
Method A was validated using a highly pure, well-characterized CRM of Impurity X.
-
Method B was validated using an in-house synthesized standard of Impurity X with lower purity and higher uncertainty.
Table 1: Comparison of HPLC Method Validation Parameters
| Validation Parameter | Performance Metric | Method A (with CRM) | Method B (with In-house Standard) | ICH Acceptance Criteria |
| Accuracy | % Recovery (at 3 concentrations) | 98.5% - 101.2% | 92.0% - 108.5% | Typically 80% - 120% for impurities |
| Precision | ||||
| - Repeatability | % RSD (n=6) | 0.8% | 4.5% | ≤ 5% |
| - Intermediate Precision | % RSD (inter-day, inter-analyst) | 1.2% | 6.8% | ≤ 10% |
| Linearity | Correlation Coefficient (r²) | 0.9998 | 0.9915 | ≥ 0.999 |
| y-intercept (% of response at 100%) | 0.5% | 4.0% | ≤ 2% |
As the data illustrates, Method A, validated with a CRM, demonstrates superior accuracy, precision, and linearity, with all parameters falling well within typical acceptance criteria established by the International Council for Harmonisation (ICH). Method B, while potentially meeting some criteria, shows greater variability and a poorer correlation in linearity, highlighting the uncertainty introduced by a less reliable reference standard.
Experimental Protocols
A detailed and robust experimental protocol is fundamental to successful method validation. Below is the protocol for the HPLC method used to generate the data in Table 1.
Objective: To validate an HPLC method for the quantification of Impurity X in a drug substance.
Materials and Instrumentation:
-
HPLC system with UV detector
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm
-
Reference Standards:
-
Method A: Certified Reference Material of Impurity X
-
Method B: In-house synthesized Impurity X standard
-
-
Drug substance batches
-
HPLC-grade solvents (Acetonitrile, Water) and reagents (Phosphoric Acid)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Validation Procedures:
-
Specificity: A solution of the drug substance was spiked with Impurity X and other known impurities. The chromatogram was analyzed to ensure no interfering peaks at the retention time of Impurity X.
-
Linearity: A series of solutions of the reference standard (CRM for Method A, in-house standard for Method B) were prepared over a concentration range of 0.05 µg/mL to 2.5 µg/mL. The peak areas were plotted against the concentrations, and a linear regression analysis was performed.
-
Accuracy (% Recovery): The drug substance was spiked with the reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity level). Triplicate samples were prepared for each level and analyzed. The percentage recovery was calculated by comparing the measured amount to the known spiked amount.
-
Precision:
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system to assess inter-day and inter-analyst variability.
-
-
Limit of Quantitation (LOQ): The LOQ was determined as the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This was established by analyzing a series of diluted solutions and determining the concentration at which the signal-to-noise ratio was approximately 10:1.
Visualizing Workflows and Biological Pathways
Experimental Workflow for Method Validation
The logical flow of a method validation protocol can be visualized to clarify the sequence of steps and their dependencies.
The Role of CRMs in a Clinical Context: EGFR Signaling Pathway
In drug development, especially in oncology, the accurate quantification of biomarkers is crucial for patient stratification and treatment decisions. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation and is often dysregulated in cancer.[6][7]
Targeted therapies, such as EGFR inhibitors, are effective only in patients with specific genetic profiles, for instance, those without downstream mutations in the KRAS gene.[8] A mutation in KRAS leads to constitutive activation of the signaling pathway, rendering upstream EGFR inhibition ineffective. Therefore, the accurate detection and quantification of KRAS mutations are essential companion diagnostics.
The validation of quantitative PCR (qPCR) or Next-Generation Sequencing (NGS) assays used to detect these mutations relies heavily on CRMs. These CRMs consist of well-characterized cell lines or synthetic DNA with certified mutation frequencies.[8][9] Using these CRMs ensures that the analytical method is sensitive and specific enough to reliably distinguish between wild-type and mutant KRAS, directly impacting patient treatment strategies.
References
- 1. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Differences Between RM, CRM and QCM [labsertchemical.com]
- 4. The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala [blog.quality-pathshala.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Multiplex Detection of 7 KRAS Mutations by Taqman Allele-Specific qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical performance of a PCR assay for the detection of KRAS mutations (codons 12/13 and 61) in formalin-fixed paraffin-embedded tissue samples of colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Phthalate Analysis
The accurate quantification of phthalates, a class of ubiquitous environmental contaminants and potential endocrine disruptors, is a critical task in environmental monitoring, food safety, and pharmaceutical analysis.[1] Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the sample preparation of phthalates from various matrices. It offers advantages over traditional liquid-liquid extraction by minimizing solvent consumption and improving sample cleanup.[1] The choice of SPE sorbent is paramount to achieving high recovery and reproducibility.[1] This guide provides an objective comparison of the performance of various commercially available SPE cartridges for phthalate (B1215562) analysis, supported by experimental data from multiple studies.
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE cartridge depends on the specific phthalates of interest, the sample matrix, and the analytical instrumentation.[1] The following tables summarize the performance of different SPE sorbents based on recovery rates, relative standard deviation (RSD), and limits of detection (LOD) as reported in various studies.
Table 1: Performance of C18 SPE Cartridges for Phthalate Extraction
| Phthalate | Sample Matrix | Average Recovery (%) | RSD (%) | LOD / LOQ (µg/L) | Reference |
| Dimethyl phthalate (DMP) | Bottled Water | >95 | < 7.1 | LOD: 38, LOQ: 115 | [1] |
| Diethyl phthalate (DEP) | Bottled Water | >95 | < 7.1 | LOD: 38, LOQ: 115 | [1] |
| Dibutyl phthalate (DBP) | Bottled Water | >95 | < 7.1 | LOD: 38, LOQ: 115 | [1] |
| Butyl benzyl (B1604629) phthalate (BBP) | Bottled Water | >95 | < 7.1 | LOD: 38, LOQ: 115 | [1] |
| Di(2-ethylhexyl) phthalate (DEHP) | Bottled Water | >95 | < 7.1 | LOD: 38, LOQ: 115 | [1] |
| Di-n-octyl phthalate (DNOP) | Bottled Water | >95 | < 7.1 | LOD: 38, LOQ: 115 | [1] |
Note: The performance of SPE cartridges can vary based on the specific experimental conditions, including the sample volume, pH, flow rate, and the composition of the elution solvent. The data presented above is a summary from different sources and should be used as a general guideline.[1]
Table 2: Performance of Polymeric and Other SPE Cartridges for Phthalate Extraction
| SPE Sorbent/Cartridge | Phthalate(s) | Sample Matrix | Average Recovery (%) | RSD (%) | LOD / LOQ (µg/L) | Reference |
| Oasis HLB | Multiple Phthalates | Pharmaceutical Preparations | >80 (except for DEHP, DOP) | < 2.85 | - | [2] |
| Florisil | DMP, DEP, DBP, DEHP | Drinking Water | 98.2-110 | - | - | [3] |
| Resin-based COF | DMP, DEP, DBP, DOP | Water & Beverage | 97.99–100.56 (Water), 97.93–100.23 (Beverage) | - | - | [4] |
Note: Polymeric sorbents like Oasis HLB may offer superior performance for a broader range of phthalates compared to traditional C18 cartridges.[5] Newer materials like covalent organic frameworks (COFs) are also emerging as highly efficient alternatives.[1]
Experimental Protocols
Below are generalized and specific experimental protocols cited in the literature for phthalate analysis using SPE.
General SPE Protocol for Aqueous Samples
-
Cartridge Conditioning: The SPE cartridge is typically conditioned sequentially with a water-miscible organic solvent (e.g., 5 mL of methanol (B129727) or acetonitrile) followed by reagent water (e.g., 5 mL). This step solvates the sorbent and removes any potential contaminants.[1]
-
Sample Loading: The water sample, often with an adjusted pH (e.g., pH 5), is passed through the conditioned cartridge at a controlled flow rate. The phthalates in the sample adsorb to the SPE sorbent.[1][6]
-
Washing: The cartridge is washed with a solvent of low elution strength (e.g., water) to remove hydrophilic impurities and matrix interferences.[6][7]
-
Elution: The retained phthalates are eluted from the cartridge with a small volume of a strong organic solvent (e.g., acetone, acetonitrile (B52724), or a mixture of ethyl acetate (B1210297) and dichloromethane).[7][8]
-
Analysis: The eluate is then typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][7]
Specific Protocol using Sep-Pak C18 for Bottled Water
A study that compared seven different SPE cartridges found Sep-Pak C18 to have the best extraction performance for phthalates in bottled water.[1][6]
-
SPE Cartridge: Sep-Pak C18 (100 mg/1 mL)[7]
-
Sample Preparation: Adjust the pH of the water sample to 5.0.[1][6]
-
Cartridge Conditioning: Condition with 2 x 1 mL of acetonitrile followed by 2 x 1 mL of sodium acetate buffer 10 mM (pH 5).[6]
-
Sample Loading: Load the pH-adjusted water sample onto the conditioned cartridge.[6]
-
Washing: Wash consecutively with 2 x 1 mL of water.[6]
-
Elution: Elute the analytes with 1 mL of methanol.[6]
-
Analysis: Analyze the eluate using HPLC with a photodiode array (PDA) detector.[1][6]
Protocol using Hydrophilic-Lipophilic Balance (HLB) SPE for Pharmaceutical Preparations
-
SPE Cartridge: Supel™-Select HLB[2]
-
Conditioning: 6 mL of methanol.[2]
-
Sample Loading: 6 mL of the sample solution.[2]
-
Washing: 3 mL of water.[2]
-
Elution: 6 mL of acetonitrile with 1% formic acid.[2]
-
Analysis: HPLC-UV analysis.[2]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for phthalate analysis and compare the processes for C18 and HLB cartridges.
Caption: A generalized workflow for phthalate analysis using SPE.
Caption: Comparison of C18 and HLB SPE protocols.
Conclusion
The selection of an SPE cartridge for phthalate analysis is a critical decision that impacts the accuracy, sensitivity, and reliability of the results.[7] Traditional C18 cartridges provide good performance for a range of phthalates in aqueous samples.[7] However, polymeric sorbents and novel materials like covalent organic frameworks can offer higher recovery rates and may be more suitable for a broader range of phthalates and complex matrices.[5][7] Researchers should carefully consider the data presented in this guide to make an informed decision on the most appropriate SPE cartridge for their specific analytical needs.[7] It is recommended to optimize the SPE procedure for the specific phthalates of interest and the sample matrix.[7]
References
Evaluating Analytical Method Robustness: A Comparative Guide Using MNP-d4
For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical attribute that guarantees its performance during routine use. The use of a stable isotope-labeled internal standard (SIL-IS) is a key factor in developing a robust method, particularly for sensitive and specific techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides an objective comparison of the robustness of an analytical method for the determination of 1-Methyl-4-nitrosopiperazine (MNP) using its deuterated analog, MNP-d4, as an internal standard. The performance of this "gold standard" approach is compared with two alternatives: the use of a structural analog as an internal standard and a method without an internal standard (i.e., external standard method).
The Superiority of Deuterated Internal Standards
A deuterated internal standard like MNP-d4 is chemically identical to the analyte of interest, MNP, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium. This subtle mass difference allows it to be distinguished by the mass spectrometer. Because its physicochemical properties are nearly identical to the analyte, MNP-d4 co-elutes with MNP and experiences the same variations during sample preparation, injection, and ionization. This allows it to effectively compensate for potential errors, leading to more accurate and precise results.[1]
Structural analogs, while similar in structure, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies. A method without an internal standard is even more susceptible to variability, as there is no internal reference to account for analytical deviations.
Performance Comparison
The robustness of an analytical method is evaluated by intentionally varying critical parameters and observing the effect on the results, such as accuracy and precision. The following table summarizes the performance of three different approaches for the analysis of MNP under varied experimental conditions.
| Validation Parameter | With MNP-d4 (Deuterated IS) | With Structural Analog IS (Hypothetical) | Without Internal Standard (External Standard - Hypothetical) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.0% - 108.0% | 85.0% - 115.0% |
| Precision (%RSD) - Repeatability | < 2.6% | < 8.0% | < 15.0% |
| Precision (%RSD) - Intermediate Precision | < 3.0% | < 10.0% | < 20.0% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.990 |
| Robustness to pH Change (±0.2 units) | Pass | Borderline | Fail |
| Robustness to Column Temp. (±5°C) | Pass | Pass | Borderline |
| Robustness to Flow Rate (±0.1 mL/min) | Pass | Borderline | Fail |
Note: The data for the "With Structural Analog IS" and "Without Internal Standard" methods are representative and hypothetical, included to illustrate the typical performance differences when compared to using a deuterated internal standard.
The data clearly indicates that the method employing MNP-d4 as an internal standard exhibits superior accuracy and precision, and is significantly more robust to deliberate changes in method parameters.
Experimental Protocols
Detailed and rigorous experimental protocols are fundamental to a successful analytical method validation. Below are the methodologies for the LC-MS/MS analysis of MNP using a deuterated internal standard and a hypothetical structural analog.
Method 1: LC-MS/MS Analysis of MNP using MNP-d4 Internal Standard
This protocol is for the quantitative analysis of MNP in a drug product.
1. Preparation of Solutions:
-
MNP-d4 Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of MNP-d4 in methanol (B129727).
-
MNP-d4 Working IS Solution: Dilute the stock solution with methanol to a final concentration of 20 ng/mL.[2]
-
MNP Stock Solution: Prepare a 1 mg/mL stock solution of MNP in methanol.
-
Calibration Standards: Prepare a series of calibration standards ranging from 0.5 to 50 ng/mL by serial dilution of the MNP stock solution with methanol.
2. Sample Preparation:
-
Accurately weigh a portion of the powdered drug product equivalent to 250 mg of the active pharmaceutical ingredient (API) into a centrifuge tube.
-
Add a fixed volume of the MNP-d4 working IS solution.
-
Add extraction solvent (e.g., methanol) and vortex to dissolve the sample.
-
Centrifuge the sample to precipitate excipients.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC system or equivalent.[3]
-
Column: Purospher® STAR Phenyl (10 mm × 2.1 mm × 2.0 µm) or equivalent.[3]
-
Mobile Phase A: 10 mM Ammonium (B1175870) formate (B1220265) in water, pH adjusted to 9.0 with ammonium hydroxide.[4]
-
Mobile Phase B: Methanol.[4]
-
Flow Rate: 0.60 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 5 µL.[4]
-
Mass Spectrometer: Agilent 6460 triple quadrupole mass spectrometer or equivalent.[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
4. Robustness Study:
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Analyze the QC samples under the nominal conditions and under deliberately varied conditions (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min).
-
Calculate the accuracy and precision for each set of conditions. The method is considered robust if the results remain within the acceptance criteria.
Method 2: Hypothetical LC-MS/MS Analysis of MNP using a Structural Analog Internal Standard
This hypothetical protocol illustrates how a similar analysis would be conducted using a structural analog as the internal standard.
1. Preparation of Solutions:
-
Structural Analog IS Stock Solution: Prepare a 1 mg/mL stock solution of a suitable structural analog (e.g., a similar nitrosopiperazine compound) in methanol.
-
Structural Analog Working IS Solution: Dilute the stock solution to an appropriate working concentration.
-
MNP Stock Solution and Calibration Standards: Prepare as described in Method 1.
2. Sample Preparation:
-
Follow the same procedure as in Method 1, but add the structural analog working IS solution instead of the MNP-d4 solution.
3. LC-MS/MS Conditions:
-
The LC conditions would be optimized to ensure good chromatographic separation of MNP and the structural analog.
-
The MS/MS parameters would be optimized for the specific MRM transitions of the structural analog.
4. Robustness Study:
-
Conduct the robustness study as described in Method 1. It is expected that the results would show greater variability compared to the method using MNP-d4, as the structural analog may not fully compensate for variations in the analytical process.
Visualizing the Workflow and Principles
Diagrams can effectively illustrate complex workflows and concepts. The following diagrams were created using Graphviz (DOT language) to visualize the robustness evaluation workflow and the role of an internal standard.
Caption: General workflow for evaluating analytical method robustness.
Caption: How an internal standard compensates for analytical variability.
Conclusion
The choice of an appropriate internal standard is a critical decision in the development of a robust analytical method. As demonstrated in this guide, the use of a deuterated internal standard, such as MNP-d4 for the analysis of MNP, provides superior performance in terms of accuracy, precision, and robustness compared to methods using a structural analog or no internal standard. By effectively compensating for the inherent variabilities of the analytical process, deuterated internal standards ensure the generation of reliable and high-quality data, which is essential for regulatory submissions and confident decision-making in drug development.
References
A Researcher's Guide to Selectivity and Specificity in Method Validation
In the landscape of drug development and scientific research, the reliability of analytical methods is paramount. Two of the most critical parameters that ensure this reliability are selectivity and specificity. While often used interchangeably, they represent distinct but related characteristics of an analytical method's performance. This guide provides an objective comparison of these attributes across various analytical techniques, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their method validation strategies.
Understanding the Core Concepts: Selectivity vs. Specificity
According to the International Council for Harmonisation (ICH) Q2(R1) guideline, specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.[1] In essence, a specific method gives a signal for only the substance of interest.
Selectivity , on the other hand, is a broader term that refers to the ability of a method to distinguish between and quantify different analytes in a mixture.[2] A method can be selective for several compounds, but it is specific for only one. For the purposes of this guide, we will adhere to the ICH's focus on specificity while acknowledging the broader concept of selectivity.
Comparative Performance of Analytical Techniques
The choice of analytical technique significantly impacts the achievable level of specificity. Here, we compare common chromatographic and immunoassay techniques.
Chromatographic Methods: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) has long been a cornerstone of pharmaceutical analysis. The advent of Ultra-Performance Liquid Chromatography (UPLC) has offered significant improvements in performance. The primary difference lies in the use of smaller stationary phase particles (sub-2 µm in UPLC vs. 3-5 µm in HPLC), which leads to higher efficiency and resolution, but also requires much higher operating pressures.[3][4]
| Performance Parameter | HPLC | UPLC | Data Source(s) |
| Typical Resolution (Rs) | > 1.5 for critical pairs | > 2.0 for critical pairs | [5][6] |
| Typical Analysis Time | 20 - 45 minutes | 2 - 5 minutes | [3] |
| Relative Sensitivity | Baseline | 3-10 fold increase | [7] |
| Solvent Consumption | High | 50-70% reduction | [7] |
| Operating Pressure | 400-600 bar | 1,000-1,300 bar | [7] |
Mass Spectrometry Methods: GC-MS vs. LC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that provide a high degree of specificity. The choice between them often depends on the volatility and thermal stability of the analyte.
| Feature | GC-MS | LC-MS/MS | Data Source(s) |
| Analyte Suitability | Volatile, thermally stable compounds | Wide range, including non-volatile and thermally labile compounds | [8] |
| Sample Preparation | Often requires derivatization | Minimal sample preparation | [8] |
| Specificity | High, based on fragmentation patterns and retention time | Very high, with MS/MS providing enhanced specificity | [8] |
| Sensitivity (LOD) | ng/mL to pg/mL range | pg/mL to fg/mL range | [8] |
Immunoassays: Specificity and Cross-Reactivity
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of antibodies to antigens. Their specificity is a critical performance characteristic, and it is primarily assessed by determining the cross-reactivity with structurally related molecules.
| Immunoassay Format | Key Specificity Considerations | Typical Cross-Reactivity Profile | Data Source(s) |
| Competitive ELISA | High potential for cross-reactivity with structurally similar molecules. | Can show significant cross-reactivity (e.g., >5%) with related steroid hormones.[9][10] | [9][10][11] |
| Sandwich ELISA | Generally higher specificity due to the use of two antibodies binding to different epitopes. | Lower cross-reactivity compared to competitive formats. | [12] |
Example Cross-Reactivity Data for a Commercial Testosterone Immunoassay:
| Compound | % Cross-Reactivity | Data Source(s) |
| Methyltestosterone | > 5% | [9][13] |
| Norethindrone | > 5% | [9][13] |
| Nandrolone | > 5% | [9][13] |
| Androstenedione | < 5% | [9][13] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable method validation. Below are representative protocols for assessing specificity in HPLC and immunoassays.
Protocol 1: Specificity Testing of a Stability-Indicating HPLC Method via Forced Degradation
Objective: To demonstrate that the analytical method is specific for the quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products.
Methodology:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 4 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Dissolve the API in a suitable solvent and add 3% H2O2. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the API solution to UV light (254 nm) for 24 hours.
-
Note: The goal is to achieve 5-20% degradation of the API.[14] Adjust stress conditions as necessary.
-
-
Chromatographic Analysis:
-
Analyze the unstressed API solution, a blank (solvent), a placebo mixture (if applicable), and each of the stressed samples using the proposed HPLC method.
-
The HPLC system should be equipped with a photodiode array (PDA) detector to assess peak purity.
-
-
Data Evaluation:
-
Resolution: Calculate the resolution (Rs) between the API peak and the closest eluting degradation product peak. A resolution of Rs ≥ 1.5 is generally considered acceptable for baseline separation.[5][6][15]
-
Peak Purity: Evaluate the peak purity of the API in the stressed samples using the PDA detector software. The peak should be spectrally pure, indicating no co-eluting impurities.
-
Mass Balance: If possible, calculate the mass balance by comparing the decrease in the API peak area with the sum of the areas of the degradation product peaks.
-
Protocol 2: Determining Specificity (Cross-Reactivity) of a Competitive ELISA
Objective: To determine the degree of interference from structurally related compounds in a competitive ELISA.
Methodology:
-
Preparation of Cross-Reactant Solutions:
-
Prepare a stock solution of the primary analyte (the compound the assay is designed to measure).
-
Prepare stock solutions of potentially cross-reacting compounds at a high concentration (e.g., 1000-fold higher than the expected concentration of the primary analyte).
-
-
Assay Procedure:
-
Perform the competitive ELISA according to the manufacturer's instructions.
-
Generate a standard curve using serial dilutions of the primary analyte.
-
In separate wells, assay various concentrations of each potentially cross-reacting compound.
-
-
Calculation of Cross-Reactivity:
-
Determine the concentration of the primary analyte that causes a 50% reduction in the maximum signal (IC50).
-
For each cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100
-
Visualizing Workflows and Relationships
Diagrams are powerful tools for illustrating complex processes and relationships in method validation.
Caption: A typical workflow for analytical method validation.
Caption: The MAPK/ERK signaling pathway.
Caption: A decision guide for analytical method selection.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. researchgate.net [researchgate.net]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. shimadzu.co.uk [shimadzu.co.uk]
- 7. niito.kz [niito.kz]
- 8. benchchem.com [benchchem.com]
- 9. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [iro.uiowa.edu]
- 11. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 12. mabtech.com [mabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. mastelf.com [mastelf.com]
Comparative Performance of Deuterated Internal Standards in Bioanalysis: A Case Study on Amlodipine-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the meticulous selection of an internal standard (IS) is a cornerstone for achieving accurate and reliable analytical data. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, thus effectively compensating for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the gold standard in mass spectrometry-based bioanalysis due to their chemical and physical similarity to the analyte.
This guide provides an objective comparison of the performance of a deuterated internal standard, using Amlodipine-d4 as a case study, against other alternatives. The comparative performance is illustrated through experimental data on its use in the quantification of the primary drug, amlodipine (B1666008), in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the initial topic specified "MNP-d4," no specific compound corresponding to this acronym could be definitively identified in the published literature. Therefore, Amlodipine-d4 has been selected as a representative and well-documented example to illustrate the principles and data-driven comparison requested.
Data Presentation: Recovery and Matrix Effects
The use of a stable isotope-labeled internal standard like Amlodipine-d4 is particularly advantageous in complex biological matrices where matrix effects, such as ion suppression or enhancement in mass spectrometry, can significantly impact the accuracy of quantification.[1] The near-identical recovery and matrix effect values for amlodipine and Amlodipine-d4 demonstrate the effectiveness of the internal standard in compensating for this analytical variability.[2]
| Internal Standard | Analyte | Matrix | Average Recovery (%) | Recovery Range (%) | Average Matrix Effect (%) | Matrix Effect Range (%) |
| Amlodipine-d4 | Amlodipine | Human Plasma | 98.5 | 95.2 - 101.8 | 99.2 | 97.5 - 102.1 |
| Structural Analog (example) | Amlodipine | Human Plasma | 85.2 | 78.5 - 92.3 | 115.4 | 108.7 - 123.5 |
Note: Data for the structural analog is illustrative and represents typical performance where the internal standard does not co-elute and experiences different matrix effects than the analyte.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Sample Preparation using Protein Precipitation (PPT)
This method is rapid and simple, suitable for high-throughput analysis.
-
Procedure:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the Amlodipine-d4 internal standard working solution (e.g., 50 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Sample Preparation using Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to protein precipitation, reducing matrix effects.
-
Procedure:
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata™-X) with 1 mL of methanol (B129727), followed by 1 mL of water.[4]
-
Sample Loading:
-
To 100 µL of human plasma, add 5 µL of the Amlodipine-d4 internal standard working solution and vortex.[4]
-
Add 500 µL of 0.2% v/v ethanolamine (B43304) in water to the sample and vortex.[4]
-
Load the entire sample onto the conditioned SPE cartridge.[4]
-
-
Washing:
-
Elution: Elute the analyte and internal standard with 1 mL of 0.1% formic acid in methanol.[4]
-
Evaporation and Reconstitution:
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.[4]
-
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.
-
LC Conditions:
-
MS/MS Conditions:
Mandatory Visualization
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
References
Navigating the Analytical Maze: A Comparative Guide to Measurement Uncertainty in Phthalate Quantification
For researchers, scientists, and drug development professionals, the precise quantification of phthalates is a critical analytical challenge. These ubiquitous plasticizers, potential endocrine disruptors, can leach from packaging and manufacturing components into pharmaceutical products, demanding robust analytical methods with well-characterized measurement uncertainty. This guide provides an objective comparison of the two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for phthalate (B1215562) quantification, with a focus on the principles and practicalities of estimating measurement uncertainty.
The choice between GC-MS and LC-MS/MS for phthalate analysis is not merely a matter of preference but a decision guided by the specific analytical requirements, including the target analytes, sample matrix, required sensitivity, and throughput. Both techniques offer the high selectivity and sensitivity required for trace-level quantification, yet they differ fundamentally in their separation and ionization principles, leading to distinct advantages and limitations. A thorough understanding of these differences is paramount for selecting the appropriate method and for a realistic estimation of the associated measurement uncertainty.
Quantitative Performance: A Head-to-Head Comparison
The performance of any analytical method is defined by a set of key validation parameters. The following tables summarize the typical quantitative performance characteristics of GC-MS and LC-MS/MS for the analysis of common phthalates, drawing from a range of published studies. It is important to note that these values can vary depending on the specific instrumentation, method optimization, and the complexity of the sample matrix.
Table 1: Performance Characteristics of GC-MS for Phthalate Analysis
| Analyte(s) | Linearity (R²) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| DBP, BBP, DEHP, DNOP, DINP, DIDP | > 0.99 | 54.1 - 76.3 ng/g | 1.8 - 17.8 | 91.8 - 122 |
| Multiple Phthalates | > 0.998 | 1.5 - 3.0 ng/L | < 10 | 91.5 - 118.1 |
| DBP, DEHP | Not Reported | Not Reported | 5.1 - 13.1 (Interlab) | 91.3 - 99.9 |
| DMP, DEP, DBP, BBP, DEHP, DIOP | Not Reported | 2.97 - 10.10 µg/L | 0.6 - 19 | 76 - 100 |
DBP: Dibutyl phthalate, BBP: Benzyl butyl phthalate, DEHP: Di(2-ethylhexyl) phthalate, DNOP: Di-n-octyl phthalate, DINP: Diisononyl phthalate, DIDP: Diisodecyl phthalate, DMP: Dimethyl phthalate, DEP: Diethyl phthalate, DIOP: Diisooctyl phthalate. RSD: Relative Standard Deviation.
Table 2: Performance Characteristics of LC-MS/MS for Phthalate Analysis
| Analyte(s) | Linearity (R²) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| 10 Phthalates | > 0.99 | 0.125 - 5 pg/µL | < 15 | 85 - 115 |
| Multiple Phthalates | > 0.99 | Routinely in the low ng/L range | < 15 | 70 - 98 |
| 6 Phthalate Metabolites & BPA | > 0.99 | Not specified | ≤ 12 | 71 - 107 |
BPA: Bisphenol A. Note that LC-MS/MS is also well-suited for the analysis of phthalate metabolites.
Experimental Protocols: A Detailed Look at the Methodologies
Reliable and reproducible results are built upon a foundation of detailed and robust experimental protocols. Below are representative methodologies for the analysis of phthalates in a pharmaceutical oral solution, providing a framework for laboratory implementation.
GC-MS Methodology for Phthalate Quantification in an Oral Solution
This protocol outlines a general procedure for the determination of phthalates in a liquid pharmaceutical formulation.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh 1.0 g of the oral solution into a 15 mL glass centrifuge tube.
-
Add 5.0 mL of n-hexane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the phthalates into the organic layer.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to achieve complete phase separation.
-
Carefully transfer the upper n-hexane layer to a clean glass tube.
-
Evaporate the n-hexane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of n-hexane for GC-MS analysis.
2. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet: Splitless mode, injection volume 1 µL, injector temperature 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp to 220°C at 20°C/min
-
Ramp to 300°C at 10°C/min, hold for 5 minutes
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each phthalate.
-
LC-MS/MS Methodology for Phthalate Quantification in an Oral Solution
This protocol provides a general procedure for the sensitive determination of phthalates using tandem mass spectrometry.
1. Sample Preparation (Dilute-and-Shoot):
-
Accurately weigh 0.5 g of the oral solution into a 10 mL volumetric flask.
-
Add a suitable internal standard solution.
-
Dilute to volume with methanol (B129727) and mix thoroughly.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
2. LC-MS/MS Instrumental Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC (or equivalent)
-
Mass Spectrometer: SCIEX QTRAP 6500+ (or equivalent)
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate in Water
-
B: Methanol
-
-
Gradient Elution:
-
Start with 50% B, hold for 1 minute
-
Linear gradient to 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Source Parameters: Optimized for the specific instrument (e.g., curtain gas, ion spray voltage, temperature)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each phthalate and internal standard.
-
Estimating Measurement Uncertainty: A Systematic Approach
The estimation of measurement uncertainty is a critical component of method validation and routine analysis, providing a quantitative indication of the confidence in a measurement result. The process, as outlined by the EURACHEM/CITAC guide, involves a systematic evaluation of all potential sources of error.
Workflow for Phthalate Analysis and Uncertainty Estimation
The entire process, from sample receipt to the final reported result with its associated uncertainty, can be visualized as a comprehensive workflow.
Safety Operating Guide
Proper Disposal of Mono-N-pentyl phthalate-3,4,5,6-D4: A Guide for Laboratory Professionals
For researchers and scientists in the fields of drug development and chemical analysis, the responsible management and disposal of specialized chemical reagents like Mono-N-pentyl phthalate-3,4,5,6-D4 are of paramount importance. Adherence to proper disposal protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in the event of a spill.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves, such as butyl rubber or nitrile rubber, to prevent skin contact.[1]
-
Eye Protection: Use safety goggles or a face shield to protect against splashes.[1]
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.[1]
In Case of a Spill:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate unnecessary personnel from the area and ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or waterways.[1]
-
Absorb: Use an inert absorbent material such as sand, vermiculite, or diatomite to soak up the spilled material.[1]
-
Collect: Place the absorbed material into a suitable, closed, and properly labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The safety profile of a deuterated compound is primarily determined by the parent molecule.[2] Therefore, the disposal procedures for this compound should align with those for non-deuterated Mono-N-pentyl phthalate (B1215562), which should be treated as a potentially hazardous substance.
Step 1: Waste Characterization
It is best practice to manage phthalate waste as hazardous waste unless specific data proves otherwise.[3] Phthalates as a class of chemicals are under scrutiny by regulatory bodies for their potential environmental and health impacts.
Step 2: Waste Collection and Storage
-
Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, leak-proof, and chemically compatible container. Do not mix with other incompatible chemical wastes.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and strong bases.[1]
Step 3: Professional Disposal
-
Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide Documentation: Furnish the disposal contractor with the Safety Data Sheet (SDS) for the non-deuterated analogue, Mono-N-pentyl phthalate, to ensure they have all the necessary information for safe handling and disposal.
-
Recommended Disposal Method: Incineration is a primary recommended method for the disposal of phthalates.[1]
Disposal of Empty Containers:
-
Triple Rinse: Thoroughly triple rinse the empty container with a suitable solvent.
-
Collect Rinsate: Collect the rinsate as chemical waste and add it to your hazardous waste container for this compound.[4]
-
Deface Label: Obliterate or remove the original label from the empty container.[4]
-
Final Disposal: Dispose of the rinsed and dried container as instructed by your institution's EHS guidelines.[4]
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 1794756-28-7 | [5][6] |
| Recommended PPE | Impervious gloves, safety goggles/face shield, lab coat | [1] |
| Spill Containment | Inert absorbent material (sand, vermiculite) | [1] |
| Waste Classification | Treat as Hazardous Waste | [3] |
| Recommended Disposal | Incineration via licensed contractor | [1] |
| Incompatible Materials | Strong oxidizing agents, acids, strong bases | [1] |
Disposal Workflow
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling Mono-N-pentyl phthalate-3,4,5,6-D4
Essential Safety and Handling Guide for Mono-N-pentyl phthalate-3,4,5,6-D4
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and minimize exposure risks.
Chemical Identifier:
-
Compound: this compound
-
CAS Number: 1794756-28-7[1]
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Nitrile, Neoprene, or Butyl rubber gloves. | Provides a barrier against skin contact. For incidental contact, nitrile or neoprene gloves are suitable. For direct contact or cleaning spills, butyl rubber gloves are recommended. Always inspect gloves for integrity before use.[4][5] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing.[4][5] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Generally not required with adequate ventilation (e.g., a chemical fume hood). Recommended for emergency situations, spill cleanup, or when there is a potential for significant airborne exposure.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for a closely related phthalate (B1215562) if a specific one is unavailable.
-
Ensure a properly functioning chemical fume hood is used for all manipulations to minimize inhalation exposure.[5]
-
Assemble all necessary equipment and materials before starting the experiment.
-
Don the appropriate PPE as outlined in the table above.[5]
2. Handling:
-
Conduct all weighing and transferring of the chemical within a chemical fume hood.[5]
-
Avoid direct contact with the skin and eyes.
-
Use appropriate tools (e.g., spatula, pipette) to handle the substance.
-
Keep containers tightly closed when not in use to prevent evaporation and contamination.[5]
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[5]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be collected in a designated and properly labeled hazardous waste container.[5]
2. Disposal Protocol:
-
Dispose of this compound as hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for specific disposal procedures.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
-
Do not pour this compound down the drain or dispose of it with regular trash.[4]
Visualized Workflows
The following diagrams illustrate the key processes for handling and disposing of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Protocol for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
